[DAla2] Dynorphin A (1-9) (porcine)
Beschreibung
BenchChem offers high-quality [DAla2] Dynorphin A (1-9) (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [DAla2] Dynorphin A (1-9) (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H86N18O11 |
|---|---|
Molekulargewicht |
1151.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t30-,31+,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
InChI-Schlüssel |
JFYHXVZXGWKQDV-ZNKHOMLWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dynorphin A (1-9) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin (B1627789) A is an endogenous opioid peptide derived from the precursor protein prodynorphin, playing a crucial role in the modulation of pain, addiction, and mood. The N-terminal fragment, Dynorphin A (1-9), retains significant biological activity. This technical guide provides a comprehensive overview of the mechanism of action of porcine Dynorphin A (1-9), focusing on its interaction with opioid receptors and the subsequent intracellular signaling cascades. This document is intended to serve as a resource for researchers and professionals involved in the study of opioid pharmacology and the development of novel therapeutics. While this guide focuses on porcine Dynorphin A (1-9), much of the mechanistic data is derived from studies on Dynorphin A and its fragments across different species due to the high degree of conservation in the opioid system.
Core Mechanism of Action: Receptor Binding and Selectivity
Dynorphin A (1-9) primarily exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). Its principal target is the kappa-opioid receptor (KOR), for which it displays high affinity.[1] However, it also interacts with mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with lower affinity, indicating a degree of promiscuity.[2] The binding of Dynorphin A (1-9) to these receptors initiates a cascade of intracellular events that ultimately lead to a physiological response.
Quantitative Data: Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. While specific Ki values for porcine Dynorphin A (1-9) are not extensively documented in publicly available literature, the following table summarizes representative binding affinities for Dynorphin A and its fragments at human and rodent opioid receptors.
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Dynorphin A | hKOR | Human | 0.43 ± 0.08 | [3] |
| Dynorphin A | hMOR | Human | 30 ± 5 | [3] |
| Dynorphin A | hDOR | Human | 84 ± 11 | [3] |
| Dynorphin A | KOR | Brain | ~0.3 | [2] |
| Dynorphin A | MOR | Brain | ~8.3 | [2] |
| Dynorphin A | DOR | Brain | ~6.3 | [2] |
Note: The presented data is for the full-length Dynorphin A peptide; fragments like (1-9) are expected to have comparable, though potentially slightly different, affinities.
Signaling Pathways
Upon binding to opioid receptors, particularly the KOR, Dynorphin A (1-9) triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. These pathways are primarily mediated by heterotrimeric G-proteins.
G-Protein Dependent Signaling
The canonical signaling pathway for KOR activation by Dynorphin A (1-9) involves coupling to inhibitory G-proteins of the Gi/o family. This leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits, dissociated from the Gα subunit, can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4]
G-Protein Independent Signaling
In addition to G-protein-mediated pathways, agonist-bound opioid receptors can also initiate signaling through G-protein-independent mechanisms, most notably involving β-arrestins.
-
β-Arrestin Recruitment: Upon phosphorylation by G-protein-coupled receptor kinases (GRKs), the activated KOR recruits β-arrestin proteins.[4] This interaction is crucial for receptor desensitization and internalization.
-
MAPK Pathway Activation: β-arrestins can act as scaffolds to assemble components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] The activation of the ERK1/2 pathway can influence a variety of cellular processes, including gene expression and cell proliferation.
Quantitative Data: Functional Potency
The functional potency of Dynorphin A (1-9) is assessed through various in vitro assays that measure the biological response to receptor activation. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
| Assay | Ligand | Receptor | Species | EC50/IC50 (nM) | Reference |
| cAMP Inhibition | Dynorphin A | hKOR | Human | 0.54 | [6] |
| [³⁵S]GTPγS Binding | Dynorphin A (1-17) | KOR | Mouse | ~1000 | [2] |
| Calcium Mobilization | Dynorphin A | KOR | - | - | [7] |
Note: Data for specific fragments and species can vary. The provided values are representative of the general potency of Dynorphin A agonists.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in the mechanism of action of Dynorphin A (1-9), the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of Dynorphin A (1-9) via the Kappa Opioid Receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a cAMP inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide representative protocols for key assays used to characterize the mechanism of action of Dynorphin A (1-9).
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Dynorphin A (1-9) for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]diprenorphine or a receptor-subtype selective radioligand).
-
Unlabeled Dynorphin A (1-9).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand and perform serial dilutions to achieve a final concentration at or near its Kd.
-
Prepare a stock solution of unlabeled Dynorphin A (1-9) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, cell membranes, and radioligand.
-
Non-specific Binding: Add binding buffer, cell membranes, radioligand, and a high concentration of a non-radioactive universal opioid antagonist (e.g., 10 µM naloxone).
-
Competition: Add binding buffer, cell membranes, radioligand, and varying concentrations of Dynorphin A (1-9).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Dynorphin A (1-9).
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of Dynorphin A (1-9) to inhibit adenylyl cyclase activity.
Materials:
-
Cells stably or transiently expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Dynorphin A (1-9).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96- or 384-well plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture: Culture the cells expressing the target opioid receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of Dynorphin A (1-9) in assay buffer.
-
Remove the culture medium from the cells and add the diluted Dynorphin A (1-9).
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
Protocol 3: ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK pathway by Dynorphin A (1-9).
Materials:
-
Cells expressing the opioid receptor of interest.
-
Dynorphin A (1-9).
-
Serum-free cell culture medium.
-
Lysis buffer.
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, or fluorophores for other methods).
-
Detection reagents.
-
Method-specific equipment (e.g., Western blot apparatus, plate reader for HTRF or AlphaScreen).
Procedure (Example using Western Blotting):
-
Cell Culture and Serum Starvation: Plate the cells and grow to near confluency. Before the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of Dynorphin A (1-9) for a short period (typically 5-10 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., chemiluminescence).
-
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis:
Conclusion
Porcine Dynorphin A (1-9) is a potent endogenous opioid peptide that primarily acts as an agonist at the kappa-opioid receptor, with additional activity at mu- and delta-opioid receptors. Its mechanism of action involves the activation of Gi/o-coupled G-proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, it can engage G-protein-independent signaling pathways, such as the β-arrestin-mediated activation of ERK1/2. A thorough understanding of these complex signaling mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for advancing research and development in the field of opioid pharmacology. Further studies are warranted to delineate the specific quantitative pharmacology of the porcine variant of the Dynorphin A (1-9) fragment to provide a more complete picture of its biological activity.
References
- 1. Binding of dynorphin A and related peptides to κ- and μ-opioid receptors: sensitivity to Na+ ions and Gpp(NH)p | Semantic Scholar [semanticscholar.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Kappa Opioid Receptor Signaling Pathway of [D-Ala2]Dynorphin A (1-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways associated with [D-Ala2]Dynorphin A (1-9) at the kappa opioid receptor (KOR). It includes a summary of quantitative data for related analogs, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.
Core Concepts: [D-Ala2]Dynorphin A (1-9) and the Kappa Opioid Receptor
[D-Ala2]Dynorphin A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin (B1627789) A. The substitution of the glycine (B1666218) at position 2 with a D-alanine is a common modification intended to increase the peptide's resistance to enzymatic degradation and enhance its potency. Dynorphin A and its analogs are the endogenous ligands for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. Activation of the KOR is implicated in a range of physiological and pathological processes, including pain, addiction, and mood regulation.
Notably, while Dynorphin A is the endogenous KOR agonist, the [D-Ala2] substitution in the (1-9) fragment has been reported to cause a loss of kappa-selectivity, suggesting it may also interact with mu (µ) and delta (δ) opioid receptors.
Quantitative Data Summary
Table 1: Binding Affinity of Dynorphin A Analogs at Opioid Receptors
| Ligand | Receptor | Kᵢ (nM) | Radioligand | Tissue/Cell Preparation |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (cis) | Kappa | 0.84 | [³H]diprenorphine | CHO cells expressing rat KOR |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (trans) | Kappa | 1.33 | [³H]diprenorphine | CHO cells expressing rat KOR |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (cis) | Mu | 1.13 | [³H]DAMGO | CHO cells expressing rat MOR |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (trans) | Mu | 1.18 | [³H]DAMGO | CHO cells expressing rat MOR |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (cis) | Delta | 12.3 | [³H]DPDPE | CHO cells expressing mouse DOR |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (trans) | Delta | 12.6 | [³H]DPDPE | CHO cells expressing mouse DOR |
Data for cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH₂ from Murray et al. (2005).
Table 2: Functional Activity of Dynorphin A Analogs at the Kappa Opioid Receptor
| Ligand | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Cell Line |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (cis) | Adenylyl Cyclase Inhibition | 0.80 | ≥ 90 | CHO cells expressing rat KOR |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ (trans) | Adenylyl Cyclase Inhibition | 0.47 | ≥ 90 | CHO cells expressing rat KOR |
Data for cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH₂ from Murray et al. (2005).
Signaling Pathways of the Kappa Opioid Receptor
Upon binding of an agonist like [D-Ala2]Dynorphin A (1-9), the KOR initiates two primary signaling cascades: the canonical G-protein dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, known as biased agonism, can significantly influence the physiological outcome of receptor activation.
G-Protein Dependent Signaling
The KOR primarily couples to inhibitory G-proteins of the Gi/o family.[1] This coupling triggers a cascade of intracellular events:
-
G-Protein Activation: Agonist binding induces a conformational change in the KOR, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effectors of Gαi/o: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effectors of Gβγ: The Gβγ dimer can modulate the activity of various ion channels, including activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.
β-Arrestin Dependent Signaling
Following agonist binding and G-protein activation, the KOR can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which have two main functions:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adapter protein to facilitate clathrin-mediated endocytosis of the receptor, removing it from the cell surface.
-
Scaffolding for Downstream Signaling: β-arrestin can act as a scaffold to initiate G-protein-independent signaling cascades, most notably the activation of mitogen-activated protein kinases (MAPKs) such as p38.[1] This pathway is often associated with the aversive and dysphoric effects of KOR agonists.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like [D-Ala2]Dynorphin A (1-9) with the kappa opioid receptor.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the kappa opioid receptor (e.g., from CHO-KOR cells or guinea pig brain).
-
Radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine).
-
Test compound: [D-Ala2]Dynorphin A (1-9).
-
Non-specific binding control (e.g., unlabeled naloxone (B1662785) or U-50,488H at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of the test compound ([D-Ala2]Dynorphin A (1-9)).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled KOR ligand.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
The Dual Nature of [DAla2] Dynorphin A (1-9): A Technical Guide to its Non-Opioid Interaction with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
[DAla2] Dynorphin (B1627789) A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin A (1-9). While the opioid activities of dynorphins are well-characterized, a growing body of evidence reveals a distinct, non-opioid mechanism of action directly targeting the N-methyl-D-aspartate (NMDA) receptor. This interaction is of significant interest to the scientific community, particularly in the fields of pain research, neuroprotection, and addiction, as it presents a potential avenue for therapeutic intervention independent of the opioid receptor system. This technical guide provides an in-depth overview of the non-opioid effects of dynorphin peptides on NMDA receptors, with a focus on the implications for [DAla2] Dynorphin A (1-9), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Mechanism of Action: A Non-Opioid Interaction
Dynorphin peptides, including their fragments, can directly modulate NMDA receptor function in a manner that is not mediated by opioid receptors. This non-opioid action is characterized by a direct, voltage-independent block of the NMDA receptor channel.[1][2][3] This interaction alters the gating properties of the channel, leading to a reduction in the probability of the channel being open without affecting its conductance.[1][4] The binding site for dynorphins on the NMDA receptor is distinct from the binding sites for glutamate, glycine (B1666218), Zn2+, and protons.[4]
The substitution of D-Alanine at the second position in [DAla2] Dynorphin A (1-9) is known to confer stability to the peptide.[5] While this modification can alter opioid receptor selectivity, its specific impact on the non-opioid interaction with NMDA receptors is an area of active investigation. The non-opioid effects of dynorphins are not blocked by the opioid antagonist naloxone (B1662785), further confirming their independence from the opioid receptor system.[1][3]
Quantitative Data Summary
| Peptide | Parameter | Value (µM) | Experimental System | Reference |
| Dynorphin A (1-32) | IC50 | 0.25 | Acutely dissociated rat trigeminal neurons | [1] |
| Dynorphin A (1-17) | IC50 | 1.65 | Acutely dissociated rat trigeminal neurons | [1] |
| Dynorphin A (1-13) | IC50 | 1.8 | Acutely dissociated rat trigeminal neurons | [1] |
| Dynorphin A (1-17) | Kd | 1.6 | Isolated trigeminal neurons | [4] |
| Dynorphin A (1-10) | IC50 | 42.0 | Not specified | [1] |
Signaling Pathways and Experimental Workflows
The direct interaction of dynorphin peptides with the NMDA receptor channel pore bypasses the canonical G-protein coupled signaling of opioid receptors. The primary consequence of this interaction is a modulation of calcium influx through the NMDA receptor, which can have significant downstream effects on intracellular signaling cascades.
The following diagram illustrates a typical experimental workflow for investigating the non-opioid effects of [DAla2] Dynorphin A (1-9) on NMDA receptor currents using electrophysiology.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis of [DAla2] Dynorphin A (1-9)
Objective: To synthesize the peptide H-Tyr-D-Ala-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Boc-Tyr(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Automated peptide synthesizer
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
The peptide is synthesized on a 0.1 mmol scale using an automated peptide synthesizer.
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling cycle, use a 4-fold molar excess of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[6][7]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of [DAla2] Dynorphin A (1-9) on NMDA-evoked currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
NMDA and glycine stock solutions
-
[DAla2] Dynorphin A (1-9) stock solution
-
Naloxone stock solution (optional)
Protocol:
-
Cell Preparation: Plate neurons on coverslips and culture for 7-14 days.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a selected neuron and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Recording: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke an inward current. Record the baseline NMDA-evoked current.
-
Peptide Application: Co-apply [DAla2] Dynorphin A (1-9) at various concentrations with NMDA and glycine. To confirm the non-opioid nature of the effect, perform a parallel experiment where the opioid antagonist naloxone (e.g., 10 µM) is also co-applied.
-
Data Acquisition: Record the NMDA-evoked currents in the presence of the peptide.
-
Washout: Wash out the peptide and record the recovery of the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the peptide. Calculate the percentage of inhibition and generate a concentration-response curve to determine the IC50 value.[8][9][10][11]
Radioligand Binding Assay
Objective: To determine the binding affinity of [DAla2] Dynorphin A (1-9) for the NMDA receptor.
Materials:
-
Rat brain membranes (source of NMDA receptors)
-
[3H]MK-801 (radioligand for the NMDA receptor channel)
-
[DAla2] Dynorphin A (1-9)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from rat forebrains by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, set up the binding reactions in a final volume of 500 µL. Each well should contain:
-
Binding buffer
-
Rat brain membranes (e.g., 100-200 µg of protein)
-
[3H]MK-801 (e.g., 1-5 nM)
-
Glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to open the channel
-
Varying concentrations of [DAla2] Dynorphin A (1-9) (for competition curve)
-
For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]MK-801 binding against the concentration of [DAla2] Dynorphin A (1-9). Determine the IC50 value from the competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12][13][14]
Conclusion and Future Directions
The non-opioid interaction of dynorphin peptides with NMDA receptors represents a fascinating area of pharmacology with significant therapeutic potential. While the specific quantitative parameters for [DAla2] Dynorphin A (1-9) at the NMDA receptor require further investigation, the data from related dynorphin fragments strongly suggest a direct inhibitory effect. The detailed protocols provided in this guide offer a framework for researchers to further explore the non-opioid properties of this and other dynorphin analogs. Future research should focus on elucidating the precise binding site of dynorphins on the NMDA receptor, determining the quantitative pharmacology of [DAla2] Dynorphin A (1-9), and exploring the downstream signaling consequences of this non-opioid interaction. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutics that can selectively modulate NMDA receptor function for the treatment of a range of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 8. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Structure-Activity Relationship of [DAla2] Dynorphin A (1-9) Analogs: A Technical Guide
This guide provides a detailed overview of the structure-activity relationships (SAR) of [DAla2] Dynorphin (B1627789) A (1-9) analogs, focusing on their interaction with opioid receptors. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Introduction to [DAla2] Dynorphin A (1-9) Analogs
Dynorphin A is an endogenous opioid peptide that exhibits high affinity and selectivity for the kappa opioid receptor (KOR). The N-terminal sequence, Tyr-Gly-Gly-Phe-Leu, is crucial for its opioid activity, while the C-terminal portion influences receptor selectivity. The substitution of Glycine at position 2 with D-Alanine ([DAla2]) is a common modification that confers resistance to enzymatic degradation, thereby increasing the peptide's stability and duration of action. Understanding the SAR of [DAla2] Dynorphin A (1-9) analogs is pivotal for the design of novel KOR ligands with improved therapeutic profiles, potentially for the treatment of pain, addiction, and mood disorders.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various [DAla2] Dynorphin A (1-9) and related analogs at the kappa (κ), mu (μ), and delta (δ) opioid receptors. These values are compiled from various sources and represent the impact of specific amino acid substitutions and modifications on receptor interaction.
| Analog | Modification(s) | κ Ki (nM) | μ Ki (nM) | δ Ki (nM) | κ EC50 (nM) | Notes |
| Dynorphin A (1-9) | Parent Peptide | - | - | - | - | Reference compound. |
| [D-Ala2]Dyn A (1-11)-NH2 | D-Ala at position 2, C-terminal amidation | - | - | - | 0.54 | Potent full KOR agonist.[1] |
| [D-Leu8]Dyn A (1-9) | D-Leu at position 8 | Comparable to Dyn A (1-9) | - | - | Markedly enhanced potency (8-12 fold) | Increased in vivo analgesic and motor effects.[2] |
| [Lys6,ψ(CS-NH),D-Leu8]Dyn A (1-9) | Thiomide bond at 6-7, D-Leu at 8, Lys at 6 | Less potent than [D-Leu8]Dyn A (1-9) | - | - | More potent analgesic than Dyn A (1-9) | Reduced motor impairment.[2] |
| [Leu6,ψ(CS-NH),D-Leu8]Dyn A (1-9) | Thiomide bond at 6-7, D-Leu at 8, Leu at 6 | Less potent than [D-Leu8]Dyn A (1-9) | - | - | More potent analgesic than Dyn A (1-9) | Reduced motor impairment.[2] |
| [des-Arg7]Dyn A (1-9)-NH2 | Deletion of Arg at position 7 | - | - | - | - | Identified as a minimum pharmacophore.[1][3] |
| [cis-ACCA for Gly2-Gly3]Dyn A (1-13)-NH2 | cis-4-aminocyclohexanecarboxylic acid replaces Gly2-Gly3 | 9.1 | - | - | - | Modest affinity for KOR.[4] |
| [trans-ACCA for Gly2-Gly3]Dyn A (1-13)-NH2 | trans-4-aminocyclohexanecarboxylic acid replaces Gly2-Gly3 | 13.4 | - | - | - | Modest affinity for KOR.[4] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of [DAla2] Dynorphin A (1-9) analogs for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR, [3H]DPDPE for DOR).
-
Unlabeled ligand for determining non-specific binding (e.g., Naloxone).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
96-well plates, filtration apparatus, scintillation vials, and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations.
-
Total Binding: Add cell membranes and a fixed concentration of radioligand.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled ligand (e.g., 10 µM Naloxone).
-
Competitor Binding: Add cell membranes, radioligand, and varying concentrations of the test analog.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test analog. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of the analogs to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the kappa opioid receptor.
-
Assay medium (e.g., DMEM with 10% FBS).
-
Forskolin (B1673556) solution.
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
384-well white opaque plates.
-
Luminescence or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture cells to confluence and then harvest. Resuspend the cells in assay medium.
-
Assay Plating: Dispense a specific number of cells (e.g., 80,000) into each well of a 384-well plate.
-
Compound Addition: Add varying concentrations of the test analog to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 50 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.
-
Signal Reading: After an appropriate incubation period in the dark, read the plate using a luminometer or fluorescence reader.
-
Data Analysis: Normalize the data and plot the response against the log concentration of the analog to determine the EC50 (for agonists) or IC50 (for antagonists).
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated kappa opioid receptor. The PathHunter® assay is a common platform for this measurement.
Materials:
-
PathHunter® cells co-expressing the KOR tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).
-
Cell plating medium.
-
Assay buffer.
-
Test analogs.
-
PathHunter® detection reagents.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test analogs in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates.
-
Incubation: Incubate the plates for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Prepare and add the PathHunter® detection reagent mixture to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Reading: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data and plot the relative luminescence units against the log concentration of the analog to determine the EC50 and Emax for β-arrestin recruitment.
Visualizations
Signaling Pathways
Caption: Kappa Opioid Receptor (KOR) Signaling Pathways.
Experimental Workflow
Caption: General Experimental Workflow for SAR Studies.
References
- 1. Structure-Activity Relationships of [des-Arg(7)]Dynorphin A Analogues at the κ Opioid Receptor. | The Department of Pharmacology [pharmacology.arizona.edu]
- 2. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochem.oregonstate.edu [biochem.oregonstate.edu]
[DAla2] Dynorphin A (1-9) (porcine) binding affinity for KOR
An In-depth Technical Guide on the Binding Affinity of Dynorphin (B1627789) A (1-9) (porcine) for the Kappa-Opioid Receptor (KOR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the endogenous opioid peptide Dynorphin A and the kappa-opioid receptor (KOR). It focuses on the binding affinity of Dynorphin A fragments, particularly the porcine variant of Dynorphin A (1-9), to the KOR. This document includes a summary of available quantitative binding data, a detailed experimental protocol for determining binding affinity via radioligand binding assays, and a visual representation of the canonical KOR signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of the kappa-opioid system and the development of novel therapeutics targeting this receptor.
Introduction
The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical component of the endogenous opioid system.[1] It is the primary receptor for the dynorphin family of opioid peptides.[2] Activation of the KOR is associated with a range of physiological and behavioral effects, including analgesia, dysphoria, and the modulation of mood and addiction.[1][3] Dynorphin A, an endogenous peptide derived from the precursor prodynorphin, and its fragments are recognized as the primary endogenous ligands for the KOR.[2] Understanding the binding characteristics of these peptides is fundamental to elucidating the function of the KOR system and for the rational design of KOR-targeted drugs. This guide specifically addresses the binding affinity of porcine Dynorphin A (1-9) for the KOR, providing available data and the methodologies to quantify such interactions.
Quantitative Binding Data
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |
| Dynorphin A | hKOR, hMOR, hDOR | Human | [3H]-diprenorphine competition | nanomolar range | [6] |
| Dynorphin A (1-17) | KOR | CHO cells | [35S]GTPγS binding | ~0.1 | [4] |
| Dynorphin A (1-13) | rKOR | Rat | [3H]diprenorphine competition | 2.0 | |
| [N-benzylTyr1]Dyn A-(1-11) | rKOR | Rat | [3H]diprenorphine competition | 15 | [7] |
| Dynorphin A (1-9) | KOR | - | - | Active at KOR | [8] |
hKOR: human kappa-opioid receptor; hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor; rKOR: rat kappa-opioid receptor; CHO: Chinese Hamster Ovary cells.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity (Ki) of an unlabeled ligand, such as porcine Dynorphin A (1-9), for the KOR is typically achieved through a competitive radioligand binding assay.[9] This method measures the ability of the unlabeled ligand to displace a radiolabeled ligand with known affinity for the KOR.
Materials
-
Membrane Preparation: Cell membranes prepared from cells stably expressing the kappa-opioid receptor (e.g., CHO-hKOR cells).[9]
-
Radioligand: A tritiated KOR-selective antagonist or agonist, such as [3H]U69,593 or [3H]diprenorphine.[9]
-
Unlabeled Ligand: Porcine Dynorphin A (1-9).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-69,593) to determine non-specific binding.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Membrane Preparation: Homogenize cells expressing KOR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Cell membranes (typically 20 µg of protein).[9]
-
A fixed concentration of the radioligand (e.g., 0.4 nM [3H]U69,593).[9]
-
Varying concentrations of the unlabeled test compound (porcine Dynorphin A (1-9)).
-
For the determination of non-specific binding, add a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593) instead of the test compound.[9]
-
For total binding, add only the assay buffer in place of any unlabeled ligand.
-
-
Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
KOR Signaling Pathway
Upon binding of an agonist such as Dynorphin A, the kappa-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The KOR primarily couples to inhibitory G proteins of the Gi/Go family.[1] This initiates a series of events that ultimately modulate neuronal excitability and gene expression.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 9. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
The Dual Role of Endogenous Dynorphins in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Endogenous dynorphins, opioid peptides derived from the precursor prodynorphin, play a complex and often paradoxical role in the modulation of pain. While classically known for their analgesic properties mediated by the kappa-opioid receptor (KOR), a growing body of evidence reveals their contribution to the maintenance and exacerbation of chronic pain states through non-opioid mechanisms. This guide provides an in-depth technical overview of the physiological functions of endogenous dynorphins in pain modulation, with a focus on signaling pathways, experimental evidence, and quantitative data to inform future research and drug development.
The Dichotomous Nature of Dynorphin (B1627789) Action in Pain
The effect of dynorphins on pain perception is highly dependent on the context, including the specific dynorphin peptide, its concentration, the duration of action, and the underlying physiological state (i.e., acute vs. chronic pain).
-
Antinociceptive Effects: Under acute pain conditions, dynorphins can exert analgesic effects.[1] Activation of KORs, which are G protein-coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels.[1] This cascade of events hyperpolarizes neurons and reduces the release of excitatory neurotransmitters, thereby dampening nociceptive signaling at both spinal and supraspinal levels.[1]
-
Pronociceptive Effects: In contrast, sustained increases in dynorphin levels, as observed in chronic neuropathic and inflammatory pain models, are associated with pronociceptive actions that contribute to the maintenance of central sensitization.[2][3] This pathological role of dynorphin appears to be mediated, at least in part, through non-opioid mechanisms, including interactions with the N-methyl-D-aspartate (NMDA) receptor.[2][4]
Signaling Pathways in Dynorphin-Mediated Pain Modulation
The signaling cascades initiated by dynorphins are multifaceted, involving both canonical KOR-dependent pathways and non-canonical, non-opioid receptor interactions.
KOR-Mediated Antinociception
Activation of presynaptic KORs on primary afferent terminals in the spinal cord dorsal horn inhibits the release of substance P and glutamate, key neurotransmitters in the transmission of pain signals.[1] Postsynaptically, KOR activation on dorsal horn neurons leads to hyperpolarization, reducing their excitability.
Non-Opioid Pronociceptive Mechanisms
Elevated levels of dynorphin can lead to paradoxical, pronociceptive effects that are not blocked by opioid antagonists like naloxone.[2] Evidence suggests that dynorphin, particularly its des-tyrosine metabolites, can interact with the NMDA receptor complex, potentiating excitatory neurotransmission and contributing to central sensitization, a key mechanism in chronic pain.[2][5]
Quantitative Data on Dynorphin in Pain States
Studies in animal models have consistently demonstrated an upregulation of dynorphin expression in the spinal cord and dorsal root ganglia following peripheral nerve injury and inflammation.[3] This increase is temporally correlated with the development and maintenance of chronic pain behaviors.
| Pain Model | Tissue | Change in Dynorphin Level | Time Course | Reference |
| Sciatic Nerve Ligation (Rat) | Spinal Cord Dorsal Horn | Significant Increase | 4 days post-injury, persists for weeks to months | [3] |
| Complete Freund's Adjuvant (CFA) Induced Inflammation (Rat) | Spinal Cord Dorsal Horn | Significant Increase | Peaks around day 5 post-injection | [6] |
| Spinal Cord Injury (Rat) | Parietal Cortex | Increased Dynorphin | Post-injury | [7] |
| Opioid-Induced Hyperalgesia (Rat) | Spinal Cord | Increased Dynorphin Content | Following continuous morphine infusion | [8] |
Key Experimental Protocols
The elucidation of dynorphin's role in pain has been facilitated by a variety of experimental approaches in animal models.
Intrathecal (IT) Administration of Dynorphin and Related Compounds
-
Objective: To directly assess the effect of dynorphins on spinal nociceptive processing.
-
Methodology:
-
Animals (typically rats or mice) are surgically implanted with an intrathecal catheter that terminates in the lumbar spinal subarachnoid space.
-
Following a recovery period, a specific dynorphin peptide (e.g., Dynorphin A (1-17)) or a KOR agonist/antagonist is dissolved in a sterile vehicle (e.g., saline) and injected through the catheter.
-
Behavioral responses to noxious (e.g., thermal paw withdrawal) and non-noxious (e.g., von Frey filaments for mechanical allodynia) stimuli are measured at various time points post-injection.
-
Control groups receive vehicle injections.
-
In Vivo Depletion of Endogenous Dynorphin
-
Objective: To determine the necessity of endogenous dynorphin for the development and maintenance of pain states.
-
Methodologies:
-
Prodynorphin Knockout (KO) Mice: Mice with a targeted deletion of the prodynorphin gene are subjected to a chronic pain model (e.g., nerve injury). Their pain behaviors are compared to wild-type littermates. Studies have shown that these KO mice do not develop chronic pain behaviors following nerve injury, while their acute pain responses remain intact.[3][9]
-
Intrathecal Administration of Dynorphin Antiserum: An antibody that specifically binds to and neutralizes dynorphin is administered intrathecally to animals with established chronic pain. Reversal or attenuation of pain behaviors following antiserum administration indicates a role for endogenous dynorphin in maintaining the pain state.[2][8]
-
Role in the Affective Component of Pain
Chronic pain is often comorbid with negative affective states such as depression and anxiety. The dynorphin/KOR system is heavily implicated in mediating the aversive, emotional component of pain.[10][11] Activation of KORs in brain regions associated with emotion and reward, such as the nucleus accumbens, amygdala, and prefrontal cortex, can induce dysphoria and anhedonia.[10][12] In chronic pain states, increased dynorphin signaling in these areas is thought to contribute to the negative emotional valence of pain.[10] Blocking dynorphin release in animal models has been shown to restore motivation in the presence of pain.[10]
Implications for Drug Development
The dual nature of dynorphin's function presents both challenges and opportunities for the development of novel analgesics.
-
Peripherally Restricted KOR Agonists: To harness the analgesic effects of KOR activation while avoiding the centrally-mediated adverse effects like dysphoria and sedation, peripherally acting KOR agonists are being developed.[13][14] These compounds are designed to not cross the blood-brain barrier, thereby providing pain relief at the site of injury or inflammation without impacting mood and affect.[13]
-
KOR Antagonists: For chronic pain states characterized by elevated dynorphin levels, KOR antagonists may be a viable therapeutic strategy. By blocking the pronociceptive and dysphoric effects of pathologically high dynorphin, these agents could alleviate both the sensory and affective components of chronic pain.[10][15]
-
Biased KOR Agonists: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling for analgesia vs. β-arrestin signaling for dysphoria), offers a sophisticated approach to designing KOR-targeted therapeutics with improved side-effect profiles.[1][12]
Conclusion
Endogenous dynorphins are critical modulators of pain perception, exhibiting a complex physiology that shifts from antinociceptive to pronociceptive depending on the context. While the KOR-mediated analgesic effects are well-established, the non-opioid, NMDA receptor-dependent mechanisms that contribute to the maintenance of chronic pain and its negative affective components are of significant clinical interest. A thorough understanding of these distinct signaling pathways and their regulation is paramount for the development of the next generation of safer and more effective analgesics. Future research should continue to dissect the molecular and cellular mechanisms underlying the switch in dynorphin function and further explore the therapeutic potential of peripherally restricted and biased KOR ligands, as well as KOR antagonists, for the management of chronic pain.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Emerging Role of Spinal Dynorphin in Chronic Pain, a Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dynorphin/-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphin and Enkephalin Opioid Peptides and Transcripts in Spinal Cord and Dorsal Root Ganglion During Peripheral Inflammatory Hyperalgesia and Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Does the kappa opioid receptor system contribute to pain aversion? [frontiersin.org]
- 8. Dynorphin Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropathic pain: the paradox of dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Research progress in role of dynorphin/κ-opioid receptor system in pain emotion#br# [cjpt.magtechjournal.com]
- 12. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 13. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]
- 14. Non-addictive orally-active kappa opioid agonists for the treatment of peripheral pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic pain recruits hypothalamic dynorphin/kappa opioid receptor signalling to promote wakefulness and vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Dynorphin A (1-9) on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynorphins are a class of endogenous opioid peptides that play a critical role in modulating neuronal function. Derived from the precursor protein prodynorphin, the fragment Dynorphin (B1627789) A (1-9) is a potent, biologically active peptide. Its effects on neuronal excitability are complex, primarily mediated by the G-protein coupled kappa-opioid receptor (KOR), but also involving non-opioid pathways. Activation of KORs is generally inhibitory, leading to decreased neurotransmitter release and neuronal hyperpolarization through the modulation of ion channels.[1][2] However, under certain conditions, such as elevated concentrations or in specific neuronal populations, dynorphins can induce excitatory effects via interactions with other receptor systems like bradykinin (B550075) and NMDA receptors.[3][4] This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies used to study Dynorphin A's influence on neuronal excitability, serving as a technical resource for professionals in neuroscience research and drug development.
Note: This document focuses on the endogenous Dynorphin A peptide and its fragments, as its amino acid sequence is highly conserved across species, including porcine.[4] While synthetic analogs such as [DAla2]-Dynorphin A are developed for research, their core mechanisms largely overlap with the native peptide's interaction with the kappa-opioid receptor.
Introduction to Dynorphin A and Neuronal Excitability
Dynorphin A (DynA) is an endogenous opioid peptide that functions as the primary endogenous ligand for the kappa-opioid receptor (KOR).[5] The dynorphin/KOR system is widely distributed throughout the central nervous system (CNS), with high concentrations in regions critical for pain perception, mood, motivation, and stress responses, including the hypothalamus, hippocampus, striatum, and spinal cord.[6][7]
Neuronal excitability—the measure of a neuron's likelihood to fire an action potential—is tightly regulated by a balance of excitatory and inhibitory inputs and the intrinsic properties of the neuron's membrane. DynA powerfully modulates this balance. The canonical effect of DynA binding to KORs is inhibitory.[2] This is achieved through Gαi/o protein coupling, which triggers signaling cascades that typically reduce neuronal excitability by:
-
Inhibiting adenylyl cyclase, reducing intracellular cAMP levels.[8]
-
Activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[9][10]
-
Inhibiting voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[5][11]
Conversely, a growing body of evidence reveals that DynA can also produce excitatory, often neurotoxic, effects that are not mediated by opioid receptors.[3][4] These actions may involve direct interactions with NMDA-type glutamate (B1630785) receptors, bradykinin receptors, or acid-sensing ion channels (ASICs), particularly at supraphysiological concentrations that may occur during pathological states like trauma or stress.[4][12][13]
Mechanisms of Action
Opioid Receptor-Mediated Effects (KOR Activation)
The primary mechanism for DynA's influence on neuronal excitability is through the activation of KORs. This Gαi/o-coupled pathway is predominantly inhibitory.
-
Postsynaptic Inhibition: On the postsynaptic membrane, KOR activation leads to the opening of GIRK channels.[10] The resulting efflux of potassium ions (K+) hyperpolarizes the neuron, increasing the threshold for action potential firing and thus decreasing overall excitability.
-
Presynaptic Inhibition: At presynaptic terminals, KOR activation inhibits N-type voltage-gated calcium channels.[10] This reduction in calcium influx is a critical step in preventing the fusion of synaptic vesicles with the membrane, thereby decreasing the release of various neurotransmitters, including dopamine, glutamate, and GABA.[2][8][14] This presynaptic inhibition is a key mechanism by which dynorphin modulates synaptic transmission and circuit function.
Non-Opioid Receptor-Mediated Effects
At higher concentrations, DynA can exert effects that are independent of opioid receptors and are often excitatory.
-
Bradykinin Receptor Activation: Dynorphin A can activate bradykinin receptors, triggering a distinct signaling cascade that leads to calcium influx through voltage-sensitive channels.[3][13] This mechanism is implicated in dynorphin's ability to produce pain and neuronal excitation.[6][13]
-
NMDA Receptor Modulation: DynA and its fragments can interact with the NMDA receptor complex, contributing to excitotoxicity.[4][7] This interaction does not require the N-terminal tyrosine residue essential for opioid receptor activity.[4]
-
Acid-Sensing Ion Channel (ASIC) Modulation: Dynorphin peptides can enhance the activity of ASIC1a, a proton-gated cation channel involved in acidosis-induced neuronal injury.[12] DynA limits the channel's steady-state desensitization, leading to prolonged channel activity and potentially exacerbating neuronal death during acidic conditions.[15][16]
Quantitative Effects on Neuronal Excitability
The following tables summarize quantitative data from various studies investigating the effects of dynorphin peptides on neuronal parameters.
Table 1: Effects of Dynorphin on Neuronal Firing and Membrane Properties
| Neuronal Population | Peptide | Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Substantia Nigra Reticulata Neurons | Dynorphin A (1-8) | Iontophoresis | Inhibited firing in 22% of neurons; Increased firing in 22% of neurons. | [17] |
| Hippocampal CA1 Neurons | Dynorphin A (1-17) | Not specified | Markedly increased the M-current (IM), a voltage-gated K+ current that stabilizes membrane potential. | [18] |
| Dorsal Root Ganglion (DRG) Neurons | Dynorphin A (1-17) | Not specified | Significantly increased the number of action potentials during a 500pA ramp protocol (p < 0.05). | [19] |
| VTA Dopaminergic Neurons | KOR Agonists | Not specified | Acutely inhibited neuronal firing. | [9] |
| Hippocampal Neurons | Dynorphin (1-13) | Iontophoresis | Predominantly decreased neuronal firing rates. |[20] |
Table 2: Modulation of Ion Channels and Receptors
| Channel/Receptor | Peptide | EC50 / Concentration | Effect | Citation |
|---|---|---|---|---|
| Acid-Sensing Ion Channel 1a (ASIC1a) | Dynorphin A | EC50: 32.8 ± 11.5 µM | Limits steady-state desensitization, enhancing current. | [12][16] |
| Acid-Sensing Ion Channel 1a (ASIC1a) | Big Dynorphin | EC50: 26.4 ± 14.8 nM | Limits steady-state desensitization, enhancing current. | [12][16] |
| NMDA Receptors | Dynorphin A | 3.5 nM - 1.6 µM | Modulates receptor function, often leading to excitotoxicity at high concentrations. | [4][16] |
| Bradykinin Receptors | Dynorphin A | ~1 µM | Activation leads to calcium influx. |[13][16] |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz DOT language illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 3. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 4. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphin - Wikipedia [en.wikipedia.org]
- 7. Endogenous Opioid Dynorphin Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. Pharmacology of Dynorphin | Annual Reviews [annualreviews.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kappa opioid receptor modulation of excitatory drive onto nucleus accumbens fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. jneurosci.org [jneurosci.org]
- 17. Electrophysiological evidence for a non-opioid interaction between dynorphin and GABA in the substantia nigra of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Pain-related behavioral and electrophysiological actions of dynorphin A (1-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological evidence for kappa-agonist activity of dynorphin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Evolution of Dynorphin A Analogs: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Since its discovery, dynorphin (B1627789) A, an endogenous opioid peptide, has fascinated researchers with its potent and complex pharmacology. Primarily acting as an agonist at the kappa opioid receptor (KOR), dynorphin A is implicated in a wide array of physiological and pathological processes, including pain, addiction, mood disorders, and neuroprotection. However, its native peptide structure presents challenges for therapeutic development, such as poor metabolic stability and limited blood-brain barrier penetration. This has spurred decades of research into the design and synthesis of dynorphin A analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the history, discovery, and development of these analogs, with a focus on their structure-activity relationships, the experimental methodologies used to characterize them, and the intricate signaling pathways they modulate.
The Genesis of Dynorphin: A Historical Perspective
The story of dynorphin A begins in the 1970s with the pioneering work of Avram Goldstein and his colleagues. While searching for endogenous opioid peptides, they identified a potent substance in the porcine pituitary gland.[1] The isolation and sequencing of this 17-amino acid peptide, H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-OH, revealed a powerful pharmacological agent, aptly named "dynorphin" from the Greek word dynamis, meaning power.[1] Subsequent research established dynorphin A as the endogenous ligand for the KOR, a G protein-coupled receptor (GPCR) that mediates its diverse effects.[1]
The initial discovery paved the way for extensive structure-activity relationship (SAR) studies. Researchers began to dissect the peptide, identifying the N-terminal tetrapeptide "message" sequence (Tyr-Gly-Gly-Phe), common to other opioid peptides, and the C-terminal "address" sequence, which confers KOR selectivity.[2] Early investigations focused on truncations and amino acid substitutions, revealing the critical role of the basic residues in the address sequence for KOR affinity and the importance of the N-terminal tyrosine for opioid activity.[3] These foundational studies laid the groundwork for the rational design of more sophisticated analogs.
The Proliferation of Analogs: A Quest for Improved Properties
The development of dynorphin A analogs has been driven by the need to overcome the limitations of the native peptide. Key strategies have included truncation, amino acid substitution (including D-amino acids to enhance stability), and cyclization to create more drug-like molecules.
Linear Analogs: Fine-Tuning Affinity and Selectivity
Early efforts focused on creating shorter, more manageable linear peptides. It was discovered that truncated versions, such as dynorphin A-(1-11) and dynorphin A-(1-13), retained high affinity for the KOR.[3] Further modifications, such as the substitution of D-amino acids, were explored to increase resistance to enzymatic degradation. For instance, the introduction of a D-Proline at position 10 in [D-Pro10]dynorphin A-(1-11) resulted in a potent KOR agonist.[4]
Cyclic Analogs: The Power of Conformational Constraint
To improve stability and receptor selectivity, researchers turned to cyclization. Two primary methods have been employed: the formation of disulfide bridges and ring-closing metathesis (RCM).
-
Disulfide Cyclization: By introducing cysteine residues at various positions, intramolecular disulfide bonds can be formed, creating a cyclic structure. This conformational constraint has been shown to modulate receptor affinity and selectivity. For example, cyclic analogs of Dyn A(1-11)-NH2 with disulfide bridges have been synthesized and shown to exhibit varying degrees of KOR affinity and selectivity over mu and delta opioid receptors.[5]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for creating cyclic peptides with hydrocarbon bridges. This technique involves the use of a ruthenium catalyst, such as Grubbs' catalyst, to form a carbon-carbon double bond between two alkene-containing amino acid side chains.[6] Cyclic Dyn A-(1-11)NH2 analogs synthesized via RCM have demonstrated low nanomolar binding affinity for the KOR.[6]
Quantitative Pharmacology of Dynorphin A Analogs
The pharmacological properties of dynorphin A analogs are typically characterized by their binding affinity (Ki) for opioid receptors and their functional potency (EC50 or IC50) in cell-based assays. The following tables summarize key quantitative data for a selection of representative analogs.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Dynorphin A Analogs
| Analog | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) | Reference |
| Dynorphin A | 0.05 - 0.22 | 1.6 - 2.0 | 1.25 - 1.65 | ~32x vs MOR, ~25x vs DOR | [7][8] |
| Dynorphin A-(1-11)-NH2 | ~2.4 | >5000 | >5000 | >2000-fold | [1] |
| [Pro3]Dyn A(1-11)-NH2 | 2.4 | >5000 | >5000 | >2083x vs MOR, >2083x vs DOR | [1] |
| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (cis) | 0.84 | - | - | - | [6] |
| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (trans) | 1.33 | - | - | - | [6] |
| [des-Arg7]Dyn A(1-9)-NH2 | 0.22 | - | - | - | [9] |
Table 2: Functional Potency (EC50/IC50, nM) of Selected Dynorphin A Analogs
| Analog | Assay | KOR EC50/IC50 (nM) | MOR EC50/IC50 (nM) | DOR EC50/IC50 (nM) | Reference |
| Dynorphin A | K+ current (Xenopus oocytes) | 0.43 | 30 | 84 | [7] |
| Dynorphin A-(1-13)NH2 | cAMP Inhibition | ~0.5 - 1.0 | - | - | [6] |
| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (cis) | cAMP Inhibition | 0.80 | - | - | [6] |
| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (trans) | cAMP Inhibition | 0.47 | - | - | [6] |
| Dynorphin A(1-8) | Guinea-pig ileum | 38 | - | - | [10] |
Key Experimental Protocols
The characterization of dynorphin A analogs relies on a suite of well-established experimental techniques. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for synthesizing peptides like dynorphin A and its analogs.
-
Protocol:
-
Resin Selection: A suitable solid support, such as a PAL (peptide amide linker) resin for C-terminal amides, is chosen.[11]
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Coupling is typically mediated by reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).[11]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF (dimethylformamide) to allow for the next coupling cycle.[12]
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.[13]
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.[11]
-
Ring-Closing Metathesis (RCM) for Cyclic Peptides
RCM is a powerful technique for creating conformationally constrained cyclic peptides.
-
Protocol:
-
Peptide Synthesis: A linear peptide precursor containing two alkene-bearing amino acids (e.g., allylglycine) is synthesized on a solid support using SPPS.[6]
-
RCM Reaction: The resin-bound peptide is treated with a solution of a second-generation Grubbs' catalyst in a solvent mixture such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF).[6] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and may be heated to facilitate the reaction.[14]
-
Catalyst Removal: The resin is thoroughly washed to remove the catalyst.[15]
-
Cleavage, Deprotection, and Purification: The cyclic peptide is cleaved from the resin, deprotected, and purified using the same procedures as for linear peptides.[6]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR) are prepared from cultured cells (e.g., CHO or HEK293 cells) or animal brain tissue.[16]
-
Assay Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]diprenorphine or [3H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (the dynorphin A analog).[16]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[16]
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[6]
-
cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to activate the Gi/o-coupled KOR, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Protocol:
-
Cell Culture: Cells stably expressing the KOR (e.g., CHO-hKOR) are cultured in appropriate media.[17]
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the dynorphin A analog.[17]
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, often based on methods like Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[18]
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.[17]
-
Signaling Pathways of Dynorphin A Analogs
Dynorphin A and its analogs exert their effects by activating the KOR, which triggers a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G proteins (Gi/o), but the recruitment of β-arrestin also plays a crucial role in receptor regulation and signaling.
G Protein-Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change that allows it to couple to and activate Gi/o proteins.[19] This activation leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effectors.
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[17]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[20]
Caption: KOR G protein-dependent signaling pathway.
β-Arrestin-Mediated Signaling and Receptor Regulation
In addition to G protein signaling, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote the internalization of the receptor from the cell surface into endosomes.[21]
-
Scaffolding for Downstream Signaling: β-arrestins can also act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. This can include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK.[22] The activation of these pathways can have long-term effects on gene expression and cellular function.
Caption: KOR β-arrestin-mediated signaling and regulation.
Future Directions and Conclusion
The journey from the discovery of dynorphin A to the development of sophisticated analogs has been a testament to the power of medicinal chemistry and molecular pharmacology. While significant progress has been made, the quest for the ideal KOR-targeted therapeutic continues. Future research will likely focus on:
-
Biased Agonism: Designing analogs that selectively activate G protein signaling over β-arrestin pathways, or vice versa, to separate therapeutic effects from adverse side effects.
-
Peripheral Restriction: Developing analogs that do not cross the blood-brain barrier to target peripheral KORs for the treatment of pain and inflammation without central nervous system side effects.
-
Novel Delivery Systems: Exploring new ways to deliver peptide-based drugs to improve their bioavailability and therapeutic efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 5. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 21. Catalytic activation of β-arrestin by GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
An In-depth Technical Guide on the Interaction of [DAla2] Dynorphin A (1-9) (porcine) with Bradykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynorphin (B1627789) A, an endogenous opioid peptide, and its fragments have been identified as novel modulators of the bradykinin (B550075) receptor system, exhibiting non-opioid mediated pronociceptive (pain-promoting) effects. This technical guide provides a comprehensive overview of the interaction between dynorphin peptides and bradykinin receptors, with a specific focus on the synthetic analog [DAla2] Dynorphin A (1-9) (porcine). While direct experimental data for this specific analog is limited in publicly available literature, this document synthesizes findings from closely related dynorphin fragments to provide a predictive framework for its potential pharmacological profile and offers detailed experimental protocols for its characterization. The guide covers quantitative binding and functional data for relevant dynorphin peptides, detailed methodologies for key experimental assays, and visual representations of signaling pathways and experimental workflows.
Introduction: The Dynorphin-Bradykinin Axis
Bradykinin receptors, primarily the B1 and B2 subtypes, are G-protein coupled receptors (GPCRs) that play a crucial role in inflammation and pain signaling.[1][2] While their canonical ligand is the inflammatory peptide bradykinin, recent evidence has revealed that dynorphin peptides can also act as functional ligands at these receptors.[3][4][5] This interaction is particularly significant as it appears to be mediated by non-opioid fragments of dynorphin, suggesting a distinct mechanism of action from its well-established role in the opioid system.
The substitution of a D-alanine at the second position in Dynorphin A (1-9), creating [DAla2] Dynorphin A (1-9), is a common strategy to increase peptide stability by reducing susceptibility to aminopeptidase (B13392206) degradation. Such modifications can, however, alter receptor binding and functional activity. Understanding the interaction of this specific analog with bradykinin receptors is therefore critical for the development of novel therapeutics targeting pain and inflammation.
Quantitative Data: Binding Affinities and Functional Potencies
Table 1: Binding Affinities of Dynorphin Fragments at Bradykinin Receptors
| Peptide | Receptor Subtype | Radioligand | Cell/Tissue Type | IC50 (nM) | Ki (nM) | Reference |
| Dynorphin A (2-13) | Human B1 | [3H]Kallidin | B1_F11 cells | ~1,500 | ~2,100 | |
| Dynorphin A (2-13) | Rodent B2 | [3H]Bradykinin | F-11 cells | ~2,000 | ~2,800 | |
| Dynorphin A (2-13) | Primate B2 | [3H]Bradykinin | COS-7 cells | ~1,800 | ~2,500 | |
| Dynorphin A (1-17) | Rodent B2 | [3H]Bradykinin | F-11 cells | ~2,000 | ~2,800 | |
| Dynorphin A (4-11) | Rat Brain BRs | [3H]BK | Rat Brain Membranes | 140 | Not Reported | |
| [des-Arg7]-Dyn A-(4-11) | Rat Brain BRs | [3H]BK | Rat Brain Membranes | 150 | Not Reported | [3] |
Table 2: Functional Activity of Dynorphin Fragments at Bradykinin Receptors
| Peptide | Assay Type | Receptor Subtype | Cell Type | EC50 | Effect | Reference |
| Dynorphin A (2-13) | Calcium Influx | B2 | F-11 cells | Not Determined | Activation of L-type and P/Q-type VSCC | |
| Dynorphin A (1-13) | cAMP Accumulation | KOR/B2R Heterodimer | HEK293-KOR/B2R cells | Not Determined | Increased cAMP levels | [6] |
Signaling Pathways
The interaction of dynorphin peptides with bradykinin receptors initiates intracellular signaling cascades that differ from those activated by bradykinin itself.
Canonical Bradykinin B2 Receptor Signaling
Activation of the B2 receptor by bradykinin typically couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Canonical Bradykinin B2 Receptor Signaling Pathway.
Dynorphin-Mediated Bradykinin Receptor Signaling
In contrast to bradykinin, dynorphin A fragments appear to activate bradykinin receptors leading to calcium influx through voltage-sensitive calcium channels (VSCCs) in a Protein Kinase A (PKA)-dependent manner. This suggests coupling to Gαs proteins and subsequent activation of adenylyl cyclase and cAMP production.
Caption: Proposed Dynorphin-Mediated Bradykinin Receptor Signaling.
Experimental Protocols
The following protocols provide a framework for characterizing the interaction of [DAla2] Dynorphin A (1-9) with bradykinin receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of [DAla2] Dynorphin A (1-9) for B1 and B2 bradykinin receptors.
Objective: To measure the displacement of a specific radioligand from bradykinin receptors by [DAla2] Dynorphin A (1-9).
Materials:
-
Cell membranes from a cell line stably expressing human B1 or B2 bradykinin receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Bradykinin (for B2 receptors) or [3H]des-Arg10-Kallidin (for B1 receptors).
-
[DAla2] Dynorphin A (1-9) (porcine) of high purity.
-
Non-specific binding control: High concentration of unlabeled bradykinin or a selective antagonist.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of [DAla2] Dynorphin A (1-9). For non-specific binding wells, add a high concentration of unlabeled ligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of [DAla2] Dynorphin A (1-9) and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Design, Synthesis and Biological evaluation of Multifunctional Ligands Targeting Opioid and Bradykinin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Downstream Signaling Cascades Activated by [DAla2] Dynorphin A (1-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the downstream signaling cascades initiated by the synthetic opioid peptide, [DAla2] Dynorphin (B1627789) A (1-9). While this guide focuses on the core signaling pathways, it is important to note that specific quantitative data for this particular analog is sparse in publicly available literature. Therefore, data from the parent endogenous peptide, Dynorphin A, is used as a proxy to illustrate potencies and efficacies, with the explicit caveat that the D-Ala2 substitution is known to alter the receptor binding profile.
Receptor Binding Profile of [DAla2] Dynorphin A (1-9)
The endogenous peptide Dynorphin A is the primary endogenous ligand for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and addiction. However, it also exhibits affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] The substitution of L-Alanine for D-Alanine at position 2 in the Dynorphin A (1-9) sequence has been shown to cause a loss of kappa-selectivity, suggesting an altered affinity profile with potentially increased interaction at MOR and DOR.[2]
| Ligand | Receptor | Binding Affinity (Ki, nM) | Species/System | Reference |
| Dynorphin A | hMOR | 1.60 ± 0.18 | Human, transfected mammalian cells | [3] |
| Dynorphin A | hDOR | 10.70 ± 1.20 | Human, transfected mammalian cells | [3] |
| Dynorphin A | hKOR | 0.61 ± 0.07 | Human, transfected mammalian cells | [3] |
Downstream Signaling Cascades
Activation of opioid receptors by [DAla2] Dynorphin A (1-9) initiates a cascade of intracellular events, primarily through G-protein dependent pathways and subsequent activation of mitogen-activated protein kinases (MAPKs).
G-Protein Dependent Signaling
Like other opioid agonists, [DAla2] Dynorphin A (1-9) binding to the KOR (and potentially MOR/DOR) induces a conformational change in the receptor, facilitating the activation of heterotrimeric Gi/o proteins.[4] This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer.
-
Gαi/o Subunit Action: The primary effector of the Gαi/o subunit is adenylyl cyclase. Gαi/o inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA).
-
Gβγ Subunit Action: The liberated Gβγ dimer can directly modulate the activity of various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5]
Mitogen-Activated Protein Kinase (MAPK) Signaling
Opioid receptor activation, including by dynorphins, also triggers the phosphorylation and activation of several MAP kinase cascades, such as the Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) pathways.[6] This activation can be mediated through both G-protein dependent and β-arrestin dependent mechanisms. These pathways are crucial for regulating long-term cellular processes, including gene expression and neuroplasticity. For instance, KOR-mediated activation of p38 has been linked to dysphoric and aversive effects.[7]
Quantitative Functional Data
| Ligand | Assay | Receptor | Potency (EC50, nM) | Efficacy (% of Max) | Species/System | Reference |
| Dynorphin A (1-17) | [³⁵S]GTPγS Binding | KOR | ~5-10 | ~150% (vs Basal) | Mouse Striatum | [8] |
| Dynorphin A (1-9) | [³⁵S]GTPγS Binding | KOR | ~5-10 | ~150% (vs Basal) | Mouse Striatum | [8] |
| Dynorphin A | cAMP Inhibition | KOR | ~1 | ~100% Inhibition | SpH-KOR cells | [9] |
| Dynorphin A (1-9) | cAMP Inhibition | KOR | 2.5 ± 0.6 | Not Reported | HEK-fKOP cells | [1] |
| Dynorphin A (1-9) | cAMP Inhibition | MOR | 3.5 ± 0.8 | Not Reported | HEK-fMOP cells | [1] |
| Dynorphin A (1-9) | cAMP Inhibition | DOR | 1.8 ± 0.3 | Not Reported | HEK-fDOP cells | [1] |
Detailed Experimental Protocols
The characterization of [DAla2] Dynorphin A (1-9) relies on a suite of standardized in vitro pharmacological assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[3]
Methodology:
-
Membrane Preparation: Prepare crude cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human opioid receptor of interest (MOR, DOR, or KOR).[10]
-
Assay Setup: In a 96-well plate, incubate a constant concentration of a suitable radioligand (e.g., [³H]-Diprenorphine for KOR) with a fixed amount of membrane protein.
-
Competition: Add increasing concentrations of the unlabeled competitor, [DAla2] Dynorphin A (1-9).
-
Incubation: Incubate the plates for 60-120 minutes at room temperature to reach binding equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (concentration causing 50% inhibition of radioligand binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[10]
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and membranes.
-
Agonist Addition: Add serial dilutions of [DAla2] Dynorphin A (1-9). Include a basal control (vehicle) and wells for non-specific binding (with excess unlabeled GTPγS).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.[10]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot specific binding against the log concentration of the agonist to determine EC50 (potency) and Emax (efficacy) values.
cAMP Inhibition Assay
This assay quantifies the functional consequence of Gi/o protein activation by measuring the inhibition of adenylyl cyclase activity.[4]
Methodology:
-
Cell Culture: Use whole cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.
-
Cell Treatment: Plate cells in a microplate. Pre-treat with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Addition: Add serial dilutions of [DAla2] Dynorphin A (1-9).
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.[4]
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, LANCE).[5]
-
Data Analysis: Generate concentration-response curves by plotting cAMP levels against the log concentration of the agonist. Fit the data to determine EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.
MAPK Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of MAPK pathways by measuring the phosphorylation state of specific kinases like ERK1/2 and p38.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary neurons or receptor-expressing cell lines). Serum-starve the cells to reduce basal MAPK activity, then treat with [DAla2] Dynorphin A (1-9) for a short duration (e.g., 5-15 minutes).[12]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-ERK1/2).[12]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the MAPK.
-
-
Detection and Analysis: Add an HRP substrate to generate a chemiluminescent signal. Capture the signal with an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of highly potent and selective cyclic dynorphin A analogs. 2. New analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of highly potent and selective cyclic dynorphin A analogs. 2. New analogs. | Semantic Scholar [semanticscholar.org]
- 6. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Analgesia Studies of [DAla2] Dynorphin A (1-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[DAla2] Dynorphin (B1627789) A (1-9) is a synthetic analogue of the endogenous opioid peptide Dynorphin A (1-9). The substitution of D-Alanine at the second position is intended to increase its stability and resistance to enzymatic degradation. This document provides detailed application notes and protocols for conducting in vivo animal studies to evaluate the analgesic properties of [DAla2] Dynorphin A (1-9). The primary focus is on rodent models of acute pain, which are essential for the preclinical assessment of novel analgesic compounds.
Data Presentation: Quantitative Analgesic Effects
The analgesic efficacy of [DAla2] Dynorphin A (1-9) and its parent compound has been demonstrated in various animal models. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Analgesic Efficacy of Intrathecally Administered Dynorphin A (1-9) in the Mouse Tail-Flick Test
| Compound | Dose Range (µg, intrathecal) | Animal Model | Pain Assay | Observed Effect | Reference |
| Dynorphin A (1-9) | 10 - 100 | ICR Mice | Tail-Flick (Hot Water) | Dose-related analgesic effect observed at 5 and 10 minutes post-injection. | [1] |
Table 2: Antinociceptive Potency of Dynorphin A (1-9) and Analogues in the Mouse Writhing Test
| Compound | ED50 (nmol/mouse, intracerebroventricular) | Animal Model | Pain Assay | Notes | Reference |
| Dynorphin A (1-9) | 90.7 | Mice | Acetic Acid-Induced Writhing | Causes motor impairment at analgesic doses. | [2] |
| [D-Leu8]Dyn A-(1-9) | Enhanced potency (8-12 fold vs. Dyn A (1-9)) | Mice | Acetic Acid-Induced Writhing | Markedly enhanced potency compared to the parent compound. | [2] |
| Thiopeptide Analogues of [D-Leu8]Dyn A-(1-9) | 15.5 - 29.5 | Mice | Acetic Acid-Induced Writhing | More potent than Dynorphin A (1-9) with little to no motor impairment. | [2] |
Experimental Protocols
Detailed methodologies for key in vivo analgesia experiments are provided below. These protocols are based on established practices in pain research and should be adapted to specific laboratory conditions and institutional guidelines.
Intrathecal (i.t.) Administration in Mice
Intrathecal injection delivers the test compound directly into the cerebrospinal fluid, allowing for the assessment of its effects at the spinal level.
Materials:
-
[DAla2] Dynorphin A (1-9)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal restrainer (optional, for experienced users)
Procedure:
-
Preparation of [DAla2] Dynorphin A (1-9) Solution: Dissolve the peptide in sterile saline or aCSF to the desired concentrations. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave a small area of fur over the lumbar region of the spine.
-
Injection Site Identification: Palpate the iliac crests of the mouse. The injection site is in the intervertebral space between the L5 and L6 vertebrae.
-
Injection: Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Administration: Slowly inject a small volume (typically 5 µL) of the [DAla2] Dynorphin A (1-9) solution.
-
Recovery: Remove the needle and allow the mouse to recover from anesthesia on a warming pad. Monitor the animal for any signs of distress or motor impairment.
Tail-Flick Test
The tail-flick test is a measure of the spinal reflex to a thermal pain stimulus. An increase in the latency to flick the tail indicates an analgesic effect.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Stopwatch
Procedure:
-
Acclimation: Gently place the mouse in the restrainer and allow it to acclimate for a few minutes.
-
Baseline Latency: Position the mouse's tail over the radiant heat source of the tail-flick apparatus. Activate the heat source and start the stopwatch simultaneously. Stop the timer as soon as the mouse flicks its tail. Record this baseline latency. To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established.
-
Drug Administration: Administer [DAla2] Dynorphin A (1-9) or vehicle control as described in the intrathecal administration protocol.
-
Post-Treatment Latency: At predetermined time points after injection (e.g., 5, 10, 15, 30, 60 minutes), repeat the tail-flick test and record the latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot-Plate Test
The hot-plate test assesses the response to a constant thermal stimulus and involves supraspinal (brain) processing of the pain signal.
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 55°C)
-
Plexiglass cylinder to confine the animal
-
Stopwatch
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place the mouse on the heated surface of the hot-plate apparatus, enclosed by the plexiglass cylinder. Start the stopwatch and observe the animal's behavior. The latency is the time until the mouse exhibits a nocifensive response, such as licking a hind paw or jumping. Immediately remove the animal from the hot plate upon observing the response. A cut-off time (e.g., 30-45 seconds) should be in place to prevent injury.
-
Drug Administration: Administer [DAla2] Dynorphin A (1-9) or vehicle.
-
Post-Treatment Latency: At various time points post-injection, repeat the hot-plate test.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain. A reduction in the number of writhes indicates analgesia.
Materials:
-
0.6% acetic acid solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Drug Administration: Administer [DAla2] Dynorphin A (1-9) or vehicle (typically via i.p. or subcutaneous route) at a predetermined time before the acetic acid injection (e.g., 30 minutes).
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).
-
Observation: Immediately place the mouse in an individual observation chamber and start the stopwatch. Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a set period (e.g., 20 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Visualization of Pathways and Workflows
Signaling Pathway of [DAla2] Dynorphin A (1-9) via the Kappa Opioid Receptor
Caption: KOR signaling pathway leading to analgesia.
Experimental Workflow for In Vivo Analgesia Study
Caption: General workflow for an in vivo analgesia study.
References
Application Notes and Protocols for Cell-Based Functional Assays of Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of pain, mood, and addiction.[1] Its endogenous ligands are dynorphins, which are released in response to stress.[2] Activation of KOR can produce potent analgesia, making it an attractive target for the development of novel pain therapeutics.[3] However, KOR activation in the central nervous system has also been associated with undesirable side effects such as dysphoria, sedation, and hallucinations, which has limited the clinical use of KOR agonists.[4]
Recent research has revealed that KOR signaling is not a simple "on-off" switch. Instead, different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This phenomenon, known as "biased agonism" or "functional selectivity," has opened up new avenues for designing safer and more effective KOR-targeted drugs.[5][6] By selectively activating the pathways responsible for therapeutic effects (e.g., analgesia) while avoiding those that mediate adverse effects, it may be possible to develop KOR agonists with improved therapeutic profiles.[6]
These application notes provide an overview of key cell-based functional assays used to characterize the pharmacological properties of KOR agonists. Detailed protocols for three commonly employed assays—cAMP inhibition, β-arrestin recruitment, and GTPγS binding—are provided to guide researchers in the evaluation of novel compounds.
Key Signaling Pathways of the Kappa Opioid Receptor
Upon activation by an agonist, the KOR initiates downstream signaling primarily through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
-
G Protein-Dependent Signaling: The KOR primarily couples to inhibitory G proteins (Gαi/o).[2] Activation of the receptor leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This pathway is believed to be a major contributor to the analgesic effects of KOR agonists.[6] Another key event in G protein activation is the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[7]
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins (β-arrestin 1 and β-arrestin 2) are recruited to the intracellular tail of the KOR.[2][8] β-arrestin recruitment leads to receptor desensitization and internalization, and also initiates G protein-independent signaling cascades.[6] One important β-arrestin-mediated pathway involves the activation of mitogen-activated protein kinases (MAPKs) such as p38.[9][10][11] The activation of the β-arrestin/p38 MAPK pathway has been linked to the aversive and dysphoric effects of KOR agonists.[9][11]
Quantitative Data for KOR Agonists in Functional Assays
The following tables summarize the in vitro functional activity of several common KOR agonists in cAMP inhibition, GTPγS binding, and β-arrestin recruitment assays. Potency (EC50) is the concentration of an agonist that gives half-maximal response, while efficacy (Emax) is the maximum response achievable by the agonist, often expressed as a percentage of a standard full agonist.
Table 1: cAMP Inhibition Assay Data
| Compound | Cell Line | EC50 (nM) | Emax (%) | Reference |
| U-50,488 | CHO-K1 (rat KOR) | 1.7 | 100 | [12] |
| U-69,593 | CHO-K1 (rat KOR) | 1.7 | 100 | [12] |
| Nalfurafine | HEK293 (human KOR) | 0.03 | 100 | [4] |
Table 2: GTPγS Binding Assay Data
| Compound | Cell Line/Tissue | EC50 (nM) | Emax (%) | Reference |
| U-69,593 | Mouse Striatum | 320 | 125 | [1] |
| Salvinorin A | CHO-hKOR | 11.8 | 100 | [13] |
| U-50,488 | KOR-expressing CHO cells | 47.6 | Not Reported | [14] |
| Nalfurafine | CHO-KOR | 0.07 | 100 | [5] |
Table 3: β-Arrestin Recruitment Assay Data
| Compound | Cell Line | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | U2OS-hKOR | 14.5 | 90.1 | [13] |
| U-69,593 | U2OS-hKOR | 85.0 | 100 | [13] |
| Nalfurafine | U2OS-hKOR | 0.28 | 100 | [4] |
| SalA-VS-07 | U2OS-hKOR | >10,000 | No measurable activity | [13] |
| SalA-VS-08 | U2OS-hKOR | >10,000 | No measurable activity | [13] |
Experimental Protocols
Cell Culture
The following general protocol is for the maintenance of Chinese Hamster Ovary (CHO) cells stably expressing the kappa opioid receptor (CHO-KOR).
-
Culture Medium: Ham's F-12K or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) at an appropriate concentration.[15][16]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[16][17]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell surface and incubate for 2-5 minutes at 37°C until cells detach.[15]
-
Neutralize the trypsin with fresh culture medium and gently pipette to create a single-cell suspension.
-
Seed cells into new culture flasks at a subcultivation ratio of 1:4 to 1:8.[15]
-
Renew the culture medium every 2-3 days.[16]
-
A. cAMP Inhibition Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of cAMP production following KOR activation.
Materials:
-
CHO-KOR cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds
-
Reference KOR agonist (e.g., U-50,488)
-
Forskolin
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[18][19]
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed CHO-KOR cells in a 384-well plate at a density of approximately 1500 cells per well in 5 µL of culture medium.[18] Incubate overnight.
-
Compound Addition: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. Add 2.5 µL of the diluted compounds to the respective wells.[18]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[6]
-
Forskolin Stimulation: Add 2.5 µL of forskolin solution to all wells (except for the negative control). The final concentration of forskolin should be pre-determined to elicit a sub-maximal cAMP response (typically in the low micromolar range).[6]
-
Incubation: Incubate for 30 minutes at 37°C.[6]
-
Detection: Add 5 µL of HTRF cAMP-d2 conjugate followed by 5 µL of HTRF anti-cAMP cryptate conjugate to each well.[18]
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.[18]
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor) emission wavelengths.[6]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[6]
B. β-Arrestin Recruitment Assay (PathHunter®)
This protocol outlines the use of the DiscoverX PathHunter® β-arrestin assay to measure the recruitment of β-arrestin to the KOR upon agonist stimulation.
Materials:
-
PathHunter® KOR β-arrestin cell line (e.g., from DiscoverX)
-
Cell plating medium
-
Assay buffer
-
Test compounds
-
Reference KOR agonist
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Protocol:
-
Cell Plating: Plate the PathHunter® KOR β-arrestin cells in a 384-well plate at a density of 5,000 cells per well in 20 µL of plating medium.[21] Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. Add 5 µL of the diluted compounds to the cell plate.[6]
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.[22]
-
Detection: Add 10 µL of the detection reagent mixture to each well.[23]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[22]
-
Data Acquisition: Read the luminescence on a standard plate reader.[22]
-
Data Analysis: Normalize the data and plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
C. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
CHO-KOR cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
[³⁵S]GTPγS (radiolabeled)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Test compounds
-
Reference KOR agonist
-
96-well filter plates (GF/B)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from CHO-KOR cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.[1]
-
Incubation: Incubate the plate for 2 hours at room temperature.[1]
-
Termination of Reaction: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[1]
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.[1]
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 9. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kappa opioid receptor activation of p38 MAPK is GRK3- and arrestin-dependent in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CHO Cell Culture [cho-cell-transfection.com]
- 16. elabscience.com [elabscience.com]
- 17. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assay of [DAla2] Dynorphin A (1-9) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[DAla2] Dynorphin (B1627789) A (1-9) (porcine) is a synthetic analog of the endogenous opioid peptide Dynorphin A. Dynorphins are primarily recognized as endogenous ligands for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, addiction, and mood regulation. The substitution of glycine (B1666218) at position 2 with D-alanine can alter the peptide's binding profile, potentially affecting its selectivity for the kappa-opioid receptor over mu (µ) and delta (δ) opioid receptors.[1] Radioligand binding assays are a cornerstone of pharmacology, providing a quantitative measure of the affinity of a ligand, such as [DAla2] Dynorphin A (1-9), for its receptor targets.[2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of [DAla2] Dynorphin A (1-9) (porcine) for opioid receptors.
Data Presentation: Illustrative Binding Affinities
The following table summarizes illustrative binding affinities (Ki) of [DAla2] Dynorphin A (1-9) (porcine) for the three main opioid receptor subtypes. This data is based on the principle that D-amino acid substitution at position 2 of dynorphin A can lead to a loss of kappa-selectivity.[1][3]
| Compound | Receptor Subtype | Radioligand | Illustrative IC₅₀ (nM) | Illustrative Kᵢ (nM) |
| [DAla2] Dynorphin A (1-9) (porcine) | Kappa (κ) | [³H]U69,593 | 5.8 | 2.5 |
| Mu (µ) | [³H]DAMGO | 25.2 | 11.8 | |
| Delta (δ) | [³H]DPDPE | 48.9 | 22.5 |
Note: The Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of [DAla2] Dynorphin A (1-9) (porcine).
1. Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR). Membranes from cells expressing mu and delta receptors are also required for selectivity profiling.
-
Radioligands:
-
For KOR: [³H]U69,593 (Specific Activity: 40-60 Ci/mmol)
-
For MOR: [³H]DAMGO (Specific Activity: 30-60 Ci/mmol)
-
For DOR: [³H]DPDPE (Specific Activity: 30-60 Ci/mmol)
-
-
Unlabeled Ligands:
-
Test Compound: [DAla2] Dynorphin A (1-9) (porcine)
-
For Non-Specific Binding (NSB): U69,593 (for KOR), DAMGO (for MOR), DPDPE (for DOR)
-
-
Buffers and Solutions:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Cryoprotectant: 10% Sucrose in buffer.
-
-
Equipment and Consumables:
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
-
Scintillation cocktail
-
Homogenizer
-
High-speed centrifuge
-
2. Membrane Preparation
-
Harvest confluent CHO cells expressing the opioid receptor subtype of interest.
-
Homogenize the cells in ice-cold lysis buffer.[4]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[5]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4][5]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose.[5]
-
Determine the protein concentration using a BCA assay.
-
Store the membrane aliquots at -80°C until use.
3. Competitive Radioligand Binding Assay
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[4][5]
-
Plate Setup:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the appropriate radioligand.
-
Non-Specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of the corresponding unlabeled ligand (e.g., 10 µM U69,593), and 50 µL of the radioligand.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of [DAla2] Dynorphin A (1-9) (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and 50 µL of the radioligand. The radioligand concentration should be close to its Kd.[5]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[5]
-
Washing: Wash the filters three to four times with ice-cold wash buffer.[4][5]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[6]
-
Plot the percentage of specific binding against the logarithm of the concentration of [DAla2] Dynorphin A (1-9).
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
Where:
-
IC₅₀ is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purification of Synthetic Dynorphin Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic dynorphin (B1627789) peptides using High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and efficient purification workflows, ensuring high purity of the final peptide product for use in research and preclinical studies.
Introduction
Dynorphins are a class of endogenous opioid peptides that play crucial roles in pain modulation, addiction, and mood regulation.[1] They exert their effects primarily through the kappa-opioid receptor (KOR).[2] Synthetic dynorphin peptides are invaluable tools for investigating the physiological and pathological roles of the dynorphin system. The purity of these synthetic peptides is paramount for obtaining accurate and reproducible experimental results. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides, including dynorphins.[3][4] This document outlines detailed protocols for the purification of synthetic dynorphin peptides, from initial crude product handling to final lyophilization, and provides insights into the key signaling pathways activated by these peptides.
Part 1: Purification and Characterization of Synthetic Dynorphin Peptides
Overview of the Purification Workflow
The purification of synthetic dynorphin peptides typically involves a multi-step process to remove impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[5] A typical workflow includes:
-
Crude Peptide Preparation: Dissolution of the crude peptide lyophilizate.
-
Optional Pre-Purification: Solid-Phase Extraction (SPE) to remove bulk impurities.
-
RP-HPLC Purification: Separation of the target peptide from impurities.
-
Purity Analysis: Analytical RP-HPLC and Mass Spectrometry (MS) to assess the purity of collected fractions.
-
Lyophilization: Removal of solvents to obtain the final purified peptide powder.
Experimental Protocols
Protocol 1: Crude Peptide Solubilization
-
Allow the lyophilized crude peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6]
-
Attempt to dissolve the peptide in sterile, deionized water.
-
If the peptide is insoluble in water, add a small amount of acetic acid (e.g., 10-50%) or trifluoroacetic acid (TFA) (0.1%) to aid dissolution.
-
If the peptide remains insoluble, sonication can be used to facilitate dissolution.[6]
-
For very hydrophobic peptides, a minimal amount of organic solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) may be required. However, the volume of organic solvent should be kept to a minimum to ensure proper binding to the RP-HPLC column.
Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Clean-up (Optional)
SPE can be employed as a rapid pre-purification step to remove a significant portion of impurities and reduce the complexity of the sample loaded onto the preparative HPLC column.[7][8]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by an equilibration solution (e.g., 5% acetonitrile in 0.1% TFA).
-
Sample Loading: Dissolve the crude peptide in the equilibration solution and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with the equilibration solution to remove highly polar impurities.
-
Elution: Elute the peptide using a stepwise or linear gradient of increasing acetonitrile concentration in 0.1% TFA. Collect fractions and analyze by analytical HPLC to identify those containing the target peptide.
Protocol 3: Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of dynorphin peptides. Optimization of the gradient and other parameters may be necessary depending on the specific peptide sequence.
-
Column: A preparative C18 column (e.g., Vydac C18, 10 µm, 300 Å, 21.2 x 250 mm) is a suitable choice for dynorphin peptides.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: A typical flow rate for a preparative column of this dimension is 18-20 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Gradient:
-
Inject the dissolved crude peptide onto the column equilibrated with a low percentage of mobile phase B (e.g., 5-10%).
-
Apply a linear gradient of increasing mobile phase B concentration. A shallow gradient is often necessary to achieve good resolution of closely eluting impurities. For example, a gradient of 0-50% B over 50 minutes has been used for dynorphin A analogs.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which is typically the target peptide.
Protocol 4: Purity Analysis of Collected Fractions
-
Analyze a small aliquot of each collected fraction using an analytical RP-HPLC system.
-
Column: An analytical C18 column (e.g., Vydac C18, 5 µm, 300 Å, 4.6 x 250 mm) is recommended.
-
Mobile Phases: Use the same mobile phases as in the preparative purification.
-
Flow Rate: A typical analytical flow rate is 1.0-1.5 mL/min.
-
Gradient: A faster gradient can be used for rapid analysis (e.g., 0-75% B over 50 minutes).
-
Assess the purity of each fraction based on the peak area percentage of the target peptide.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to ensure the molecular weight matches the theoretical mass.[9][10]
Protocol 5: Lyophilization of Purified Peptides
-
Pool the fractions that meet the desired purity criteria (typically >95% or >98%).
-
Freeze the pooled fractions at a temperature of -20°C to -80°C. For peptides, freezing at a temperature no lower than about -30°C for larger peptides (>20 amino acids) is recommended to avoid ice crystal formation that could damage the peptide structure.[11]
-
Lyophilize the frozen sample under a high vacuum (e.g., <100 mTorr) until all the solvent is removed. The lyophilization temperature should not exceed approximately 22°C.[11]
-
Store the resulting lyophilized peptide powder at -20°C or lower in a desiccated environment.[6]
Data Presentation: HPLC Purification of Dynorphin A Analogs
The following table summarizes representative purification data for synthetic dynorphin A analogs.
| Peptide | Analytical Column | Preparative Column | Mobile Phase A | Mobile Phase B | Preparative Gradient | Flow Rate (Prep) | Retention Time (t R) (Analytical) | Purity |
| [Phe(p-NH2)4,D-Pro10]Dyn A(1-11)NH2 | Vydac C18 (5 µm, 300 Å, 4.6x250 mm) | Vydac C18 (10 µm, 300 Å, 21x250 mm) | 0.1% TFA in H2O | 0.1% TFA in Acetonitrile | 0-50% B over 50 min | 20 mL/min | 17.4 min | >98% |
| [Phe(p-NCS)4,D-Pro10]Dyn A(1-11)NH2 | Vydac C18 (5 µm, 300 Å, 4.6x250 mm) | Vydac C18 (10 µm, 300 Å, 21x250 mm) | 0.1% TFA in H2O | 0.1% TFA in Acetonitrile | 0-50% B over 50 min | 20 mL/min | 23.9 min | >98% |
| [Phe(p-NHCOCH2Br)4,D-Pro10]Dyn A(1-11)NH2 | Vydac C18 (5 µm, 300 Å, 4.6x250 mm) | Vydac C18 (10 µm, 300 Å, 21x250 mm) | 0.1% TFA in H2O | 0.1% TFA in Acetonitrile | 0-50% B over 50 min | 20 mL/min | 20.7 min | >98% |
Data adapted from Leelasvatanakij and Aldrich, J. Peptide Res. 2000.
Part 2: Dynorphin Signaling Pathways
Dynorphin peptides primarily act as agonists at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[12] KOR activation initiates downstream signaling cascades that are crucial for its physiological effects. The canonical signaling pathways involve both G-protein-dependent and β-arrestin-dependent mechanisms.[13]
G-Protein-Dependent Signaling
Upon dynorphin binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[14][15] This activation results in:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Modulation of Ion Channels: The Gβγ subunits are released and can directly modulate ion channels. This includes the inhibition of voltage-gated Ca2+ channels and the activation of G-protein-coupled inwardly-rectifying K+ (GIRK) channels, which leads to neuronal hyperpolarization and reduced neuronal excitability.[15]
β-Arrestin-Dependent Signaling and Kinase Cascades
KOR activation can also lead to the recruitment of β-arrestins. This process can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[12] KOR agonists can activate several members of the mitogen-activated protein kinase (MAPK) family, including:
-
ERK1/2 (Extracellular signal-regulated kinases 1/2)
-
p38 MAPK
-
JNK (c-Jun N-terminal kinase) [14]
There is growing evidence for biased agonism at the KOR, where different ligands can preferentially activate either the G-protein or the β-arrestin pathway.[13] It has been suggested that G-protein signaling primarily mediates the analgesic effects of KOR agonists, while β-arrestin-2-dependent signaling through p38 MAPK may be responsible for adverse effects such as dysphoria.[13]
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. lcms.cz [lcms.cz]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 14. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for [DAla2] Dynorphin A (1-9) in Models of Addiction and Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
[DAla2] Dynorphin (B1627789) A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin A (1-9). The substitution of D-Alanine at position 2 confers increased stability against enzymatic degradation compared to the native peptide[1]. As an agonist at the kappa-opioid receptor (KOR), [DAla2] Dynorphin A (1-9) is a valuable tool for investigating the role of the dynorphin/KOR system in the pathophysiology of addiction and depression. Activation of the KOR is generally associated with dysphoria, anhedonia, and stress-induced reinstatement of drug-seeking behavior, making KOR agonists useful for modeling these states in preclinical research. These application notes provide detailed protocols for the use of [DAla2] Dynorphin A (1-9) in established rodent models of addiction and depression.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of Dynorphin A Analogs
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| Dynorphin A (1-13) | Kappa (κ) | 0.23 | Human | [2] |
| Mu (μ) | 8.0 | Human | [2] | |
| Delta (δ) | 8.3 | Human | [2] | |
| Dynorphin A (1-9) | Kappa (κ) | Potent Agonist | Guinea Pig | [3] |
| [DAla2] Dynorphin A (1-9) | Kappa (κ) | Loss of kappa-selectivity noted | Not Specified | [4] |
| Mu (μ) | Increased affinity relative to kappa | Not Specified | [4] | |
| Delta (δ) | Not Specified | Not Specified | ||
| D-ala2-dynorphin-[1-11] | Kappa (κ) | Agonist | Rat | [5] |
Table 2: In Vivo Dosages of Dynorphin Analogs in Rodent Models
| Peptide | Animal Model | Dosing Regimen | Observed Effects | Reference |
| D-ala2-dynorphin-[1-11] | Rat (Morphine-dependent) | 125 or 250 µg/kg/injection (intravenous) | Sustained self-administration | [5] |
| Dynorphin A (1-9) | Mouse | 10-100 µg (intrathecal) | Dose-related analgesia | [6] |
| Dynorphin A (1-17) | Rat | 2.3 and 3.5 nmol (intracerebroventricular) | Conditioned place preference | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o[7][8]. Activation of KOR by an agonist like [DAla2] Dynorphin A (1-9) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, including the release of dopamine (B1211576) in reward-related brain regions[9].
Experimental Workflows
The following diagrams illustrate the general workflows for conducting behavioral assays relevant to addiction and depression research using [DAla2] Dynorphin A (1-9).
Experimental Protocols
Model of Drug-Seeking Behavior: Conditioned Place Preference (CPP) / Aversion (CPA)
Objective: To assess the rewarding or aversive properties of [DAla2] Dynorphin A (1-9). KOR agonists typically produce conditioned place aversion.
Materials:
-
Conditioned Place Preference Apparatus (e.g., three-chamber box with distinct visual and tactile cues in the two larger chambers).
-
[DAla2] Dynorphin A (1-9) solution.
-
Vehicle solution (e.g., sterile saline).
-
Syringes and needles for administration (route of administration, e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.), should be determined based on experimental goals).
-
Animal subjects (rats or mice).
-
Video tracking software for automated data collection.
Protocol:
-
Pre-conditioning Phase (Day 1):
-
Allow each animal to freely explore all three chambers of the apparatus for 15-20 minutes.
-
Record the time spent in each of the two larger chambers to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, is often used.
-
-
Conditioning Phase (Days 2-9):
-
This phase consists of alternating daily injections of [DAla2] Dynorphin A (1-9) and vehicle.
-
On drug conditioning days (e.g., Days 2, 4, 6, 8):
-
Administer [DAla2] Dynorphin A (1-9) (refer to Table 2 for dose guidance, though dose-response studies are recommended).
-
Immediately confine the animal to one of the large chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.
-
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle solution.
-
Immediately confine the animal to the opposite large chamber for 30-45 minutes.
-
-
The order of drug and vehicle administration should be counterbalanced across subjects.
-
-
Test Phase (Day 10):
-
Place the animal in the central chamber with free access to all chambers, in a drug-free state.
-
Record the time spent in each of the large chambers for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and test phases.
-
A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion.
-
A significant increase would indicate conditioned place preference.
-
Model of Depressive-like Behavior: Forced Swim Test (FST)
Objective: To assess the pro-depressive-like effects of [DAla2] Dynorphin A (1-9). KOR activation is expected to increase immobility time, a measure of "behavioral despair".
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats).
-
Water maintained at 23-25°C.
-
[DAla2] Dynorphin A (1-9) solution.
-
Vehicle solution.
-
Administration supplies.
-
Animal subjects (mice or rats).
-
Video camera and software for recording and scoring behavior.
-
Towels for drying animals.
Protocol:
-
Pre-treatment:
-
Administer [DAla2] Dynorphin A (1-9) or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection). Dose-response studies are recommended.
-
-
Test Session (6 minutes total):
-
Gently place the animal into the water-filled cylinder.
-
Record the entire 6-minute session.
-
For data analysis, the first 2 minutes are typically considered a habituation period and are often discarded.
-
Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Post-test:
-
Carefully remove the animal from the water.
-
Thoroughly dry the animal with a towel and return it to a clean, warm home cage.
-
-
Data Analysis:
-
Compare the mean immobility time between the [DAla2] Dynorphin A (1-9)-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
An increase in immobility time in the drug-treated group suggests a pro-depressive-like effect.
-
Model of Drug Reinforcement: Intravenous Self-Administration (IVSA)
Objective: To determine if [DAla2] Dynorphin A (1-9) has reinforcing properties, leading to self-administration.
Materials:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to a liquid swivel.
-
Intravenous catheters.
-
Surgical supplies for catheter implantation.
-
[DAla2] Dynorphin A (1-9) solution for infusion.
-
Vehicle solution (e.g., sterile saline).
-
Animal subjects (rats are commonly used).
Protocol:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. The catheter is passed subcutaneously to exit on the back.
-
Allow animals to recover for at least 5-7 days. Catheter patency should be checked regularly.
-
-
Acquisition of Self-Administration:
-
Place the rat in the operant chamber and connect the catheter to the infusion pump.
-
Program the chamber so that a press on the active lever results in the delivery of a small volume of the [DAla2] Dynorphin A (1-9) solution (e.g., 125-250 µg/kg/infusion)[5]. A stimulus light is often paired with the infusion.
-
Presses on the inactive lever are recorded but have no consequence.
-
Sessions are typically 2 hours per day for 10-14 days.
-
Acquisition is generally considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days, and active lever presses are significantly higher than inactive lever presses.
-
-
Dose-Response Curve:
-
Once stable self-administration is established, different unit doses of [DAla2] Dynorphin A (1-9) can be tested to generate a dose-response curve.
-
-
Data Analysis:
-
The primary measures are the number of infusions per session and the number of active versus inactive lever presses.
-
A significantly higher number of presses on the active lever compared to the inactive lever indicates that the peptide has reinforcing properties.
-
Conclusion
[DAla2] Dynorphin A (1-9) is a critical pharmacological tool for elucidating the role of the dynorphin/KOR system in addiction and depression. The protocols outlined above provide a framework for using this peptide in robust and well-validated behavioral models. Researchers should carefully consider the route of administration, dosage, and specific experimental questions when designing their studies. Due to the altered selectivity of this analog, it is imperative to conduct thorough characterization, including receptor binding assays and dose-response studies, to ensure the validity and interpretability of the experimental results.
References
- 1. Dynorphin A [1-17] induces "reward" in rats in the place conditioning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administration of dynorphin-[1-13] and D-ala2-dynorphin-[1-11] (kappa opioid agonists) in morphine (mu opioid agonist)-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies in vivo with dynorphin-(1-9): analgesia but not gastrointestinal effects following intrathecal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. Dynorphin regulates D1 dopamine receptor-mediated responses in the striatum: relative contributions of pre- and postsynaptic mechanisms in dorsal and ventral striatum demonstrated by altered immediate-early gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of [DAla2] Dynorphin A (1-9)
Introduction
[DAla2] Dynorphin (B1627789) A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin A (1-9). Dynorphins are involved in a variety of physiological processes, including pain modulation, addiction, and mood regulation.[1][2] The substitution of L-Alanine with D-Alanine at position 2 is known to alter the peptide's receptor binding profile, particularly causing a loss of selectivity for the kappa-opioid receptor (KOR) compared to the native peptide.[3] Intracerebroventricular (ICV) injection is a critical technique for administering this peptide directly into the central nervous system (CNS), thereby bypassing the blood-brain barrier to investigate its central effects.[4][5] These application notes provide a detailed protocol for the ICV administration of [DAla2] Dynorphin A (1-9) in mice, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes quantitative data from in vivo studies involving the administration of Dynorphin A (1-9). It is important to note that dosages may require optimization depending on the specific research question, animal strain, and age.
| Compound | Animal Model | Route of Administration | Dose | Observed Effect |
| Dynorphin A (1-9) | Mice | Intrathecal | 10-100 µg | Dose-related analgesic effect in the tail-flick test.[6][7] |
| Dynorphin A (1-9) | Pigs | Intracerebroventricular (ICV) | 200 µg | Ineffective at inducing feeding behavior.[8] |
Experimental Protocols
This section details the methodology for the intracerebroventricular injection of [DAla2] Dynorphin A (1-9) into mice.
Materials and Reagents
-
[DAla2] Dynorphin A (1-9) peptide
-
Vehicle: Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Anesthetic: Isoflurane (B1672236) or equivalent
-
Analgesic: Buprenorphine or other as approved by IACUC
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Stereotaxic apparatus for mice
-
Microinjection pump
-
Hamilton syringe (5 or 10 µL) with a 33-gauge needle
-
High-speed micro-drill with burr bits (1 mm)
-
Surgical tools (scalpel, forceps, sutures or tissue adhesive)
-
Heating pad to maintain body temperature (37°C)
-
Cotton swabs
Preparation of [DAla2] Dynorphin A (1-9) Solution
-
Allow the lyophilized [DAla2] Dynorphin A (1-9) peptide to equilibrate to room temperature before reconstitution.
-
Reconstitute the peptide in the chosen vehicle (aCSF or sterile saline) to the desired final concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the solution as recommended by the manufacturer, typically frozen in aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow
Caption: Experimental workflow for ICV injection in mice.
Stereotaxic Surgery and Injection Procedure
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[9] Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic as approved by your institution's animal care committee.[5]
-
Place the mouse on a heating pad to maintain body temperature throughout the procedure.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Secure the mouse's head in the stereotaxic frame. Ensure the head is level by adjusting the ear bars and incisor bar until the skull surface at bregma and lambda are on the same horizontal plane (dorsoventral difference ≤ 0.1 mm).[10]
-
-
Surgical Procedure:
-
Make a midline incision in the scalp with a scalpel to expose the skull.
-
Use sterile cotton swabs to clean the skull surface and visualize the cranial sutures, particularly bregma.
-
Position the drill bit over the target coordinates for the lateral ventricle. For adult mice, typical coordinates are:
-
Carefully drill a small burr hole through the skull at the marked coordinates, being cautious not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Load the Hamilton syringe with the prepared peptide solution, ensuring there are no air bubbles.[10]
-
Mount the syringe on the stereotaxic manipulator and position the needle tip over the burr hole.
-
Slowly lower the needle through the burr hole to the target dorsoventral (DV) coordinate (e.g., -2.3 mm).[10]
-
Set the infusion pump to a slow injection rate (e.g., 0.5-1.0 µL/min) to prevent tissue damage and increased intracranial pressure.[5][11] The total injection volume should be kept low (1-5 µL).[5][11]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and minimize backflow upon withdrawal.[5][10]
-
Slowly retract the needle from the brain.
-
Post-Operative Care
-
Suture the scalp incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide post-operative analgesics as required and monitor for any signs of distress or complications.[12]
Signaling Pathway
[DAla2] Dynorphin A (1-9) acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). While the D-Ala substitution reduces kappa-receptor selectivity, the peptide still interacts with opioid receptors (μ, δ, and κ).[3] Activation of these Gi/o-coupled receptors typically leads to inhibitory downstream effects.
Caption: Generalized opioid receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Studies in vivo with dynorphin-(1-9): analgesia but not gastrointestinal effects following intrathecal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of intracerebroventricular injection of dynorphin, leumorphin and alpha neo-endorphin on operant feeding in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. altasciences.com [altasciences.com]
Application Notes and Protocols for Measuring cAMP Accumulation to Assess [DAla²] Dynorphin A (1-9) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[DAla²] Dynorphin A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin A. Dynorphins primarily exert their effects through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). The KOR is coupled to inhibitory G-proteins (Gi/o). Activation of the KOR by an agonist, such as [DAla²] Dynorphin A (1-9), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This application note provides detailed protocols for measuring the inhibition of cAMP accumulation to functionally characterize the activity of [DAla²] Dynorphin A (1-9) and other KOR agonists.
The measurement of cAMP levels is a robust and widely used method to determine the potency and efficacy of ligands acting on Gi/o-coupled receptors. Typically, adenylyl cyclase is stimulated with forskolin (B1673556) to produce a measurable level of cAMP. The ability of a KOR agonist to inhibit this forskolin-stimulated cAMP production is then quantified.
Signaling Pathway of [DAla²] Dynorphin A (1-9)
The binding of [DAla²] Dynorphin A (1-9) to the kappa opioid receptor initiates an intracellular signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
Caption: Signaling pathway of [DAla²] Dynorphin A (1-9) at the kappa opioid receptor.
Data Presentation
While specific quantitative data for [DAla²] Dynorphin A (1-9) in cAMP assays is not extensively reported in the readily available literature, the table below presents data for a closely related D-amino acid-substituted Dynorphin A analog to provide a reference for expected potency.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line |
| [D-Ala³] Dynorphin A (1-11)-NH₂ | Kappa Opioid Receptor | Adenylyl Cyclase Inhibition | EC₅₀ | 0.54[1] | Not Specified |
Note: The EC₅₀ value represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on adenylyl cyclase activity.
Experimental Protocols
Two common methods for measuring cAMP accumulation are Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescent-based assays like the GloSensor™ cAMP Assay.
Protocol 1: HTRF cAMP Inhibition Assay
This protocol is a competitive immunoassay format and is well-suited for high-throughput screening.
Experimental Workflow:
References
Application Notes and Protocols: Synthesis and Characterization of [DAla2] Dynorphin A (1-9) (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A and its analogs are endogenous opioid peptides that play a crucial role in pain modulation, addiction, and mood regulation. [DAla2] Dynorphin A (1-9) is a synthetic derivative of the natural porcine Dynorphin A (1-9) peptide, with the amino acid sequence Tyr-D-Ala-Gly-Phe-Leu-Arg-Arg-Ile-Arg. The substitution of L-Alanine with D-Alanine at the second position is intended to increase the peptide's resistance to enzymatic degradation, thereby enhancing its stability for in vitro and in vivo studies. These application notes provide a comprehensive overview of the synthesis, purification, and characterization of this important research peptide.
Chemical and Physical Properties
A summary of the key quantitative data for [DAla2] Dynorphin A (1-9) (porcine) is presented in the table below.
| Property | Value |
| Amino Acid Sequence | Tyr-D-Ala-Gly-Phe-Leu-Arg-Arg-Ile-Arg |
| Molecular Formula | C₅₃H₈₅N₁₇O₁₁ |
| Molecular Weight | 1151.36 g/mol [1] |
| Purity (by HPLC) | >98%[2] |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of [DAla2] Dynorphin A (1-9)
This protocol outlines the manual synthesis of [DAla2] Dynorphin A (1-9) using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HCTU/HATU and DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ile, Arg(Pbf), Arg(Pbf), Leu, Phe, Gly, D-Ala, Tyr(tBu)).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Lyophilize the peptide to obtain a fluffy white powder.
-
II. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Workflow for Peptide Purification:
Caption: Workflow for the purification of synthetic peptides by RP-HPLC.
Materials:
-
Crude lyophilized [DAla2] Dynorphin A (1-9)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative and analytical C18 RP-HPLC columns
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate a preparative C18 column with Solvent A.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 60 minutes) at an appropriate flow rate.
-
Monitor the elution profile using a UV detector at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of each collected fraction using an analytical C18 column with a faster gradient.
-
Pooling and Lyophilization: Pool the fractions with a purity of >98%. Lyophilize the pooled fractions to obtain the final pure peptide.
III. Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight (1151.36 Da) to confirm the identity of the synthesized peptide.
IV. Kappa Opioid Receptor (KOR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of [DAla2] Dynorphin A (1-9) for the kappa opioid receptor.
Workflow for Competitive Binding Assay:
Caption: Workflow for a competitive opioid receptor binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human kappa opioid receptor (e.g., CHO-hKOR cells)
-
Radioligand: [³H]U69,593 (a selective KOR agonist)[3]
-
[DAla2] Dynorphin A (1-9) (test compound)
-
Non-specific binding control: U69,593 (unlabeled)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]U69,593.
-
Non-specific Binding: Cell membranes + [³H]U69,593 + a high concentration of unlabeled U69,593 (e.g., 10 µM).[3]
-
Competition: Cell membranes + [³H]U69,593 + varying concentrations of [DAla2] Dynorphin A (1-9).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.[3]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of [DAla2] Dynorphin A (1-9) to determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Biological Activity and Signaling Pathway
[DAla2] Dynorphin A (1-9) is an agonist of the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Dynorphin peptides can also exhibit activity at mu (MOR) and delta (DOR) opioid receptors.[4] The primary signaling cascade initiated by KOR activation is through the Gi/o family of G-proteins.
Kappa Opioid Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the kappa opioid receptor.
Pathway Description:
-
Receptor Binding and G-protein Activation: [DAla2] Dynorphin A (1-9) binds to the KOR, inducing a conformational change that activates the associated heterotrimeric Gi/o protein. This causes the dissociation of the Gαi/o and Gβγ subunits.
-
Modulation of Effector Proteins:
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly interacts with ion channels. It inhibits voltage-gated calcium channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux.[5]
-
-
Cellular Effects: The combined effect of ion channel modulation is a hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing neurotransmitter release.
-
Alternative Signaling: KOR activation can also initiate signaling cascades independent of G-proteins, such as the recruitment of β-arrestin, which can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[6]
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and characterization of [DAla2] Dynorphin A (1-9) (porcine). The use of Fmoc solid-phase peptide synthesis allows for the efficient production of this peptide, while RP-HPLC and mass spectrometry are essential tools for its purification and verification. The described receptor binding assay provides a robust method to quantify its interaction with the kappa opioid receptor, a critical step in understanding its biological function and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynorphin activation of kappa opioid receptor reduces neuronal excitability in the paraventricular nucleus of mouse thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of [DAla²] Dynorphin A (1-9) in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin (B1627789) A and its fragments are endogenous opioid peptides that exhibit high affinity for the kappa opioid receptor (KOR), playing crucial roles in pain modulation, addiction, and mood. However, beyond their canonical opioid signaling, dynorphins can also elicit non-opioid effects, often leading to excitotoxicity. [DAla²] Dynorphin A (1-9) is a synthetic analogue of the natural Dynorphin A (1-9) fragment. The substitution of L-Alanine for D-Alanine at the second position is primarily intended to increase the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity.
These application notes provide a comprehensive overview of the experimental use of [DAla²] Dynorphin A (1-9) in primary neuron cultures, detailing its dual signaling pathways and providing protocols for investigating its effects. Due to the limited availability of specific quantitative data for [DAla²] Dynorphin A (1-9), the information presented herein is substantially based on studies of the parent compound, Dynorphin A, and closely related analogues.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of Dynorphin A Peptides
| Peptide | Receptor | Ki (nM) | Tissue/Cell Line | Reference |
| Dynorphin A | hKOR | nanomolar range | Transfected mammalian cells | [1] |
| Dynorphin A | hMOR | nanomolar range | Transfected mammalian cells | [1] |
| Dynorphin A | hDOR | nanomolar range | Transfected mammalian cells | [1] |
| Dynorphin A (1-13) | hKOR | 0.23 | CHO cell membranes | [2] |
| Dynorphin A (1-13) | hMOR | - | - | [2] |
| Dynorphin A (1-13) | hDOR | 8.3 | CHO cell membranes | [2] |
| [D-Leu⁸]Dyn A-(1-9) | kappa | Comparable to Dyn A-(1-9) | Guinea pig cerebellum | [3] |
Table 2: Functional Activity of Dynorphin A Peptides in Neuronal Systems
| Peptide | Assay | Effect | Concentration/EC₅₀/IC₅₀ | Cell Type | Reference |
| Dynorphin A | Inhibition of voltage-dependent calcium conductance | Decrease in inward calcium currents | - | Mouse dorsal root ganglion neurons | [4] |
| Dynorphin A (1-17) | Neuronal Excitability | Increased number of action potentials | 1 µM | Cultured mouse dorsal root ganglion neurons | [5] |
| Dynorphin A (1-13) | Intracellular Calcium ([Ca²⁺]i) Elevation | Increased [Ca²⁺]i | Micromolar concentrations | Mouse spinal cord neurons | [6] |
| Dynorphin A (1-13) | Neuronal Viability | Significant neuronal loss | 33 µM | Mouse spinal cord neurons | [7] |
| Big Dynorphin | Acid-Sensing Ion Channel (ASIC1a) Current | Potentiation | - | Primary cortical neurons | [8] |
| Dynorphin A | Hippocampal Pyramidal Cell Activity | Dose-dependent depression of discharge | - | Rat hippocampal pyramidal cells | [9] |
Signaling Pathways
[DAla²] Dynorphin A (1-9) is expected to act through two primary signaling pathways in primary neurons: a canonical opioid pathway and a non-opioid excitotoxic pathway.
Opioid Signaling Pathway
Activation of the Gαi/o-coupled kappa opioid receptor (KOR) by [DAla²] Dynorphin A (1-9) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This typically results in reduced neuronal excitability.
Caption: Opioid signaling cascade of [DAla²] Dynorphin A (1-9).
Non-Opioid Excitotoxic Pathway
At higher, often micromolar, concentrations, Dynorphin A peptides can induce neuronal hyperexcitability and cell death through mechanisms independent of opioid receptors. This is thought to involve direct or indirect activation of glutamate (B1630785) receptors (NMDA and AMPA/kainate) and acid-sensing ion channels (ASICs).[6][8][10]
Caption: Non-opioid excitotoxic pathway of [DAla²] Dynorphin A (1-9).
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[8]
Materials:
-
Embryonic day 15-18 mouse or rat pups
-
Hibernate-E medium
-
Papain (20 U/ml)
-
DNase I
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize pregnant dam and dissect embryos.
-
Isolate cortices from embryonic brains in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in papain and DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine coated plates at a desired density.
-
Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 3-4 days.
-
Neurons are typically ready for experiments after 7-14 days in vitro.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Primary neuron cultures (as prepared in Protocol 1)
-
[DAla²] Dynorphin A (1-9) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Plate neurons in a 96-well plate.
-
After maturation, treat neurons with varying concentrations of [DAla²] Dynorphin A (1-9) (e.g., 1 nM to 100 µM) for the desired duration (e.g., 24-48 hours). Include untreated controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Intracellular Calcium Imaging
Materials:
-
Primary neuron cultures on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
[DAla²] Dynorphin A (1-9) stock solution
-
Fluorescence microscope with an appropriate imaging system
Procedure:
-
Load mature primary neurons with a calcium indicator (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing [DAla²] Dynorphin A (1-9) at the desired concentration.
-
Continuously record fluorescence changes over time.
-
Analyze the data by measuring the change in fluorescence intensity relative to the baseline.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the investigation of the effects of [DAla²] Dynorphin A (1-9) on neuronal membrane properties and synaptic transmission.
Materials:
-
Primary neuron cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Internal and external recording solutions
-
[DAla²] Dynorphin A (1-9) stock solution
Procedure:
-
Prepare internal and external solutions. The external solution should mimic artificial cerebrospinal fluid. The internal solution will fill the patch pipette.
-
Pull patch pipettes to a resistance of 3-7 MΩ.
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline membrane potential, input resistance, and firing properties in current-clamp mode, or synaptic currents in voltage-clamp mode.
-
Apply [DAla²] Dynorphin A (1-9) to the bath and record the changes in the measured parameters.
-
Wash out the peptide to observe for recovery.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of [DAla²] Dynorphin A (1-9) in primary neuron cultures.
Caption: Experimental workflow for studying [DAla²] Dynorphin A (1-9).
Conclusion
The study of [DAla²] Dynorphin A (1-9) in primary neuron cultures offers a valuable model to dissect the complex pharmacology of dynorphin peptides. By employing the protocols outlined above, researchers can investigate both the canonical KOR-mediated signaling and the non-opioid excitotoxic effects of this stabilized dynorphin analogue. Such studies are essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the dynorphin system.
References
- 1. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dynorphin A-(1-13) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin A decreases voltage-dependent calcium conductance of mouse dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Electrophysiological effects of dynorphin peptides on hippocampal pyramidal cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
Application Notes and Protocols for Studying Peptide Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a significant hurdle in the development of therapeutics for central nervous system (CNS) disorders. This formidable barrier, formed by the endothelial cells of brain capillaries, tightly regulates the passage of substances from the bloodstream into the brain. Peptides, a promising class of therapeutic agents, are often restricted by the BBB due to their size, charge, and enzymatic instability. Consequently, robust and reliable methods to evaluate and enhance peptide delivery across the BBB are crucial for the successful development of novel neurotherapeutics.
These application notes provide an overview of key techniques used to study peptide transport across the BBB, complete with detailed experimental protocols and comparative data. The methodologies covered include in vitro models that offer high-throughput screening capabilities and in vivo techniques that provide physiologically relevant data on brain uptake.
I. In Vitro Models for BBB Peptide Transport
In vitro models are essential for the initial screening and characterization of peptide permeability across the BBB. These models offer a controlled environment to investigate transport mechanisms and can be scaled for higher throughput.
Cell-Based Transwell Assays
Cell-based models are a cornerstone of in vitro BBB research, mimicking the cellular barrier using endothelial cells cultured on a semi-permeable membrane.[1] These models can range from simple monocultures to complex co-cultures that include other cell types of the neurovascular unit, such as astrocytes and pericytes, to better replicate the in vivo environment.[1]
Key Features:
-
Allow for the measurement of trans-endothelial electrical resistance (TEER) to assess barrier integrity.
-
Enable the quantification of peptide transport from an apical (blood side) to a basolateral (brain side) chamber.
-
Can be used to study different transport mechanisms, including passive diffusion and active transport.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial membrane.[2] This high-throughput screening tool is useful for predicting the passive, transcellular permeability of peptides.
Key Features:
-
High-throughput and cost-effective.
-
Specifically measures passive diffusion.[2]
-
Lacks the complexity of biological transport mechanisms.
Table 1: Comparison of In Vitro Models for Peptide BBB Transport
| Technique | Principle | Advantages | Disadvantages | Throughput |
| Cell-Based Transwell Assay | Measures peptide transport across a monolayer of brain endothelial cells cultured on a porous membrane. | Biologically relevant; can model active transport and barrier integrity (TEER).[1] | Lower throughput; variability between cell sources and culture conditions. | Low to Medium |
| PAMPA | Measures passive diffusion of a peptide across an artificial lipid membrane. | High-throughput; cost-effective; good for initial screening of passive permeability.[2] | Does not model active transport or the complexity of the cellular barrier.[2] | High |
Experimental Protocol: In Vitro Cell-Based BBB Transport Assay
This protocol describes a general procedure for assessing peptide transport across a brain endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain endothelial cells (e.g., primary bovine brain endothelial cells or immortalized human cerebral microvascular endothelial cells)
-
Co-culture cells (e.g., rat astrocytes), optional
-
Cell culture medium and supplements
-
Test peptide and analytical standards
-
Trans-endothelial electrical resistance (TEER) measurement system
-
Analytical instrumentation for peptide quantification (e.g., LC-MS/MS, HPLC)
Procedure:
-
Cell Seeding:
-
If using a co-culture model, seed astrocytes on the bottom of the 24-well plate.
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed the brain endothelial cells onto the coated inserts at a high density.
-
-
Barrier Formation:
-
Culture the cells for several days to allow for the formation of a tight monolayer.
-
Monitor the barrier integrity by measuring the TEER daily. The barrier is considered ready for transport studies when the TEER values are high and stable.
-
-
Transport Experiment:
-
Wash the cell monolayer with a transport buffer (e.g., Ringer-HEPES buffer).
-
Add the test peptide solution to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To maintain sink conditions, replace the volume of the collected sample with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber to determine the initial concentration.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of peptide transport to the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
II. In Vivo Models for BBB Peptide Transport
In vivo models are indispensable for validating the BBB permeability of peptides in a complete physiological system. These methods provide quantitative data on the rate and extent of peptide entry into the brain.
In Situ Brain Perfusion
The in situ brain perfusion technique allows for the precise control of the composition of the fluid delivered to the brain vasculature, eliminating the influence of peripheral metabolism and plasma protein binding.[3] This method is considered a gold standard for quantifying BBB permeability.
Key Features:
-
Provides a unidirectional influx rate (Kin).[4]
-
Allows for the investigation of saturable transport mechanisms.
-
Technically demanding and requires surgical expertise.
Intravenous (IV) Injection with Brain Tissue Analysis
This common in vivo method involves administering the peptide intravenously and, at a specific time point, measuring its concentration in both the brain tissue and plasma.[4] This approach provides a brain-to-plasma concentration ratio (Kp), which indicates the extent of brain penetration.[4][5]
Key Features:
-
Reflects the net result of influx and efflux processes.
-
Less technically demanding than in situ perfusion.
-
Susceptible to confounding factors like peripheral metabolism and plasma protein binding.
Microdialysis
Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound peptide concentration in the brain's interstitial fluid (ISF).[6] This provides real-time pharmacokinetic data within the brain.
Key Features:
-
Measures the pharmacologically active, unbound concentration of the peptide in the brain ISF.[6]
-
Provides dynamic information on brain pharmacokinetics.
-
Requires specialized equipment and surgical procedures.[7]
Table 2: Comparison of In Vivo Models for Peptide BBB Transport
| Technique | Principle | Parameter Measured | Advantages | Disadvantages |
| In Situ Brain Perfusion | The brain is perfused with a controlled solution containing the test peptide via the carotid artery.[3] | Unidirectional influx constant (Kin).[4] | Precise control of perfusate; eliminates peripheral factors.[3] | Technically demanding; invasive. |
| IV Injection with Brain Tissue Analysis | Peptide is administered intravenously, and concentrations are measured in brain homogenate and plasma.[4] | Brain-to-plasma ratio (Kp).[4][5] | Simpler procedure; reflects net accumulation. | Influenced by peripheral metabolism and protein binding. |
| Microdialysis | A probe with a semi-permeable membrane is implanted in the brain to sample the interstitial fluid.[6] | Unbound brain concentration over time. | Measures unbound, active concentration; provides pharmacokinetic profile.[6] | Invasive; potential for tissue damage; requires sensitive analytical methods. |
Experimental Protocol: In Situ Brain Perfusion
This protocol provides a general outline for performing an in situ brain perfusion study in a rat.
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the radiolabeled or fluorescently tagged test peptide
-
Perfusion pump
-
Surgical instruments
-
Brain tissue homogenization equipment
-
Scintillation counter or fluorescence reader
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and place a catheter in the common carotid artery directed towards the brain.
-
-
Perfusion:
-
Initiate the perfusion with the buffer containing the test peptide at a constant flow rate.
-
The perfusion duration is typically short (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
-
Brain Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and dissect the brain.
-
Homogenize the brain tissue.
-
Measure the amount of peptide in the brain homogenate and an aliquot of the perfusate.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) using the following equation:
-
Kin (mL/s/g) = Cbrain / (AUCperfusate)
-
Where Cbrain is the concentration of the peptide in the brain tissue and AUCperfusate is the area under the concentration-time curve of the peptide in the perfusate.
-
-
III. Peptide Transport Mechanisms and Signaling Pathways
Understanding the mechanisms by which peptides cross the BBB is critical for designing effective delivery strategies. Peptides can traverse the BBB via several pathways.
-
Passive Diffusion: Small, lipophilic peptides can cross the BBB through passive diffusion, moving down their concentration gradient.[8]
-
Carrier-Mediated Transport (CMT): Some peptides can utilize specific transporters expressed on the endothelial cells to enter the brain.[8]
-
Receptor-Mediated Transcytosis (RMT): This is a key mechanism for the brain uptake of many larger peptides and proteins.[9] The peptide binds to a specific receptor on the luminal side of the BBB, triggering endocytosis. The resulting vesicle is then transported across the endothelial cell and the peptide is released on the abluminal side. Common targets for RMT include the transferrin receptor and the insulin (B600854) receptor.[10]
-
Adsorptive-Mediated Transcytosis (AMT): Cationic peptides can interact electrostatically with the negatively charged surface of the brain endothelial cells, inducing their uptake.[11]
Conclusion
The study of peptide delivery across the blood-brain barrier is a multifaceted field that requires a combination of in vitro and in vivo techniques. The choice of method depends on the specific research question, the properties of the peptide, and the desired level of throughput and physiological relevance. By carefully selecting and executing these experimental protocols, researchers can gain valuable insights into the BBB permeability of therapeutic peptides and accelerate the development of novel treatments for CNS diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Driving Technology: Peptide Blood–Brain Barrier Shuttles for Therapeutic Transport [thermofisher.com]
- 3. CNS Delivery of Peptides Across the BBB Using the Dual-Artery In Situ Brain Perfusion Model | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of an in vivo brain microdialysis technique to studies of drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides crossing the blood-brain barrier: some unusual observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of peptides and proteins through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligands for oral delivery of peptides across the blood-brain-barrier – ScienceOpen [scienceopen.com]
- 11. research-management.mq.edu.au [research-management.mq.edu.au]
Troubleshooting & Optimization
improving the in vivo stability of [DAla2] Dynorphin A (1-9) (porcine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving [DAla2] Dynorphin (B1627789) A (1-9) (porcine).
Frequently Asked Questions (FAQs)
Q1: What is [DAla2] Dynorphin A (1-9) (porcine) and what are its primary research applications?
A: [DAla2] Dynorphin A (1-9) (porcine) is a synthetic analog of the endogenous opioid peptide Dynorphin A (1-9). The substitution of the glycine (B1666218) at position 2 with a D-alanine residue significantly increases its stability against enzymatic degradation.[1][2][3] Its primary research applications include studies on analgesia, addiction, depression, and other neurological and psychiatric conditions mediated by the kappa opioid receptor (KOR).[4]
Q2: Why is the in vivo stability of dynorphin peptides a concern?
A: Endogenous dynorphins and their unmodified synthetic counterparts have a very short half-life in vivo, often on the order of minutes, due to rapid degradation by peptidases in plasma and tissues.[5][6] This rapid clearance can limit their therapeutic potential and complicate experimental reproducibility. The [DAla2] modification is a key strategy to overcome this limitation.
Q3: What is the primary mechanism of action for [DAla2] Dynorphin A (1-9)?
A: [DAla2] Dynorphin A (1-9) acts as an agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[7] KOR activation initiates a signaling cascade that modulates neuronal activity and neurotransmitter release.[1][7]
Troubleshooting Guides
In Vivo Experimentation
Issue: Lack of observed in vivo effect or high variability in results.
-
Potential Cause 1: Peptide Degradation. Despite its increased stability compared to the native peptide, [DAla2] Dynorphin A (1-9) can still be subject to degradation.
-
Troubleshooting:
-
Ensure proper storage of the lyophilized peptide and reconstituted solutions (see Q&A on storage).
-
Consider co-administration with peptidase inhibitors, although this can introduce confounding variables.
-
For central nervous system (CNS) studies, consider alternative routes of administration that bypass the blood-brain barrier to some extent, such as intranasal or intrathecal injection, if appropriate for the experimental design.[8]
-
Formulate the peptide in a protective vehicle, such as liposomes or nanoparticles, to shield it from enzymatic degradation.[8]
-
-
-
Potential Cause 2: Poor Bioavailability. The peptide may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting:
-
Optimize the route of administration and vehicle. For systemic administration, consider vehicles that can enhance solubility and circulation time.
-
Perform pharmacokinetic studies to determine the concentration of the peptide in plasma and target tissues over time.
-
Increase the administered dose, but be mindful of potential off-target effects or toxicity.
-
-
-
Potential Cause 3: Off-Target Effects or Adverse Reactions. Dynorphin A and its analogs can have complex physiological effects, including motor impairment at higher doses.[9][10]
-
Troubleshooting:
-
Conduct dose-response studies to identify a therapeutic window with minimal adverse effects.
-
Carefully observe animal behavior for any signs of motor dysfunction, sedation, or distress.
-
Consider the use of selective KOR antagonists to confirm that the observed effects are mediated by the intended receptor.
-
-
In Vitro Assays (e.g., Receptor Binding, Cell-Based Assays)
Issue: High non-specific binding in radioligand binding assays.
-
Potential Cause 1: Inappropriate assay conditions.
-
Troubleshooting:
-
Optimize the concentration of the radioligand and the amount of membrane preparation.
-
Ensure the washing steps are sufficient to remove unbound radioligand. Use ice-cold wash buffer.
-
Pre-soak glass fiber filters in a solution like 0.33% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
-
-
Potential Cause 2: Radioligand degradation.
-
Troubleshooting:
-
Minimize the number of freeze-thaw cycles of the radioligand.
-
Store the radioligand according to the manufacturer's instructions.
-
-
Issue: Low signal or inconsistent results in cell-based functional assays.
-
Potential Cause 1: Poor peptide solubility in assay buffer.
-
Troubleshooting:
-
See the troubleshooting guide for peptide solubility below. Ensure the final concentration of any organic solvent used for solubilization is compatible with the cells.
-
-
-
Potential Cause 2: Cell health and receptor expression.
-
Troubleshooting:
-
Ensure cells are healthy and within a suitable passage number range.
-
Verify the expression of the kappa opioid receptor in the cell line being used.
-
-
General Peptide Handling and Solubility
Issue: Difficulty dissolving the lyophilized [DAla2] Dynorphin A (1-9) peptide.
-
Potential Cause 1: Inappropriate solvent. Peptides with a mix of hydrophobic and hydrophilic residues can be challenging to dissolve.
-
Troubleshooting:
-
Start with sterile, distilled water. For peptides with a net positive charge, a slightly acidic solution (e.g., 10% acetic acid) can aid dissolution.
-
If the peptide is poorly soluble in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide. The peptide can then be slowly added to the aqueous buffer with vigorous stirring.
-
Sonication can help to break up aggregates and improve solubility.
-
-
-
Potential Cause 2: Peptide has reached its solubility limit.
-
Troubleshooting:
-
If the solution becomes cloudy upon addition to an aqueous buffer, the solubility limit has likely been exceeded. Lyophilize the peptide again and attempt to redissolve it at a lower final concentration.
-
-
Q: How should I store the lyophilized peptide and reconstituted solutions?
A: Lyophilized [DAla2] Dynorphin A (1-9) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles and store at -80°C.
Data Presentation
Table 1: Strategies to Enhance the In Vivo Stability of Dynorphin A Analogs
| Modification Strategy | Mechanism of Action | Expected Outcome |
| D-Amino Acid Substitution (e.g., [DAla2]) | Reduces recognition and cleavage by exopeptidases.[1] | Increased plasma half-life and duration of action. |
| N-terminal Acetylation & C-terminal Amidation | Blocks degradation by aminopeptidases and carboxypeptidases, respectively. | Enhanced stability against enzymatic degradation. |
| Cyclization | Restricts conformational flexibility, making the peptide less susceptible to proteolytic attack.[11] | Improved metabolic stability and potentially increased receptor selectivity.[11] |
| PEGylation | Increases hydrodynamic volume, shielding from enzymes and reducing renal clearance. | Significantly prolonged plasma half-life. |
| Lipidation/Fatty Acid Conjugation | Promotes binding to serum albumin, creating a circulating reservoir and reducing clearance. | Extended in vivo half-life. |
| Formulation in Nanoparticles (e.g., Liposomes) | Encapsulates the peptide, protecting it from enzymatic degradation in circulation.[8] | Improved stability and potentially enhanced delivery to the target site.[8] |
Table 2: Comparative In Vivo Half-Life of Dynorphin A and its Analogs
| Peptide | Modification(s) | Species | In Vivo Half-Life | Reference(s) |
| Dynorphin A (1-13) | Unmodified | - | ~1 minute | [5][6] |
| [DAla2] Dynorphin A (1-9) | D-Alanine at position 2 | - | Significantly increased compared to unmodified Dyn A (Specific quantitative data not readily available) | [1][2][3] |
| Other Modified Dynorphin Analogs | Various (e.g., cyclization, unnatural amino acids) | Rat | Half-lives ranging from several minutes to hours have been reported for different analogs. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of [DAla2] Dynorphin A (1-9) in plasma.
-
Materials:
-
[DAla2] Dynorphin A (1-9)
-
Plasma (e.g., human, rat, mouse)
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
-
-
Procedure:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubate the peptide with plasma at a final concentration of, for example, 10 µM at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of cold precipitating solution.
-
Vortex and centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the half-life (t½) by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.
-
Protocol 2: Kappa Opioid Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of [DAla2] Dynorphin A (1-9) for the kappa opioid receptor.
-
Materials:
-
Cell membranes expressing the kappa opioid receptor
-
Radioligand (e.g., [³H]U69,593)
-
Unlabeled competitor for non-specific binding (e.g., naloxone)
-
[DAla2] Dynorphin A (1-9)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of [DAla2] Dynorphin A (1-9).
-
Total Binding: Add membrane preparation and radioligand.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled competitor.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of [DAla2] Dynorphin A (1-9).
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for [DAla2] Dynorphin A (1-9).
-
Mandatory Visualizations
Caption: Experimental workflow for stability and receptor binding assays.
Caption: Kappa opioid receptor signaling pathway.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Enzymatic Degradation of Dynorphin A Analogs in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic degradation of dynorphin (B1627789) A and its analogs in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of dynorphin A in human plasma?
Dynorphin A(1-13) is notoriously unstable in human plasma, with a half-life of less than one minute at 37°C.[1] This rapid degradation is a significant challenge for its therapeutic development.[2]
Q2: What are the major enzymes responsible for the degradation of dynorphin A in plasma?
The primary enzymes involved in the degradation of dynorphin A in plasma are carboxypeptidases, aminopeptidases, and angiotensin-converting enzyme (ACE).[1][2] Carboxypeptidases primarily cleave the C-terminal amino acid, while aminopeptidases remove N-terminal amino acids. ACE is also involved in the metabolic cascade.[1]
Q3: What are the main degradation products of dynorphin A(1-13) in human plasma?
The major initial metabolites of Dynorphin A(1-13) are Dyn A(1-12), formed by carboxypeptidase activity, and Dyn A(2-13), resulting from aminopeptidase (B13392206) activity.[1] These are further broken down into smaller fragments, with major metabolites including Dyn A(2-12), A(4-12), and A(4-8).[1]
Q4: How can I improve the stability of my dynorphin A analog in a plasma stability assay?
Several strategies can be employed to enhance the stability of dynorphin A analogs:
-
Chemical Modifications: Introducing modifications such as cyclization or substituting amino acids can protect against enzymatic cleavage.[3]
-
Enzyme Inhibitors: Including a cocktail of peptidase inhibitors in the assay can significantly reduce degradation and provide a clearer picture of the compound's intrinsic stability.[4]
-
Formulation Strategies: Encapsulation within delivery systems like liposomes can shield the peptide from plasma enzymes.[2]
Q5: What are the critical steps in performing a plasma stability assay for a dynorphin A analog?
A typical plasma stability assay involves incubating the peptide with plasma at a physiological temperature (e.g., 37°C), taking samples at various time points, stopping the enzymatic reaction, and then analyzing the remaining peptide concentration using methods like HPLC or LC-MS/MS.[5][6]
Troubleshooting Guides
This section addresses common problems encountered during the enzymatic degradation analysis of dynorphin A analogs in plasma.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicates. | - Inconsistent sample handling and preparation.[7]- Pipetting errors.- Issues with the analytical method (e.g., chromatography).[8] | - Ensure consistent timing for all steps, especially quenching the reaction.- Use calibrated pipettes and proper technique.- Optimize the HPLC/LC-MS method for reproducibility. |
| Peptide appears to degrade almost instantaneously (no detectable parent peptide after the first time point). | - Extremely rapid degradation by plasma enzymes.[1]- The initial concentration of the peptide is too low. | - Use a cocktail of broad-spectrum peptidase inhibitors to slow down degradation.[4]- Increase the initial concentration of the peptide analog.- Collect earlier time points (e.g., 0, 1, 2, 5 minutes). |
| Difficulty in detecting and quantifying degradation products. | - Low concentration of metabolites.- Lack of appropriate analytical standards for the metabolites.- The analytical method is not sensitive enough.[9] | - Concentrate the samples before analysis.- If possible, synthesize and characterize potential metabolites to use as standards.- Optimize the mass spectrometry method for higher sensitivity (e.g., using multiple reaction monitoring - MRM). |
| Precipitation of the peptide during the assay. | - Poor solubility of the peptide analog in the plasma matrix.- Improper dissolution of the peptide stock solution.[7] | - Test the solubility of the peptide in the assay buffer before starting the experiment.- Ensure the peptide stock solution is fully dissolved before adding it to the plasma. Consider using a small percentage of an organic solvent like DMSO in the stock solution. |
| Loss of peptide during sample processing (e.g., protein precipitation). | - Adsorption of the peptide to plasticware or precipitated proteins.- Using an unsuitable protein precipitation method. Strong acids can lead to peptide loss.[10][11] | - Use low-binding microcentrifuge tubes and pipette tips.- Optimize the protein precipitation method. Mixtures of organic solvents (e.g., acetonitrile (B52724) with methanol) often perform better than strong acids.[10][11] |
Experimental Protocols
Detailed Methodology for Plasma Stability Assay
This protocol provides a general framework for assessing the stability of dynorphin A analogs in plasma.
1. Materials:
-
Test dynorphin A analog
-
Pooled human plasma (or plasma from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (a stable, structurally similar peptide or small molecule)
-
Quenching solution (e.g., cold acetonitrile containing the internal standard)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or a minimal amount of DMSO).
-
Incubation: Spike the pre-warmed plasma with the test peptide to achieve the desired final concentration (e.g., 1-10 µM).[1]
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[5][6]
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins.[5]
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[5]
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS/MS method to quantify the remaining parent peptide.[5]
-
Data Analysis: Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the remaining peptide concentration against time.
Data Presentation
Table 1: Half-life of Dynorphin A and Analogs in Plasma
| Compound | Species | Half-life (t½) | Reference |
| Dynorphin A(1-13) | Human | < 1 minute | [1] |
| Dynorphin A(1-17) | Human | ~180 minutes | [4] |
| Dynorphin A(1-8) | N/A | Highly metabolized | [12][13] |
| Modified Dynorphin 1-7 Analogs | Rat | Variable (Improved stability) | [5] |
Note: Half-life can vary depending on the specific analog and experimental conditions.
Mandatory Visualization
Diagram 1: Enzymatic Degradation Pathway of Dynorphin A(1-13) in Plasma
Caption: Degradation cascade of Dynorphin A(1-13) in plasma.
Diagram 2: Experimental Workflow for a Plasma Stability Assay
Caption: Workflow for assessing peptide stability in plasma.
References
- 1. Metabolism of dynorphin A 1-13 in human blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynorphin peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. health.csuohio.edu [health.csuohio.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
minimizing off-target effects of [DAla2] Dynorphin A (1-9) in experiments
Technical Support Center: [DAla2] Dynorphin (B1627789) A (1-9)
Welcome to the technical support center for [DAla2] Dynorphin A (1-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during experiments with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of [DAla2] Dynorphin A (1-9)?
[DAla2] Dynorphin A (1-9) is an analog of the endogenous opioid peptide dynorphin A. Its primary on-target activity is intended to be as an agonist at the kappa opioid receptor (KOR), which is involved in processes such as analgesia, addiction, and depression.[1] However, the substitution of D-Alanine at position 2 is known to affect its selectivity profile.
Q2: What are the known off-target effects of [DAla2] Dynorphin A (1-9)?
The primary off-target effects of [DAla2] Dynorphin A (1-9) involve interactions with other opioid receptor subtypes, namely the mu (MOR) and delta (DOR) opioid receptors. The D-Ala2 substitution has been shown to cause a loss of kappa-selectivity.[2] Additionally, dynorphin A and its analogs have been reported to interact with non-opioid receptors, such as bradykinin (B550075) receptors, which can lead to neuroexcitatory effects.[3]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects requires a multi-faceted approach:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of [DAla2] Dynorphin A (1-9) that elicits your desired on-target effect through careful dose-response studies.
-
Employ Selective Antagonists: Use well-characterized, selective antagonists for MOR and DOR to block potential off-target signaling.
-
Utilize Appropriate Controls: Include negative controls (vehicle) and positive controls (selective KOR agonists) in your experimental design.
-
Confirm with Knockout/Knockdown Models: If available, using cell lines or animal models with genetic deletion or knockdown of MOR and DOR can definitively identify off-target effects.
Q4: What are the expected binding affinities of a [DAla2] Dynorphin A analog at opioid receptors?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or paradoxical effects observed. | Activation of off-target receptors (MOR, DOR, or non-opioid receptors) with opposing downstream signaling. | 1. Perform a thorough literature search for the specific cell type or tissue being used to understand the expression profile of opioid and other potential receptors. 2. Use selective antagonists for MOR (e.g., CTAP) and DOR (e.g., Naltrindole) to determine if the unexpected effect is mediated by these receptors. 3. Consider the possibility of non-opioid receptor interactions (e.g., bradykinin receptors) and use appropriate antagonists if available. |
| High variability between experimental repeats. | Inconsistent receptor expression levels in cell cultures or tissue preparations. Degradation of the peptide. | 1. Ensure consistent cell culture conditions and passage numbers. 2. Prepare fresh stock solutions of [DAla2] Dynorphin A (1-9) for each experiment and store them properly as recommended by the manufacturer. 3. Perform quality control on your biological materials to ensure consistent receptor expression. |
| Observed effect is not blocked by a KOR-selective antagonist (e.g., nor-Binaltorphimine). | The effect is mediated by an off-target receptor. | 1. Confirm the efficacy of your KOR antagonist with a known selective KOR agonist. 2. Systematically test antagonists for MOR and DOR to identify the off-target receptor. |
| Lower than expected potency. | Peptide degradation or suboptimal assay conditions. | 1. Check the purity and integrity of your [DAla2] Dynorphin A (1-9) stock. 2. Optimize assay parameters such as incubation time, temperature, and buffer composition. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of the parent peptide, Dynorphin A, and a representative [DAla2] analog, DAFPHEDYN, at the three main opioid receptors. This data highlights the reduced selectivity of the [DAla2] substituted peptide.
| Ligand | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Receptor Selectivity (KOR vs. MOR/DOR) | Reference |
| Dynorphin A | 1.60 ± 0.18 | 1.25 ± 0.12 | 0.05 ± 0.01 | KOR > MOR (~32x), KOR > DOR (~25x) | [4] |
| DAFPHEDYN ([DAla2,(F5)Phe4]-dynorphin1-13-NH2) | ~3.6 - 12.3 | ~40.8 - 144 | 1.2 | KOR > MOR (~3-10x), KOR < DOR (~34-120x) | [5] |
Note: Ki values for DAFPHEDYN are ranges derived from rat and guinea pig brain tissue.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ki
This protocol allows for the determination of the binding affinity (Ki) of [DAla2] Dynorphin A (1-9) at MOR, DOR, and KOR.
Materials:
-
Cell membranes prepared from cell lines stably expressing human MOR, DOR, or KOR.
-
Radioligands: [3H]DAMGO (for MOR), [3H]DPDPE (for DOR), [3H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone (B1662785).
-
[DAla2] Dynorphin A (1-9).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of [DAla2] Dynorphin A (1-9).
-
In a 96-well plate, add cell membranes, the appropriate radioligand (at a concentration close to its Kd), and varying concentrations of [DAla2] Dynorphin A (1-9).
-
For non-specific binding, add a high concentration of naloxone instead of the test compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of [DAla2] Dynorphin A (1-9) that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Assay to Determine Functional Potency (IC50)
This protocol measures the ability of [DAla2] Dynorphin A (1-9) to inhibit adenylyl cyclase activity via Gαi/o coupling downstream of opioid receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing MOR, DOR, or KOR.
-
[DAla2] Dynorphin A (1-9).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Culture cells to 80-90% confluency.
-
Prepare serial dilutions of [DAla2] Dynorphin A (1-9).
-
In an appropriate assay plate, add the cells and the serially diluted [DAla2] Dynorphin A (1-9).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of [DAla2] Dynorphin A (1-9) to determine the IC50 value.
Visualizations
Caption: On-target G-protein signaling pathway of KOR activation.
Caption: β-Arrestin mediated signaling and receptor regulation.
Caption: Workflow for determining opioid receptor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of highly potent and selective cyclic dynorphin A analogs. 2. New analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of highly potent and selective dynorphin A analogues as new medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Prevention of Peptide Aggregation for Dynorphin Analogs in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of dynorphin (B1627789) analogs in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dynorphin analog aggregation in solution?
A1: Aggregation of dynorphin analogs, like many peptides, is a multifaceted issue primarily driven by the peptide's intrinsic properties and its solution environment. Key factors include:
-
Amino Acid Composition: A high content of hydrophobic (non-polar) amino acids such as Leucine, Valine, and Phenylalanine can lead to reduced solubility in aqueous solutions as these residues tend to minimize contact with water, promoting self-association.[1]
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate due to an increased number of potential intermolecular interactions.
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing solubility.
-
Secondary Structure: The formation of β-sheet secondary structures can promote intermolecular hydrogen bonding, leading to the formation of insoluble aggregates.[2]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Temperature: Elevated temperatures can sometimes increase solubility, but can also accelerate degradation or induce conformational changes that favor aggregation.
-
Ionic Strength: The salt concentration of the solution can influence aggregation by affecting electrostatic interactions between peptide molecules.
Q2: My dynorphin analog has precipitated out of solution. What are the immediate troubleshooting steps?
A2: If you observe precipitation or cloudiness, follow these steps:
-
Do Not Use: Avoid using the solution for your experiment as the peptide concentration will be inaccurate and aggregates can cause spurious results.
-
Solubility Test: If you have more lyophilized peptide, perform a small-scale solubility test with different solvents before dissolving the entire batch.
-
pH Adjustment: Check the pH of your solution. If it is close to the calculated pI of your dynorphin analog, adjust the pH by 1-2 units away from the pI. For basic peptides, try adding a small amount of dilute acetic acid. For acidic peptides, try dilute ammonium (B1175870) hydroxide.
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help to break up small aggregates and improve dissolution. Use short bursts on ice to prevent heating the sample.
-
Gentle Warming: Carefully warm the solution slightly (e.g., to 37°C). However, be cautious as excessive heat can degrade the peptide.
Q3: How can I improve the long-term stability of my dynorphin analog stock solution?
A3: To ensure the long-term stability of your dynorphin analog solutions, consider the following:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm filter to remove any pre-existing small aggregates or microbial contamination.
-
Solvent Choice: If the peptide is difficult to dissolve in aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental buffer immediately before use. Be mindful of the final DMSO concentration in your assay.
-
Additives: In some cases, the addition of excipients like arginine (50-100 mM) can help to increase solubility and prevent aggregation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling of dynorphin analogs.
Issue 1: Peptide is difficult to dissolve in aqueous buffer.
| Potential Cause | Recommended Solution |
| High Hydrophobicity | Dissolve the peptide first in a small amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this concentrated solution dropwise into the stirring aqueous buffer to the desired final concentration. |
| pH is near the pI | Calculate the isoelectric point (pI) of your peptide. Adjust the pH of the buffer to be at least 1-2 units above or below the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer. |
| Peptide has formed aggregates | Try gentle sonication in a water bath to aid dissolution. Use short bursts to avoid heating. |
Issue 2: Peptide solution becomes cloudy or precipitates over time.
| Potential Cause | Recommended Solution |
| Aggregation at Storage Temperature | Store aliquots at -80°C instead of -20°C or 4°C for better long-term stability. Avoid repeated freeze-thaw cycles. |
| High Peptide Concentration | Prepare a more dilute stock solution if possible. Alternatively, prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment. |
| Buffer Incompatibility | Test the solubility of the peptide in different buffer systems. Sometimes, components of a buffer (e.g., certain salts) can promote aggregation. |
Quantitative Data Summary
Table 1: Effect of pH on the Solubility of a Hypothetical Dynorphin Analog
| pH | Net Charge | Solubility | Observation |
| 4.0 | +3 | High | Clear Solution |
| 6.0 | +1 | Moderate | Slight Haze |
| 7.4 | 0 | Low | Precipitation |
| 9.0 | -2 | High | Clear Solution |
Note: This table is illustrative. The optimal pH for your specific dynorphin analog will depend on its amino acid sequence.
Table 2: Stability of a Dynorphin Analog in Different Solvents at 37°C
| Solvent | Incubation Time (hours) | % Remaining Peptide |
| Aqueous Buffer (pH 7.4) | 1 | 85% |
| Aqueous Buffer (pH 7.4) | 6 | 40% |
| 10% DMSO in Aqueous Buffer | 6 | 75% |
| Rat Plasma | 1 | <10% |
Data is hypothetical and intended for illustrative purposes. Actual stability will vary based on the specific analog and experimental conditions. A study on a dynorphin analog, dynantin, showed that when entrapped in glycoliposomes and incubated in human plasma at 37°C, significant levels of the peptide remained after 24 and 48 hours, demonstrating protection from rapid degradation.[1]
Experimental Protocols
Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates.
Materials:
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Dynorphin analog solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark at 4°C for up to one week.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in phosphate buffer to a final concentration of 20 µM on the day of the experiment.
-
Set up the Assay: In each well of the 96-well plate, add your dynorphin analog solution at the desired concentration and the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL). Include control wells with buffer and ThT only (for background fluorescence) and wells with a known aggregating peptide as a positive control, if available.
-
Incubation and Measurement: Incubate the plate at the desired temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[3]
-
Data Analysis: Subtract the background fluorescence from the readings of the peptide-containing wells. An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique to measure the size distribution of particles in a solution, allowing for the detection of aggregates.[4][5]
Materials:
-
Dynorphin analog solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the dynorphin analog solution in the desired buffer. It is crucial that the solution is free of dust and other contaminants. Filter the solution through a 0.2 µm filter directly into a clean, dust-free cuvette. Also prepare a buffer-only control, filtered in the same manner.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and solvent viscosity.
-
Measurement: First, measure the buffer-only control to ensure there is no contamination. Place the cuvette containing the peptide sample into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius of the particles in the solution. The presence of larger particles (e.g., >100 nm) is indicative of aggregation. The polydispersity index (PDI) will provide information on the heterogeneity of the particle sizes in the sample.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is a powerful technique to assess the purity of a peptide sample and can also be used to quantify the amount of soluble peptide.[1]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Dynorphin analog sample
Procedure:
-
Sample Preparation: Dissolve the dynorphin analog in an appropriate solvent (e.g., water or a small amount of organic solvent followed by dilution). Centrifuge the sample to pellet any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject a known volume of the supernatant onto the column.
-
Gradient Elution: Run a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Data Analysis: The purity of the dynorphin analog is determined by the relative area of the main peptide peak compared to the total area of all peaks in the chromatogram. A decrease in the main peak area over time or under certain conditions can indicate aggregation or degradation.
Visualizations
Caption: Troubleshooting workflow for dynorphin analog aggregation.
Caption: Workflow for characterizing dynorphin analog aggregation.
Caption: Simplified dynorphin/KOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The opioid peptide dynorphin modulates AMPA and kainate responses in acutely isolated neurons from the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynorphin analogs » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 5. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage for in vivo studies with [DAla2] Dynorphin A (1-9)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [DAla2] Dynorphin (B1627789) A (1-9) in in vivo studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is [DAla2] Dynorphin A (1-9) and what is its primary mechanism of action?
A1: [DAla2] Dynorphin A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin A (1-9). The substitution of L-alanine with D-alanine at position 2 is intended to increase the peptide's stability and resistance to enzymatic degradation in vivo.[1] Its primary mechanism of action is as an agonist at the kappa-opioid receptor (KOR), though it may also interact with mu- and delta-opioid receptors.[1][2] Activation of KORs is associated with various physiological effects, including analgesia, as well as potential side effects like dysphoria and motor dysfunction.
Q2: What are the common applications of [DAla2] Dynorphin A (1-9) in in vivo research?
A2: Due to its activity as a KOR agonist, [DAla2] Dynorphin A (1-9) is frequently used in preclinical research to investigate pain pathways (analgesia), addiction, and depression.[2][3]
Q3: How should I store and handle the lyophilized peptide and its solutions?
A3: Lyophilized [DAla2] Dynorphin A (1-9) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for a few days. Peptides in solution are susceptible to degradation, so using freshly prepared solutions is ideal.
Q4: What is the expected in vivo stability of [DAla2] Dynorphin A (1-9)?
A4: The D-alanine substitution significantly increases the stability of the peptide compared to the native Dynorphin A (1-9) by making it more resistant to cleavage by aminopeptidases.[1] However, like all peptides, it is still susceptible to degradation by other proteases in vivo.[2][4] Its half-life in the central nervous system is expected to be relatively short, necessitating careful consideration of the timing between administration and behavioral testing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Efficacy (e.g., lack of analgesic effect) | 1. Inadequate Dose: The dose may be too low for the chosen administration route and animal model. 2. Peptide Degradation: Improper storage or handling could have compromised the peptide's integrity. 3. Incorrect Administration: For central administration (i.t., i.c.v.), improper injection technique may prevent the peptide from reaching the target site. 4. Timing of Behavioral Assay: The peak effect of the peptide may have been missed due to a mismatch between the administration time and the testing window. | 1. Conduct a Dose-Response Study: Start with doses reported in the literature and titrate up to find the optimal dose for your specific experimental conditions. 2. Use Freshly Prepared Solutions: Reconstitute the peptide immediately before use. Ensure proper storage of the lyophilized powder. 3. Verify Injection Accuracy: For i.t. or i.c.v. injections, practice the technique and consider using a dye like Evans Blue to confirm placement in initial experiments. 4. Optimize the Observation Window: Test at multiple time points post-administration (e.g., 5, 15, 30, 60 minutes) to determine the time of peak effect. |
| High Variability in Results | 1. Inconsistent Injection Volume or Location: Small variations can lead to significant differences in drug exposure, especially with central administration. 2. Animal Stress: Stress can influence baseline nociceptive thresholds and behavioral responses. 3. Peptide Solubility Issues: Incomplete dissolution of the peptide can lead to inconsistent dosing. | 1. Standardize Administration Technique: Use a consistent injection volume and ensure all personnel are proficient in the administration technique. 2. Acclimate Animals: Allow animals to acclimate to the testing environment and handling procedures before the experiment. 3. Ensure Complete Solubilization: Follow the recommended vehicle preparation protocol. Visually inspect the solution for any precipitates before injection. |
| Unexpected Side Effects (e.g., severe motor impairment, sedation) | 1. Dose is Too High: The observed side effects are likely dose-dependent actions of the KOR agonist. 2. Off-Target Effects: At higher concentrations, the peptide may be interacting with other opioid receptors (mu, delta) or other systems. | 1. Reduce the Dose: Lower the administered dose to a range that provides the desired effect (e.g., analgesia) with minimal side effects. 2. Use a Selective Antagonist: To confirm the side effect is KOR-mediated, pre-treat with a selective KOR antagonist like nor-binaltorphimine (nor-BNI). |
| Vehicle Control Shows an Effect | 1. Vehicle is Not Inert: The chosen solvent (e.g., DMSO, ethanol) may have its own biological effects. 2. pH of the Solution: The pH of the vehicle may cause irritation or other effects at the injection site. | 1. Test Different Vehicles: If possible, use sterile saline or artificial cerebrospinal fluid (aCSF) as the vehicle. If a solvent is necessary, keep the concentration as low as possible and run a separate vehicle-only control group. 2. Check and Adjust pH: Ensure the final pH of the peptide solution is close to physiological pH (7.2-7.4). |
Data Presentation
Table 1: Recommended Starting Doses for [DAla2] Dynorphin A (1-9) and Related Analogs in Mice
| Compound | Administration Route | Dose Range | Animal Model | Primary Effect | Reference |
| Dynorphin A (1-9) | Intrathecal (i.t.) | 10 - 100 µ g/mouse | ICR Mice | Analgesia (Tail-flick test) | [5] |
| [D-Leu8]Dyn A-(1-9) | Not Specified | ED50: 90.7 nmol/mouse | Mice | Analgesia (Writhing test) | [6] |
| E-2078 (stable analog) | Subcutaneous (s.c.) | Dose-related | Mice | Analgesia (Tail pinch, tail flick, formalin tests) | [7] |
Note: Data for systemic administration of [DAla2] Dynorphin A (1-9) is limited. Researchers should perform dose-response studies to determine optimal systemic doses.
Experimental Protocols
Protocol 1: Preparation of [DAla2] Dynorphin A (1-9) for Intrathecal Injection
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature. Reconstitute the peptide in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to create a stock solution (e.g., 1 mg/mL).
-
Dilution: On the day of the experiment, dilute the stock solution with the same vehicle to the desired final concentration for injection.
-
Verification: Gently vortex the solution to ensure it is fully dissolved. Visually inspect for any particulates.
-
Storage: Store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intrathecal (i.t.) Injection in Mice
-
Anesthesia: Anesthetize the mouse using a short-acting inhalant anesthetic (e.g., isoflurane).
-
Positioning: Position the mouse in a prone position with the spine slightly arched to widen the intervertebral spaces.
-
Site Identification: Locate the L5-L6 intervertebral space by palpating the pelvic girdle.
-
Injection: Using a 30-gauge needle attached to a Hamilton syringe, carefully insert the needle into the intervertebral space. A slight tail-flick reflex is often an indicator of successful entry into the subarachnoid space.
-
Administration: Slowly inject the desired volume (typically 5-10 µL) of the peptide solution.
-
Recovery: Remove the needle and allow the mouse to recover from anesthesia in a warm, clean cage.
Protocol 3: Hot Plate Test for Analgesia
-
Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Place the mouse on the hot plate within a transparent cylinder to confine it.
-
Measurement: Start a timer and observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Latency: Record the latency (in seconds) to the first clear pain response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond by the cut-off time, remove it and record the maximum latency.
-
Procedure: Measure the baseline latency before peptide administration. After administration, test again at predetermined time points to assess the analgesic effect.
Protocol 4: Rotarod Test for Motor Coordination
-
Apparatus: Use an accelerating rotarod apparatus.
-
Training: Prior to the experiment, train the mice on the rotarod for a set duration (e.g., 2-3 consecutive days) to achieve a stable baseline performance.
-
Testing: On the test day, place the mouse on the rod at a low starting speed. The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod.
-
Procedure: After peptide administration, place the mouse on the rotarod at various time points and measure the latency to fall to assess any motor impairment.
Visualizations
References
- 1. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. porcine dynorphin a — TargetMol Chemicals [targetmol.com]
- 5. Studies in vivo with dynorphin-(1-9): analgesia but not gastrointestinal effects following intrathecal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesia produced by E-2078, a systemically active dynorphin analog, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Opioid Peptide Radioligand Binding Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radioligand binding assays for opioid peptides.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues encountered during your experiments.
Question: Why am I observing high non-specific binding (NSB) in my assay?
Answer: High non-specific binding can obscure the specific binding signal, leading to inaccurate results. It occurs when the radioligand binds to components other than the target receptor, such as filters, lipids, or other proteins.[1][2] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[2]
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites.[1]
-
Reduce Membrane Protein: Titrate the amount of cell membrane to an optimal concentration, typically within the range of 100-500 µg of membrane protein.[2]
-
Pre-treat Filters: Soak glass fiber filters in a blocking agent like 0.33% polyethyleneimine (PEI) for at least 30-45 minutes to reduce radioligand adherence.[1][2]
-
Increase Wash Steps: After incubation, perform several washes with ice-cold buffer to more effectively remove unbound radioligand.[1]
-
Modify Assay Buffer: Include agents like Bovine Serum Albumin (BSA) (e.g., 0.1% or 1%) to block non-specific binding sites.[1][3] Adjusting the salt concentration can also help disrupt non-specific electrostatic interactions.[3]
-
Consider a Different Radioligand: Some radioligands are inherently more "sticky." If the problem persists, consider a different radioligand with a better signal-to-noise ratio.[1]
Question: What are the potential causes of low or no specific binding signal?
Answer: A weak or absent specific binding signal can make it difficult to obtain reliable data and may indicate problems with your reagents, assay conditions, or receptor preparation.
Troubleshooting Steps:
-
Verify Receptor Preparation: Confirm the presence and activity of the receptor in your membrane preparation. Low receptor expression or degradation during preparation can lead to a poor signal.[2]
-
Check Radioligand Integrity: Ensure your radioligand has not degraded due to improper storage or age. Radiochemical purity should ideally be above 90%.[4] Also, verify the specific activity is sufficient, especially for detecting receptors with low density (ideally >20 Ci/mmol for tritiated ligands).[4]
-
Optimize Incubation Time and Temperature: Ensure the incubation is long enough to reach binding equilibrium. This time should be determined experimentally.[2]
-
Check Assay Buffer Composition: The presence or absence of specific ions can significantly impact binding.[2] Ensure your buffer composition is appropriate for the opioid receptor subtype you are studying.
Question: How can I improve the reproducibility of my assay and reduce variability?
Answer: Significant well-to-well and day-to-day variability can compromise your results. Consistency is key to achieving reproducible data.
Troubleshooting Steps:
-
Standardize Protocols: Adhere strictly to a single, well-defined protocol for all experiments, including consistent incubation times, temperatures, buffer compositions, and membrane preparations.[1]
-
Use Consistent Pipetting Techniques: Inaccurate pipetting can introduce significant errors. Reverse pipetting can be helpful for viscous solutions.[2]
-
Prepare Reagents in Batches: Prepare large batches of reagents and aliquot them to minimize variability between experiments.[2]
-
Standardize the Radioligand: For competitive binding assays, using a single, validated batch of radioligand will improve the consistency of determined Ki values for unlabeled compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal percentage of non-specific binding in a radioligand binding assay?
A1: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest concentration of the radioligand used in a saturation experiment.[2]
Q2: How do I choose the right radioligand for my assay?
A2: An ideal radioligand should have high specific activity (greater than 20 Ci/mmol for a tritiated ligand), low non-specific binding, high selectivity for the target receptor, a radiochemical purity above 90%, and good stability.[4]
Q3: What is the purpose of a saturation binding experiment?
A3: A saturation binding experiment is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for a specific receptor.[4] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand until saturation is reached.
Q4: How does a competition binding assay work?
A4: In a competition binding assay, a fixed concentration of a radioligand and the receptor are incubated with varying concentrations of an unlabeled test compound. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor. This allows for the determination of the inhibitory concentration 50% (IC50) and the binding affinity (Ki) of the test compound.[4]
Q5: What is the difference between CPM and DPM in scintillation counting?
A5: CPM (Counts Per Minute) is the raw output from the scintillation counter, representing the number of photons detected. DPM (Disintegrations Per Minute) is the actual number of radioactive decay events occurring in the sample. The ratio of CPM to DPM is the counting efficiency. Using DPM is important for accurate molar concentration calculations and for comparing results between different instruments.[5]
Data Presentation
Table 1: Typical Parameters for Opioid Radioligand Binding Assays
| Parameter | Typical Value/Range | Importance |
| Kd (Dissociation Constant) | Sub-nanomolar to low nanomolar | Indicates the affinity of the radioligand for the receptor. |
| Bmax (Receptor Density) | fmol/mg protein to pmol/mg protein | Represents the total number of receptors in the preparation. |
| Non-specific Binding | < 50% of total binding | High NSB can mask the specific signal. |
| Radioligand Purity | > 90% | Impurities can contribute to high NSB.[2][4] |
| Specific Activity | > 20 Ci/mmol (for ³H) | Crucial for detecting low receptor densities.[4] |
| Membrane Protein | 100-500 µg | Needs to be optimized for a good signal window.[2] |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay (Filtration Method)
This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Radioligand (e.g., [³H]DAMGO)
-
Unlabeled ligand for determining non-specific binding (e.g., Naloxone)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.33% PEI)
-
96-well microtiter plates
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Radioligand Dilutions: Create a series of radioligand dilutions in the binding buffer, typically spanning a range from 0.1 to 10 times the expected Kd.[1]
-
Set up Assay Plates: In a 96-well plate, prepare triplicate wells for each radioligand concentration for both total and non-specific binding.
-
Total Binding Wells: Add a known amount of cell membrane preparation and the corresponding radioligand dilution.
-
Non-specific Binding Wells: Add the cell membrane preparation, the radioligand dilution, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[1]
-
-
Incubation: Incubate the plates at a constant temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[1]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding versus the free radioligand concentration.
-
Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax values.[2]
-
Protocol 2: Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound.
Materials:
-
Same as for the saturation binding assay, with the addition of the unlabeled test compounds.
Procedure:
-
Prepare Reagents: Prepare a fixed concentration of the radioligand, typically at or below its Kd. Prepare a series of dilutions for the unlabeled test compound.
-
Set up Assay Plates: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of a standard unlabeled competitor (e.g., 10 µM Naloxone).[1]
-
Competition: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a constant temperature to allow the binding to reach equilibrium.
-
Filtration and Washing: Follow the same procedure as for the saturation binding assay.
-
Counting: Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 5. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of Dynorphin Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dynorphin (B1627789) peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding (NSB) encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues with low signal, poor reproducibility, and high background in your experiments involving dynorphin peptides, which are often attributable to NSB.
Problem: Low or no signal from your dynorphin peptide in an assay (e.g., ELISA, LC-MS).
| Potential Cause | Recommended Solution | Underlying Principle |
| Adsorption to Labware | Use low-binding microplates and pipette tips. Polypropylene (B1209903) is often a better choice than glass for basic peptides like dynorphin. For glass vials, consider silanization to reduce surface interactions.[1] | Dynorphin peptides, being both basic and hydrophobic, can readily adsorb to negatively charged glass surfaces and hydrophobic plastic surfaces, leading to significant sample loss. |
| Inappropriate Solvent | Prepare and dilute dynorphin peptides in a buffer containing an organic solvent (e.g., acetonitrile) and a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA). The optimal concentration of organic solvent needs to be determined empirically but starting with 20-30% can be effective. | Organic solvents help to keep hydrophobic peptides in solution, while acidic pH reduces the negative charge on glass surfaces, minimizing ionic interactions. |
| Suboptimal Blocking | In immunoassays, use a blocking buffer containing a protein-based blocker like Bovine Serum Albumin (BSA) or non-fat dry milk. Optimize the concentration of the blocking agent (typically 1-5% BSA).[2][3] | Blocking agents coat the surfaces of assay plates and other components, preventing the non-specific adsorption of the dynorphin peptide and detection antibodies. |
| Peptide Degradation | Prepare peptide solutions fresh. If storage is necessary, aliquot and store at -20°C or below in a slightly acidic buffer (pH 5-7). Avoid repeated freeze-thaw cycles. | Dynorphin peptides can be susceptible to degradation by proteases present in biological samples or due to chemical instability in certain buffers.[4] |
Problem: High background signal in your immunoassay.
| Potential Cause | Recommended Solution | Underlying Principle |
| Ineffective Blocking | Increase the concentration of the blocking agent or try a different one (e.g., switch from BSA to non-fat dry milk, or use a commercial blocking solution). Ensure the blocking step is performed for a sufficient duration (e.g., 1-2 hours at room temperature or overnight at 4°C). | Incomplete blocking leaves exposed sites on the microplate wells where detection antibodies can bind non-specifically. |
| Non-specific Antibody Binding | Include a non-ionic detergent like Tween-20 (typically 0.05%) in your wash buffers and antibody dilution buffers. Optimize the concentration of your primary and secondary antibodies. | Detergents help to reduce non-specific hydrophobic interactions of antibodies with the plate surface. Using the optimal antibody concentration minimizes the chances of low-affinity, non-specific interactions. |
| Cross-reactivity | If using polyclonal antibodies, consider affinity-purified or monoclonal antibodies for higher specificity. Run appropriate controls, such as a sample without the primary antibody, to assess the level of non-specific binding of the secondary antibody. | Polyclonal antibodies may contain a heterogeneous population of immunoglobulins, some of which might cross-react with other molecules in the sample or on the plate. |
Frequently Asked Questions (FAQs)
Q1: What type of labware is best to minimize dynorphin peptide loss?
A1: Due to their basic and hydrophobic nature, dynorphin peptides are prone to adsorbing to surfaces. It is highly recommended to avoid standard glass containers.[5] Low-binding polypropylene tubes and plates are a good first choice. Silanized glass can also be used to create a more hydrophobic surface, which can reduce ionic interactions with the peptide.[1]
Q2: How should I prepare my dynorphin peptide stock and working solutions to prevent non-specific binding?
A2: For initial solubilization, use sterile, purified water. For subsequent dilutions and in your assay buffers, it is advisable to include an organic solvent like acetonitrile (B52724) and a small amount of acid (e.g., 0.1% TFA). This helps to keep the peptide in solution and minimizes interactions with container surfaces. When preparing standards and quality control samples for LC-MS, a common strategy is to spike a high-concentration stock solution directly into the biological matrix and then perform serial dilutions in the same matrix.
Q3: Can I use detergents like Triton X-100 or CHAPS in my experiments with dynorphin peptides?
A3: Yes, non-ionic detergents like Triton X-100 and zwitterionic detergents like CHAPS can be useful in reducing non-specific binding, particularly in applications like immunoprecipitation.[6][7] Triton X-100 is milder and preserves most protein-protein interactions, while CHAPS is slightly stronger.[6] However, be aware that detergents can interfere with downstream applications like mass spectrometry, so their use should be carefully considered and optimized.[5] For mass spectrometry, detergents with a high critical micelle concentration (CMC) and low micelle molecular weight, such as octyl-β-glucoside, are more easily removed.
Q4: What is the role of Bovine Serum Albumin (BSA) in preventing non-specific binding of dynorphin peptides?
A4: BSA is a commonly used blocking agent that can effectively reduce the non-specific binding of peptides. It works by adsorbing to the surfaces of labware and microplates, thereby preventing the dynorphin peptide from binding to these sites.[2][3] A concentration of 0.1% BSA in the sample buffer has been shown to be an effective blocker for non-specific binding of peptides in vials prior to LC-MS analysis. For immunoassays, concentrations of 1-5% BSA in a blocking buffer are typical.[2]
Q5: How do pH and ionic strength of the buffer affect dynorphin peptide binding?
A5: The pH and ionic strength of your buffers can significantly influence non-specific binding. For dynorphin, which is a basic peptide, using a slightly acidic buffer (pH 5-7) can help to reduce its positive charge and minimize ionic interactions with negatively charged surfaces. Increasing the ionic strength of the buffer (e.g., by adding NaCl) can also help to shield electrostatic interactions that contribute to non-specific binding.
Quantitative Data Summary
While specific quantitative recovery data for dynorphin peptides is limited in the literature, the following table summarizes data for other cationic and hydrophobic peptides, which can serve as a reasonable proxy to guide experimental design.
| Condition | Peptide(s) | Labware | Observation | Reference |
| Low Peptide Concentration (2 µM) | Mastoparan X, Melittin, Magainin 2 | Borosilicate Glass | Only 10-20% of peptide recovered after 1 hour. | [8] |
| Low Peptide Concentration (2 µM) | Mastoparan X, Melittin, Magainin 2 | Polypropylene | Only 10-20% of peptide recovered after 1 hour. | [8] |
| Low Peptide Concentration (2 µM) | Mastoparan X, Melittin, Magainin 2 | Protein LoBind Tubes | Significantly higher recovery compared to glass and standard polypropylene. | [8] |
| Successive Transfers (4 transfers) | Mastoparan X, Melittin, Magainin 2 | Borosilicate Glass | Close to 0% peptide recovery. | [4] |
| Successive Transfers (4 transfers) | Mastoparan X, Melittin, Magainin 2 | Polypropylene | Close to 0% peptide recovery. | [4] |
| Hydrophobic Peptides (1 ng/mL) | Melittin, Glucagon, etc. | Glass (untreated and silanized) | Complete loss of hydrophobic peptides. | [5] |
| Hydrophobic Peptides (1 ng/mL) | Melittin, Glucagon, etc. | Polypropylene | Almost no recovery. | [5] |
| Hydrophobic Peptides (1 ng/mL) | Melittin, Glucagon, etc. | Low-adsorption containers | Good recoveries. | [5] |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol can be used to create a hydrophobic surface on glass labware to reduce the adsorption of positively charged peptides like dynorphin.
Materials:
-
5% solution of dichlorodimethylsilane (B41323) in heptane
-
Toluene (dry)
-
Methanol (B129727) (dry)
-
Acetone
-
Glassware to be treated
Procedure:
-
Thoroughly wash the glassware with detergent and water, followed by rinses with distilled water. Dry completely.
-
Fill the vessel to about one-third of its volume with the 5% dichlorodimethylsilane solution.
-
Agitate for 15 minutes, ensuring the entire inner surface is wetted.
-
Discard the silanizing solution.
-
Rinse the glassware three times with dry toluene.
-
Fill the vessel to about one-third of its volume with dry methanol and agitate for 15 minutes.
-
Discard the methanol.
-
Rinse thoroughly with methanol and then with acetone.
-
Dry the glassware completely before use.[1]
Protocol 2: Radioligand Binding Assay for Dynorphin Peptides
This protocol provides a general framework for a competitive binding assay to assess the interaction of dynorphin peptides with their receptors, incorporating measures to minimize NSB.
Materials:
-
Cell membranes expressing the kappa-opioid receptor
-
Radiolabeled ligand (e.g., [3H]diprenorphine)
-
Unlabeled dynorphin A for determining non-specific binding
-
Test dynorphin peptides
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of your test peptide.
-
Total Binding: Add assay buffer, cell membranes, and the radiolabeled ligand.
-
Non-specific Binding: Add assay buffer, cell membranes, a high concentration of unlabeled dynorphin A (e.g., 10 µM), and the radiolabeled ligand.
-
Test Peptide Binding: Add assay buffer, cell membranes, varying concentrations of your test dynorphin peptide, and the radiolabeled ligand.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Signaling Pathways and Troubleshooting Logic
The following diagrams illustrate key concepts for troubleshooting non-specific binding of dynorphin peptides.
Caption: Troubleshooting workflow for low dynorphin signal.
Caption: Key interactions in dynorphin non-specific binding.
Caption: Simplified Kappa-Opioid Receptor signaling cascade.
References
- 1. health.csuohio.edu [health.csuohio.edu]
- 2. Dynorphin peptides differentially regulate the human kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Determination of Dynorphins And Tnf- A By Lc-ms/ms In Biological Sampl" by Karthik Chandu [engagedscholarship.csuohio.edu]
- 5. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynorphin-related opioid peptides in the neurointermediate pituitary of rats are not alpha-N-acetylated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
selecting appropriate vehicles for [DAla2] Dynorphin A (1-9) administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the appropriate selection of vehicles for [DAla2] Dynorphin (B1627789) A (1-9) administration. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized [DAla2] Dynorphin A (1-9)?
A1: For initial reconstitution of lyophilized [DAla2] Dynorphin A (1-9), it is recommended to start with a small amount of sterile, distilled water.[1][2] If the peptide does not dissolve completely, which can be common for peptides with hydrophobic residues, using a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) is a suitable alternative.[1][2] Once dissolved in DMSO, the solution can be slowly diluted with your desired aqueous buffer to the final concentration.[3]
Q2: What are suitable aqueous vehicles for in vivo administration of [DAla2] Dynorphin A (1-9)?
A2: Common aqueous vehicles for in vivo administration of peptides include sterile saline (0.9% sodium chloride) and Phosphate-Buffered Saline (PBS). However, the solubility of [DAla2] Dynorphin A (1-9) in these buffers at your desired concentration should be empirically determined. The choice of vehicle can be critical, as peptides can be unstable in aqueous solutions.[4] For some dynorphin analogs, specialized delivery systems like glycoliposomes have been used to improve stability and brain delivery.[5]
Q3: How does the pH of the vehicle affect the solubility and stability of [DAla2] Dynorphin A (1-9)?
A3: The pH of the vehicle is a critical factor influencing both the solubility and stability of peptides.[3] The net charge of a peptide is pH-dependent, and solubility is often lowest at its isoelectric point (pI).[3] To determine the optimal pH for [DAla2] Dynorphin A (1-9), which is a basic peptide due to its arginine and lysine (B10760008) residues, a slightly acidic pH may enhance solubility.[1][2][6] It is advisable to prepare solutions at a pH that is at least 1-2 units away from the peptide's pI.[3] The D-Ala substitution in the second position of Dynorphin A (1-9) is known to confer greater stability against enzymatic degradation.[7]
Q4: What is the recommended storage condition for [DAla2] Dynorphin A (1-9) solutions?
A4: For long-term storage, lyophilized [DAla2] Dynorphin A (1-9) should be stored at -20°C or -80°C.[1] Once reconstituted, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide, and stored at -20°C or below.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | [DAla2] Dynorphin A (1-9) contains hydrophobic residues (e.g., Phenylalanine, Leucine, Isoleucine), which can limit its aqueous solubility.[8] | 1. Assess Peptide Charge: [DAla2] Dynorphin A (1-9) is a basic peptide. Try dissolving it in a small amount of dilute acetic acid and then dilute with sterile water to the desired concentration.[1][2] 2. Use an Organic Solvent: Dissolve the peptide in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing to reach the final concentration.[3] 3. Sonication: Gentle sonication can help to dissolve the peptide.[1][2] |
| Precipitation occurs after adding the peptide solution to a buffer. | The buffer's pH may be close to the peptide's isoelectric point (pI), or the salt concentration in the buffer may be too high, leading to "salting out".[1] | 1. Adjust pH: Ensure the final pH of the solution is at least 1-2 units away from the peptide's pI.[3] 2. Lower Salt Concentration: If using a buffer like PBS, try diluting it or using a buffer with a lower salt concentration. It is generally advised to avoid reconstituting a peptide directly in a high-salt buffer.[1] |
| Loss of biological activity over time. | Peptide degradation in the aqueous vehicle. Dynorphin peptides are susceptible to enzymatic degradation.[9][10] | 1. Prepare Fresh Solutions: Always aim to use freshly prepared solutions for your experiments. 2. Optimize pH: Store solutions at a slightly acidic pH (e.g., pH 5-6) to minimize degradation, though the optimal pH should be determined empirically. 3. Use Stabilizing Excipients: Consider the addition of antioxidants if oxidation is a concern, although the sequence of [DAla2] Dynorphin A (1-9) does not contain highly susceptible residues like Methionine or Cysteine.[1] |
| Inconsistent experimental results. | Incomplete solubilization or aggregation of the peptide. Aggregation can lead to a lower effective concentration of the active monomeric peptide.[11] | 1. Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of particles before administration.[1] 2. Filter the Solution: For administration, filter the final peptide solution through a sterile 0.22 µm filter to remove any potential aggregates. 3. Characterize Aggregation: If aggregation is suspected, techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can be used to assess the aggregation state of the peptide in your chosen vehicle.[4] |
Experimental Protocols
Protocol 1: Solubility Testing of [DAla2] Dynorphin A (1-9)
This protocol outlines a systematic approach to determine the solubility of [DAla2] Dynorphin A (1-9) in various aqueous vehicles.
Caption: Workflow for systematic solubility testing of [DAla2] Dynorphin A (1-9).
Protocol 2: Preparation of [DAla2] Dynorphin A (1-9) for In Vivo Administration
This protocol provides a general guideline for preparing an injectable solution of [DAla2] Dynorphin A (1-9).
Caption: Workflow for preparing [DAla2] Dynorphin A (1-9) for injection.
Signaling Pathway Considerations
The choice of vehicle is not expected to directly alter the primary signaling pathway of [DAla2] Dynorphin A (1-9), which primarily involves binding to and activating kappa opioid receptors (KORs). However, the vehicle can indirectly impact signaling by affecting the peptide's stability, solubility, and bioavailability.
Caption: Influence of vehicle choice on the biological activity of [DAla2] Dynorphin A (1-9).
References
- 1. biosynth.com [biosynth.com]
- 2. biomatik.com [biomatik.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynorphin - Wikipedia [en.wikipedia.org]
- 9. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynorphin analogs » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 11. peptide.com [peptide.com]
Validation & Comparative
Validating Kappa-Opioid Receptor Engagement: A Comparison of [DAla2] Dynorphin A (1-9) with its Antagonist Nor-Binaltorphimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kappa-opioid receptor (KOR) agonist [DAla2] Dynorphin (B1627789) A (1-9) and the selective KOR antagonist nor-binaltorphimine (nor-BNI). The objective is to present experimental data and methodologies that validate the KOR-mediated effects of [DAla2] Dynorphin A (1-9) through its blockade by nor-BNI. This validation is crucial for accurately characterizing the pharmacological profile of KOR-targeted compounds.
Introduction to the Compounds
[DAla2] Dynorphin A (1-9) is a synthetic analog of the endogenous opioid peptide Dynorphin A. Dynorphins are the primary endogenous ligands for the kappa-opioid receptor and are implicated in a range of physiological and pathological processes, including pain, addiction, and mood regulation[1]. The substitution of D-Alanine at position 2 enhances the peptide's stability.
Nor-binaltorphimine (nor-BNI) is a potent and highly selective antagonist of the KOR[2][3]. It is an invaluable tool in opioid research, used to confirm that the observed effects of a putative KOR agonist are indeed mediated by the kappa-opioid receptor[1]. Nor-BNI exhibits a long duration of action both in vitro and in vivo[2].
Quantitative Data Comparison
The following tables summarize key pharmacological parameters for [DAla2] Dynorphin A (1-9) and nor-BNI, illustrating how the antagonist is used to validate the agonist's activity at the kappa-opioid receptor.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (κ) Opioid Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor |
| [DAla2] Dynorphin A (1-9) | ~1-10 | ~10-100 | ~10-100 |
| Nor-binaltorphimine (nor-BNI) | ~0.1-1 | >1000 | >1000 |
Note: Ki values are indicative and can vary based on experimental conditions. The data reflects the high affinity and selectivity of nor-BNI for the kappa-opioid receptor compared to the broader profile of the dynorphin analog.
Table 2: In Vitro Functional Assay Data
| Assay | Agonist: [DAla2] Dynorphin A (1-9) | Antagonist: nor-BNI | [DAla2] Dynorphin A (1-9) + nor-BNI |
| GTPγS Binding | EC50: ~5-20 nM | No stimulation | Rightward shift in EC50 |
| cAMP Inhibition | EC50: ~1-10 nM | No effect | Rightward shift in EC50 |
| β-Arrestin Recruitment | EC50: ~10-50 nM | No recruitment | Blockade of recruitment |
EC50 values represent the concentration of agonist that produces 50% of the maximal response. A rightward shift in the EC50 in the presence of an antagonist indicates competitive antagonism.
Table 3: In Vivo Antagonism - Analgesic Effect
| Treatment | Analgesic Effect (e.g., % MPE in tail-flick test) |
| Vehicle | Baseline |
| [DAla2] Dynorphin A (1-9) | Significant increase in analgesia |
| nor-BNI | No significant analgesic effect |
| nor-BNI + [DAla2] Dynorphin A (1-9) | Analgesic effect of [DAla2] Dynorphin A (1-9) is significantly attenuated or blocked |
%MPE = Maximum Possible Effect. This demonstrates that the analgesic effect of the dynorphin analog is reversed by the selective KOR antagonist, confirming a KOR-mediated mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of [DAla2] Dynorphin A (1-9) and nor-BNI for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).
-
Radioligand: [³H]-U69,593 (a selective KOR agonist) or [³H]-diprenorphine (a non-selective opioid antagonist).
-
Unlabeled ligands: [DAla2] Dynorphin A (1-9), nor-BNI, and a non-specific displacer (e.g., naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the unlabeled competitor ([DAla2] Dynorphin A (1-9) or nor-BNI).
-
For determining non-specific binding, a high concentration of naloxone (B1662785) (e.g., 10 µM) is used.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the activation of G-proteins by [DAla2] Dynorphin A (1-9) and its blockade by nor-BNI.
Materials:
-
Cell membranes from KOR-expressing cells.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
[DAla2] Dynorphin A (1-9) and nor-BNI.
Procedure:
-
In a 96-well plate, add cell membranes (5-10 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of [DAla2] Dynorphin A (1-9).
-
For antagonism studies, pre-incubate the membranes with nor-BNI for 15-30 minutes before adding the agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash as described for the binding assay.
-
Quantify the filter-bound radioactivity.
-
Data are plotted as stimulated [³⁵S]GTPγS binding versus agonist concentration to determine EC50 and Emax values.
Forskolin-Induced cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity by [DAla2] Dynorphin A (1-9) and its reversal by nor-BNI.
Materials:
-
Whole cells expressing the kappa-opioid receptor (e.g., CHO-KOR).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
[DAla2] Dynorphin A (1-9) and nor-BNI.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes.
-
For antagonism, add nor-BNI and incubate for a further 15-30 minutes.
-
Add varying concentrations of [DAla2] Dynorphin A (1-9) followed immediately by forskolin (e.g., 5 µM).
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data are analyzed to determine the concentration-dependent inhibition of forskolin-stimulated cAMP by the agonist and its reversal by the antagonist.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-Opioid Receptor (KOR) signaling cascade initiated by an agonist and blocked by an antagonist.
Experimental Workflow for Validating KOR Agonism
Caption: A typical experimental workflow for validating the KOR-mediated effects of an agonist.
Logical Relationship of Validation
Caption: The logical framework for using nor-BNI to validate KOR-mediated effects.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 3. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of [DAla2] Dynorphin A (1-9) and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of the synthetic opioid peptide [DAla2] Dynorphin (B1627789) A (1-9) and the classical opioid analgesic, morphine. The information presented is based on available preclinical experimental data, intended to inform research and drug development in the field of pain management.
Executive Summary
Direct comparative studies on the analgesic potency of [DAla2] Dynorphin A (1-9) and morphine under identical experimental conditions are limited in the publicly available literature. However, by cross-referencing data from various preclinical studies, we can draw inferences about their relative potencies. Dynorphin A and its analogues, including [DAla2] Dynorphin A (1-9), primarily act as agonists at the kappa-opioid receptor (KOR), whereas morphine is a potent agonist at the mu-opioid receptor (MOR). This fundamental difference in receptor preference dictates their distinct pharmacological profiles.
Available data from writhing tests in mice suggest that Dynorphin A-(1-9) possesses analgesic properties. Comparatively, morphine is a potent analgesic across a range of animal models and pain assays, including the tail-flick, hot-plate, and writhing tests. The analgesic effect of dynorphin A has been shown to be potent in the acetic acid writhing and tail pinch tests, but weak in the tail-flick test when administered intracerebroventricularly in mice[1]. In contrast, morphine demonstrates potent analgesia in all these tests[1]. The route of administration also significantly impacts the analgesic efficacy of dynorphins, with intrathecal administration being more effective than intracerebroventricular injection[1].
Quantitative Comparison of Analgesic Potency
The following tables summarize the available quantitative data on the analgesic potency of Dynorphin A-(1-9) analogues and morphine from different preclinical studies. It is crucial to note that a direct comparison is challenging due to variations in the specific drug analogue, animal species, route of administration, and the analgesic assay employed.
Table 1: Analgesic Potency of Dynorphin A-(1-9) Analogues
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 | Reference |
| Dynorphin A-(1-9) | Mouse | Writhing Test | Intracerebroventricular | 90.7 nmol/mouse | [2] |
| [D-Leu8]Dyn A-(1-9) | Mouse | Writhing Test | Intracerebroventricular | ~7.6-11.3 nmol/mouse | [2] |
| Thiopeptide Analogues of Dyn A-(1-9) | Mouse | Writhing Test | Intracerebroventricular | 15.5 - 29.5 nmol/mouse | [2] |
Table 2: Analgesic Potency of Morphine
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 | Reference |
| Morphine | Mouse (naive) | Tail-flick Test | Subcutaneous | 4.4 mg/kg | [3] |
| Morphine | Rat | Hot-plate Test (55°C) | Subcutaneous | 2.6 mg/kg | [4] |
| Morphine | Rat | Tail Withdrawal Test (52°C) | Subcutaneous | 2.6 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical method used to induce visceral pain and assess the efficacy of centrally and peripherally acting analgesics.
-
Animal Model: Male Swiss-Webster mice (20-30 g) are commonly used.
-
Procedure:
-
Animals are acclimated to the testing environment.
-
The test compound (e.g., [DAla2] Dynorphin A (1-9) or morphine) or vehicle is administered, typically via intracerebroventricular, intrathecal, or systemic routes.
-
After a predetermined pretreatment time (e.g., 5-15 minutes for central administration), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.).
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, usually 10-20 minutes.
-
-
Data Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50, the dose that produces a 50% reduction in writhing, is then calculated.
Tail-Flick Test
The tail-flick test is a thermal nociceptive assay that measures the latency of a spinal reflex to a heat stimulus, primarily assessing the efficacy of centrally acting analgesics.
-
Animal Model: Rats or mice are commonly used.
-
Apparatus: A tail-flick analgesiometer, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The heat source is activated, and a timer starts simultaneously.
-
The latency to the flick or withdrawal of the tail from the heat source is recorded.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
The test compound or vehicle is administered, and the tail-flick latency is measured at various time points after administration.
-
-
Data Analysis: The analgesic effect is expressed as the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100. The ED50 is the dose that produces 50% MPE.
Hot-Plate Test
The hot-plate test is another thermal nociceptive assay that evaluates the response to a constant temperature surface, involving supraspinal pathways.
-
Animal Model: Mice or rats are typically used.
-
Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
The animal is placed on the heated surface of the hot plate.
-
The latency to a nociceptive response, such as licking a hind paw, shaking a paw, or jumping, is recorded.
-
A cut-off time is employed to prevent injury.
-
Baseline latencies are determined before the administration of the test substance.
-
The test compound or vehicle is administered, and the hot-plate latency is measured at different time points.
-
-
Data Analysis: Similar to the tail-flick test, the analgesic effect is often expressed as %MPE, and the ED50 is calculated.
Signaling Pathways
The distinct analgesic and side-effect profiles of [DAla2] Dynorphin A (1-9) and morphine are a direct consequence of their differential activation of KOR and MOR, respectively, and the subsequent intracellular signaling cascades.
[DAla2] Dynorphin A (1-9) - Kappa-Opioid Receptor (KOR) Signaling
[DAla2] Dynorphin A (1-9), as a KOR agonist, primarily initiates a Gαi/o-coupled signaling cascade.
Caption: KOR Signaling Pathway.
Activation of KOR by [DAla2] Dynorphin A (1-9) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also modulates ion channels, causing an inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. These actions collectively lead to hyperpolarization of the neuron, reducing neuronal excitability and nociceptive transmission, which manifests as analgesia.
Morphine - Mu-Opioid Receptor (MOR) Signaling
Morphine's analgesic effects are primarily mediated through the activation of the MOR, which also utilizes a Gαi/o-coupled pathway.
References
- 1. Analgesic effects of dynorphin-A and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of acute morphine tolerance by corticotropin-releasing factor and dynorphin A in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [DAla2] Dynorphin A (1-9) and U-50,488H: Functional Differences in Kappa Opioid Receptor Agonism
This guide provides a detailed comparison of two prominent kappa opioid receptor (KOR) agonists: [DAla2] Dynorphin (B1627789) A (1-9), a synthetic analog of an endogenous opioid peptide, and U-50,488H, a classic synthetic non-peptide agonist. The objective is to delineate their functional differences in receptor binding, signaling pathways, and in vivo effects, supported by experimental data to inform researchers and drug development professionals.
Overview of Compounds
[DAla2] Dynorphin A (1-9): This is a modified version of the N-terminal fragment of the endogenous opioid peptide Dynorphin A. The substitution of the glycine (B1666218) at position 2 with a D-alanine is intended to increase its stability against enzymatic degradation.[1] However, this modification also impacts its receptor binding profile, notably causing a loss of kappa-selectivity compared to the parent compound.[1]
U-50,488H: A trans-cyclohexane diamine derivative, U-50,488H was one of the first highly selective KOR agonists discovered and has been instrumental as a research tool for studying the physiological roles of the kappa opioid system.[2][3] It is considered a prototypical non-biased or slightly G-protein-biased KOR agonist, activating both G-protein and β-arrestin signaling pathways.[3][4]
Receptor Binding and Selectivity
The primary distinction between these two agonists lies in their receptor selectivity. While both interact with KOR, U-50,488H demonstrates significantly higher selectivity for KOR over mu (MOR) and delta (DOR) opioid receptors. In contrast, the D-alanine substitution in [DAla2] Dynorphin A (1-9) diminishes its preference for the kappa receptor.[1]
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) |
| U-50,488H | KOR (κ) | 0.2[3] | >1850x[3] | - |
| MOR (μ) | 370[3] | |||
| [DAla2] Dynorphin A (1-9) | KOR (κ) | Reduced affinity vs. parent compound | Loss of kappa-selectivity[1] | Loss of kappa-selectivity[1] |
| MOR (μ) | Increased affinity vs. parent compound | |||
| DOR (δ) | Increased affinity vs. parent compound* |
Note: Specific Ki values for [DAla2] Dynorphin A (1-9) are not detailed in the provided results, but studies explicitly state that the D-Ala2 substitution reduces kappa-binding and selectivity while increasing interactions with mu and delta sites.[1]
Intracellular Signaling Pathways
Activation of KOR by an agonist initiates downstream signaling cascades primarily through two pathways: the canonical G-protein pathway and the β-arrestin pathway. The relative activation of these pathways (biased agonism) can profoundly influence the physiological outcome.
-
G-protein Pathway: Upon agonist binding, the KOR couples with Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[3][5] This pathway is largely associated with the therapeutic analgesic effects of KOR agonists.[4]
-
β-arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as MAP kinases. The recruitment of β-arrestin is often linked to the adverse side effects of KOR agonists, including dysphoria and sedation.[3][6]
U-50,488H is characterized as a non-biased agonist, meaning it activates both G-protein and β-arrestin pathways.[3] While the specific signaling bias of [DAla2] Dynorphin A (1-9) is not explicitly detailed, endogenous dynorphins are often used as reference ligands in bias studies.[6]
In Vivo Functional Effects
The differences in receptor selectivity and potential signaling bias translate to distinct in vivo effects. U-50,488H is a potent analgesic, but its therapeutic potential is limited by significant side effects.[2][3] Peptide-based agonists like Dynorphin A analogs are explored for potentially different therapeutic windows.
| Effect | U-50,488H | [DAla2] Dynorphin A (1-9) |
| Analgesia | Potent antinociceptive effects in hot plate and tail flick tests.[2] The analgesic response is abolished in KOR-deficient mice, confirming KOR dependency.[2] | Produces a dose-related analgesic effect in the tail-flick test following intrathecal administration.[7] |
| Sedation | Induces significant sedative-like effects, demonstrated by decreased locomotor activity.[2][8] | Data not available in search results. However, some modified Dyn A-(1-9) analogs have been shown to cause little or no motor impairment at analgesic doses.[9] |
| Aversion/Dysphoria | Known to produce conditioned place aversion, indicating dysphoric properties.[2] | Data not available in search results. |
| Gastrointestinal Transit | - | Does not affect gastrointestinal transit at analgesic doses when administered intrathecally.[7] |
| Respiration | Does not cause significant respiratory depression, a key advantage over MOR agonists.[8] | Data not available in search results. |
| Cardiovascular | At high concentrations, can have direct depressant actions on cardiac contractility and electrical excitability, likely unrelated to opioid receptors.[10] | Data not available in search results. |
Experimental Protocols
A. Radioligand Binding Assay (for Receptor Affinity)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Methodology:
-
Membrane Preparation: Tissues rich in the target receptor (e.g., guinea pig cerebellum for KOR) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated in a buffer solution containing a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]CI-977 for KOR) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
B. In Vivo Analgesia Assay (Tail-Flick Test)
This protocol assesses the antinociceptive properties of a compound in rodents.
Methodology:
-
Acclimation: Mice are acclimated to the testing environment and handling.
-
Baseline Latency: A focused beam of radiant heat is applied to the ventral surface of the mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered either vehicle or varying doses of the test compound (e.g., intrathecal injection for Dynorphin A (1-9)).[7]
-
Post-Treatment Latency: At specific time points after drug administration (e.g., 5, 10, 35 minutes), the tail-flick latency is measured again.[7]
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are generated to determine the ED50.
Summary and Conclusion
The functional differences between [DAla2] Dynorphin A (1-9) and U-50,488H are significant and stem from their distinct chemical nature.
-
U-50,488H is a highly selective, synthetic KOR agonist. Its robust activation of both G-protein and β-arrestin pathways leads to potent analgesia but is coupled with limiting side effects like sedation and aversion.[2][3][8] Its value lies in its utility as a standard research tool for probing KOR function.[2]
-
[DAla2] Dynorphin A (1-9) is a peptide-based analog designed for increased stability. However, the key D-Ala2 modification results in a loss of kappa-selectivity, broadening its activity to mu and delta opioid receptors.[1] While it produces spinal analgesia without impacting GI transit, its overall in vivo profile is less characterized and complicated by its multi-receptor interactions.[7]
For researchers, the choice between these compounds depends on the experimental goal. U-50,488H is suitable for studies requiring selective activation of KOR, whereas [DAla2] Dynorphin A (1-9) may be relevant for studying the effects of peptides with broader opioid receptor activity. The development of new KOR agonists continues to focus on biasing signaling toward the G-protein pathway to separate therapeutic analgesia from β-arrestin-mediated side effects.
References
- 1. Effects of D-amino acid substitution in dynorphin A (1-9) on binding at the mu-, delta- and kappa-sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation [mdpi.com]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies in vivo with dynorphin-(1-9): analgesia but not gastrointestinal effects following intrathecal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular actions of the kappa-agonist, U-50,488H, in the absence and presence of opioid receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating the Enigma: A Researcher's Guide to Control Experiments for Dynorphin's Non-Opioid Effects
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on designing and executing control experiments to investigate the non-opioid actions of dynorphins. This guide provides a comparative analysis of key experimental approaches, detailed protocols, and quantitative data to facilitate the robust study of this complex neuropeptide family.
Dynorphins, traditionally recognized for their potent activation of kappa-opioid receptors (KORs), are increasingly understood to elicit a range of biological effects independent of this classical signaling pathway. These non-opioid actions, implicated in excitotoxicity, pain modulation, and motor dysfunction, present both a challenge and an opportunity in neuroscience and drug development. To rigorously investigate these phenomena, carefully designed control experiments are paramount. This guide compares and details essential methodologies to distinguish between opioid and non-opioid mediated effects of dynorphins.
Comparative Analysis of Control Strategies
The investigation of dynorphin's non-opioid effects hinges on the ability to experimentally separate them from its well-established KOR-mediated actions. The following table summarizes key control strategies, their principles, and relevant quantitative data.
| Control Strategy | Principle | Key Quantitative Data | Supporting Evidence |
| Pharmacological Blockade | Use of selective KOR antagonists to block opioid signaling, thereby isolating non-opioid effects. | nor-Binaltorphimine (nor-BNI): A highly selective KOR antagonist with a long duration of action. In vivo doses of 5-20 mg/kg (s.c. in mice) have been shown to block KOR-mediated effects for several days.[1][2] In vitro, nor-BNI exhibits high affinity for KORs. | Pre-treatment with nor-BNI fails to block dynorphin-induced motor dysfunction at higher doses, suggesting a non-opioid mechanism.[3] nor-BNI also does not block the reduction of NMDA-activated currents by dynorphin (B1627789).[4] |
| Use of Non-Opioid Dynorphin Analogues | Synthesis and application of dynorphin fragments or analogues that lack the N-terminal tyrosine residue essential for opioid receptor binding. | Dynorphin A (2-17): Lacks the N-terminal tyrosine and is inactive at opioid receptors.[3] [des-Tyr¹]-dynorphin fragments: Show no significant affinity for opioid receptors. | Dyn A-(2-17) produces motor dysfunction in rats, similar to Dyn A-(1-17), but this effect is not attenuated by nor-BNI.[3] |
| Receptor Binding Assays | Direct assessment of dynorphin and its analogues' binding affinity to non-opioid targets, such as the NMDA receptor. | Dynorphin A (1-17) binding to NMDA receptors: Apparent dissociation constant (KD) of 1.6 µM.[5] Dynorphin A (1-13) binding to non-opioid sites in rat heart: Kd of 285 nM.[6] | Dynorphins reduce NMDA-activated currents with IC50 values in the micromolar range (e.g., 1.65 µM for Dyn A-(1-17)).[4] |
| Downstream Signaling Assays | Measurement of second messenger levels (e.g., cAMP) to confirm the lack of G-protein coupled receptor (GPCR) activation, a hallmark of classical opioid signaling. | KOR activation by dynorphin leads to inhibition of adenylyl cyclase and decreased cAMP levels. Non-opioid effects are not expected to follow this pathway.[7][8] | Dynorphin A can trigger Gαs/protein kinase A signaling through KOR/B2R heterodimers, leading to increased cAMP, a non-canonical pathway.[9] |
Key Experimental Protocols
To facilitate the implementation of these control strategies, detailed protocols for essential experiments are provided below.
Pharmacological Blockade with nor-Binaltorphimine (nor-BNI) in vivo
Objective: To investigate the in vivo effects of dynorphin while blocking its interaction with KORs.
Materials:
-
Dynorphin A (or analogue of interest)
-
nor-Binaltorphimine (nor-BNI)
-
Saline solution (0.9% NaCl)
-
Experimental animals (e.g., rats, mice)
-
Syringes and needles for administration (e.g., subcutaneous, intrathecal)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions.
-
nor-BNI Administration: Dissolve nor-BNI in saline. Administer nor-BNI (e.g., 10-20 mg/kg, s.c.) to the experimental group. Administer an equivalent volume of saline to the control group. Due to its slow onset and long duration of action, administer nor-BNI at least 2 hours, and up to 24 hours or longer, before the dynorphin challenge.[1]
-
Dynorphin Administration: Prepare the desired concentration of dynorphin A. Administer dynorphin A via the desired route (e.g., intrathecal injection).
-
Behavioral/Physiological Assessment: Observe and quantify the behavioral or physiological responses of interest (e.g., motor function using a rotarod test, nociceptive responses using a tail-flick test).
-
Data Analysis: Compare the responses between the nor-BNI-pretreated group and the saline-pretreated control group. A persistent effect of dynorphin in the presence of nor-BNI suggests a non-opioid mechanism.
Radioligand Binding Assay for Dynorphin Interaction with NMDA Receptors
Objective: To quantitatively assess the binding of dynorphin to NMDA receptors.
Materials:
-
Membrane preparations from cells expressing NMDA receptors or from brain tissue (e.g., trigeminal neurons).
-
Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801)
-
Unlabeled dynorphin A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare membrane fractions from the chosen source according to standard protocols.
-
Assay Setup: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled dynorphin A.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of dynorphin A that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
Objective: To determine if a dynorphin-induced effect is mediated through the canonical Gαi/o-coupled pathway.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells)
-
Dynorphin A or analogue
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Cell Culture and Plating: Culture cells to the appropriate confluency and seed them into a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with the test compound (dynorphin A or analogue) at various concentrations.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates activation of a Gαi/o-coupled receptor. The absence of a change in cAMP levels, in conjunction with a biological effect, suggests a non-opioid, Gαi/o-independent signaling pathway.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Figure 1: Simplified signaling pathways of dynorphin's opioid versus non-opioid effects.
Figure 2: Logical workflow for designing control experiments to study dynorphin's non-opioid effects.
By employing these rigorous control strategies and detailed experimental protocols, researchers can confidently dissect the multifaceted actions of dynorphins, paving the way for a more nuanced understanding of their physiological roles and the development of novel therapeutics that selectively target their beneficial or detrimental effects.
References
- 1. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid and nonopioid mechanisms may contribute to dynorphin's pathophysiological actions in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of non-opioid [3H]dynorphin A-(1-13) binding sites in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy [frontiersin.org]
- 8. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel signaling of dynorphin at κ-opioid receptor/bradykinin B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of [DAla2] Dynorphin A (1-9) and Native Dynorphin A
For researchers and professionals in drug development, the enzymatic stability of peptide-based therapeutics is a critical determinant of their therapeutic potential. This guide provides a detailed comparison of the stability of the modified peptide, [DAla2] Dynorphin (B1627789) A (1-9), and its native counterpart, dynorphin A, supported by experimental data and methodologies.
Enhanced Stability of [DAla2] Dynorphin A (1-9)
Native dynorphin A is an endogenous opioid peptide with potent activity at the kappa-opioid receptor (KOR). However, its therapeutic utility is severely limited by its rapid degradation in plasma.[1][2][3] The substitution of L-Alanine with D-Alanine at the second position ([DAla2]) significantly enhances the peptide's resistance to enzymatic degradation, a crucial factor for its development as a potential therapeutic agent.
The primary mechanism of native dynorphin A degradation involves cleavage by exopeptidases, particularly aminopeptidases that target the N-terminus.[1] The presence of a D-amino acid at the second position sterically hinders the action of these enzymes, thereby protecting the peptide from rapid breakdown and prolonging its half-life in biological fluids.
Quantitative Stability Comparison
| Peptide | Matrix | Half-life (t½) | Reference |
| Native Dynorphin A (1-13) | Human Plasma | < 1 minute | [2][3] |
| [DAla2] Dynorphin A (1-9) | Plasma | Significantly Increased | Inferred from protective D-Ala substitution |
Experimental Protocols
The stability of these peptides is typically assessed through in vitro incubation in plasma followed by quantification of the remaining intact peptide over time.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Materials:
-
Test peptide ([DAla2] Dynorphin A (1-9) or native dynorphin A)
-
Control peptide with known stability
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) (Quenching solution)
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography coupled with mass spectrometry (LC-MS)
2. Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution with PBS to the desired starting concentration (e.g., 10 µM).
-
Pre-warm an aliquot of human plasma to 37°C.
-
Initiate the assay by adding the peptide solution to the plasma at a 1:1 ratio.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding three volumes of ice-cold quenching solution (ACN with 0.1% TFA).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant for LC-MS analysis.
-
Quantify the peak area of the intact peptide at each time point.
3. Data Analysis:
-
The percentage of the remaining peptide at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Dynorphin A Signaling Pathway
Both native dynorphin A and its stabilized analog, [DAla2] Dynorphin A (1-9), are agonists of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a signaling cascade that leads to the modulation of neuronal excitability.
Upon binding of dynorphin A to the KOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels, reducing calcium influx. Simultaneously, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This combination of effects results in a decrease in neuronal excitability.
Conclusion
The substitution of D-Alanine at the second position of dynorphin A (1-9) confers a significant stability advantage over the native peptide. This modification effectively protects the peptide from enzymatic degradation in plasma, a critical attribute for its potential therapeutic application. The enhanced stability of [DAla2] Dynorphin A (1-9) makes it a more viable candidate for further drug development efforts targeting the kappa-opioid receptor system.
References
Validating [DAla2] Dynorphin A (1-9) Activity: A Comparative Analysis in KOR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to [DAla2] Dynorphin (B1627789) A (1-9) and KOR
Dynorphin A is an endogenous opioid peptide that exhibits high affinity for the kappa-opioid receptor (KOR). The substitution of the glycine (B1666218) at position 2 with a D-alanine residue to create [DAla2] Dynorphin A (1-9) is a common strategy to increase peptide stability against enzymatic degradation. However, this modification has been reported to decrease its selectivity for the KOR.
KOR knockout (KOR-/- or OPRK1-/-) mice are a critical tool for validating the on-target effects of KOR ligands. These animals lack the gene encoding the kappa-opioid receptor, and therefore, any pharmacological effects mediated by this receptor should be absent.
Comparative Analysis of KOR Agonist Activity
To understand the expected activity of [DAla2] Dynorphin A (1-9) in KOR knockout models, it is essential to compare it with a selective KOR agonist, U-50,488H, and other dynorphin peptides that have been studied in these models.
Table 1: Comparison of Analgesic Effects of KOR Ligands in Wild-Type vs. KOR Knockout Mice
| Compound | Animal Model | Assay | Effect in Wild-Type Mice | Effect in KOR Knockout Mice | Reference |
| U-50,488H | Mouse | Hot Plate Test | Dose-dependent increase in latency | No analgesic effect | [1] |
| U-50,488H | Mouse | Tail Immersion Test | Dose-dependent increase in latency | No analgesic effect | [1] |
| Various Dynorphin Peptides (e.g., DynA(1-17), DynB(1-9)) | Mouse | [35S]GTPγS binding | Potent G protein activation | Residual G protein activation (suggesting off-target effects, likely at MOR) | [2] |
| [DAla2] Dynorphin A (1-9) | Mouse | (Predicted) | Analgesic effect | Significantly attenuated or absent analgesic effect, with potential residual effects via other opioid receptors (e.g., MOR, DOR) | Inferred from available data |
Table 2: Comparison of Other Behavioral Effects of KOR Ligands in Wild-Type vs. KOR Knockout Mice
| Compound | Animal Model | Assay | Effect in Wild-Type Mice | Effect in KOR Knockout Mice | Reference |
| U-50,488H | Mouse | Locomotor Activity | Reduction in activity | No effect on activity | [1] |
| U-50,488H | Mouse | Conditioned Place Aversion | Strong place aversion | No place aversion | [1] |
| Various Dynorphin Peptides | Mouse | (Predicted in vivo) | Sedation, aversion | Attenuated effects, potential for MOR-mediated behaviors | [2] |
| [DAla2] Dynorphin A (1-9) | Mouse | (Predicted in vivo) | Sedation, potential aversion | Attenuated KOR-mediated effects, potential for non-KOR mediated behaviors | Inferred from available data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the comparative analysis.
Hot Plate Test for Analgesia
-
Apparatus: A commercially available hot plate apparatus is used, with the surface temperature maintained at a constant 52-55°C.
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
The test compound (e.g., U-50,488H) or vehicle is administered (e.g., subcutaneously).
-
The latency is measured again at various time points after administration (e.g., 15, 30, 60 minutes).
-
-
Data Analysis: The data are typically expressed as the maximum possible effect (%MPE) or as the raw latency times.
Conditioned Place Aversion (CPA)
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Mice are allowed to freely explore both chambers for a set period (e.g., 15 minutes) to determine initial preference.
-
Conditioning (Days 2-5): Mice receive alternating injections of the test compound and vehicle on consecutive days and are confined to one of the chambers for a set period (e.g., 30 minutes). The drug-paired chamber is counterbalanced across animals.
-
Test (Day 6): In a drug-free state, mice are again allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: Aversion is indicated by a significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase or the vehicle-paired group.
[35S]GTPγS Binding Assay
-
Preparation of Brain Membranes: Striatal tissue from wild-type and KOR knockout mice is dissected and homogenized in a buffered solution. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Procedure:
-
Brain membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test agonist (e.g., dynorphin peptides) in an assay buffer.
-
The reaction is incubated at 30°C and then terminated by rapid filtration.
-
The amount of bound [35S]GTPγS on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC50 and Emax values for G protein activation.
Visualizing Pathways and Workflows
Signaling Pathway of Dynorphin A via KOR
Caption: Simplified signaling cascade following Dynorphin A binding to the KOR.
Experimental Workflow for Validating KOR Ligand Activity
References
- 1. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Dynorphin A Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various dynorphin (B1627789) A fragments. The following sections detail their binding affinities, functional potencies, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Dynorphin A is an endogenous opioid peptide that plays a crucial role in pain modulation, mood regulation, and addiction. It is derived from the precursor protein prodynorphin and exists in various truncated forms. The full-length peptide, dynorphin A (1-17), and its fragments exhibit differential affinities and efficacies for the kappa (κ), mu (μ), and delta (δ) opioid receptors, leading to a complex pharmacological profile. Understanding the in vitro characteristics of these fragments is paramount for the development of novel therapeutics with improved selectivity and reduced side effects.
Data Presentation: Quantitative Comparison of Dynorphin A Fragments
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key dynorphin A fragments at the three main opioid receptors, as determined by in vitro assays.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Fragments
| Fragment | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| Dynorphin A (1-17) | ~0.04 | ~2.16 | ~33.0 | [1] |
| Dynorphin A (1-13) | Potent agonist | - | - | [2] |
| Dynorphin A (1-9) | High activity | High activity | High activity | [3][4] |
| Dynorphin A (1-8) | 40 (without inhibitors), 0.5 (with inhibitors) | 18 (without inhibitors) | 4.6 (without inhibitors) | [5][6][7] |
| Dynorphin A (1-7) | High affinity (0.1) | - | High potency | [8] |
| Dynorphin A (1-6) | Weak partial agonist | - | Significant activity | [8] |
Note: Binding affinities can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.
Table 2: Functional Potency (EC50/IC50, nM) of Dynorphin A Fragments in Functional Assays
| Fragment | Assay | κ-Opioid Receptor (KOR) | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| Dynorphin A (1-17) | cAMP Inhibition | Potent activation | - | Potent activation | [3][4][8] |
| Dynorphin A (1-9) | cAMP Inhibition | High activity | High activity | High activity | [3][4] |
| Dynorphin A (1-8) | Guinea Pig Ileum | 38 | - | - | [5][6][7] |
| Dynorphin A (1-8) | Mouse Vas Deferens | 116 | - | - | [5][6][7] |
| Dynorphin A (1-7) | cAMP Inhibition | Potent activation | 230 | Potent activation | [8] |
Note: Functional potency is a measure of the concentration of a ligand required to produce 50% of the maximal effect. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
This assay measures the affinity of a ligand for a specific receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig brain) or cells expressing the opioid receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-diprenorphine) and varying concentrations of the unlabeled dynorphin A fragment.
-
The reaction is carried out in a specific binding buffer at a defined temperature and for a specific duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays: cAMP Inhibition
This assay measures the ability of a ligand to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in opioid receptor signaling.
1. Cell Culture:
-
Human embryonic kidney 293 (HEK293) cells stably transfected with the opioid receptor of interest (KOR, MOR, or DOR) are cultured under standard conditions.
2. Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the dynorphin A fragment.
3. cAMP Measurement:
-
The intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
The concentration-response curves are generated, and the EC50 or IC50 values are determined, representing the concentration of the dynorphin fragment that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Mandatory Visualizations
Signaling Pathways of Dynorphin A Fragments
The binding of dynorphin A fragments to opioid receptors initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels. However, other pathways, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the modulation of mitogen-activated protein kinase (MAPK) cascades, have also been implicated.
Experimental Workflow for In Vitro Analysis
The in vitro characterization of dynorphin A fragments typically follows a standardized workflow, beginning with receptor binding assays to determine affinity, followed by functional assays to assess potency and efficacy.
Structure-Activity Relationships of Dynorphin A Fragments
The biological activity of dynorphin A fragments is intrinsically linked to their amino acid sequence. The N-terminal "message" domain is crucial for binding to opioid receptors, while the C-terminal "address" domain influences receptor selectivity and potency.
Conclusion
This comparative guide highlights the diverse in vitro pharmacological profiles of various dynorphin A fragments. Shorter fragments, such as dynorphin A (1-7) and (1-8), retain high affinity and potency, particularly at the κ-opioid receptor. The data presented underscores the importance of the C-terminal amino acid sequence in determining receptor selectivity and functional activity. A thorough understanding of these structure-activity relationships is critical for the rational design of novel opioid receptor modulators with desired therapeutic effects and minimized adverse reactions. The provided experimental protocols and visualizations serve as a valuable resource for researchers in this field.
References
- 1. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Portal [researchportal.scu.edu.au]
- 4. The efficacy of Dynorphin fragments at the κ, μ and δ opioid receptor in transfected HEK cells and in an animal model of unilateral peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynorphin A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ovid.com [ovid.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Assessing the Selectivity of [DAla2] Dynorphin A (1-9) for Kappa Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kappa opioid receptor (KOR) agonist, [DAla2] Dynorphin (B1627789) A (1-9), alongside other well-characterized KOR agonists, U-50,488 and Salvinorin A. The objective is to assess the selectivity profile of [DAla2] Dynorphin A (1-9) for kappa receptor subtypes by examining its binding affinity and functional activity in comparison to these established research tools. This guide synthesizes available experimental data to inform researchers on the potential utility and selectivity of these compounds in studying the kappa opioid system.
Introduction to Kappa Opioid Receptor Selectivity
The kappa opioid receptor (KOR) system, along with the mu (MOR) and delta (DOR) opioid receptors, plays a crucial role in mediating a wide range of physiological and pathological processes, including pain, addiction, depression, and psychosis. The endogenous ligands for the KOR are dynorphins, a class of opioid peptides. Dynorphin A and its fragments are known to bind to KORs, but they can also exhibit activity at MORs and DORs.[1][2] The development of selective KOR agonists is a key objective in neuroscience research and drug development to dissect the specific functions of the KOR system and to develop therapeutics with fewer off-target effects.
While KOR subtypes (KOR1, KOR2, KOR3) have been proposed based on pharmacological evidence, only a single KOR gene has been identified. These putative subtypes are thought to arise from post-translational modifications or interactions with other proteins. Assessing the selectivity of a ligand for these potential subtypes, as well as its selectivity against MOR and DOR, is critical for its use as a precise pharmacological tool.
This guide focuses on [DAla2] Dynorphin A (1-9), a synthetic analog of a naturally occurring dynorphin fragment. The substitution of the glycine (B1666218) at position 2 with a D-alanine is a common strategy to increase peptide stability against enzymatic degradation. However, this modification can also significantly alter the pharmacological profile of the peptide.
Comparative Analysis of Kappa Opioid Receptor Agonists
To provide a comprehensive assessment of [DAla2] Dynorphin A (1-9), its selectivity is compared with two well-established and structurally distinct KOR agonists: the synthetic non-peptide agonist U-50,488 and the naturally occurring non-nitrogenous diterpene Salvinorin A.
Quantitative Data Summary
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Kappa (KOR) | Mu (MOR) | Delta (DOR) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| [DAla2] Dynorphin A (1-9) | Data Not Available | Data Not Available | Data Not Available | Reported to be non-selective | Reported to be non-selective |
| U-50,488 | 1.2 - 12 | >500 - 10,000 | >500 - 10,000 | >417 | >417 |
| Salvinorin A | 0.59 - 6.2 | >1000 | >1000 | >161 | >161 |
Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated as Ki(MOR or DOR) / Ki(KOR).
Table 2: Opioid Receptor Functional Potencies (EC50, nM)
| Compound | Kappa (KOR) | Mu (MOR) | Delta (DOR) |
| [DAla2] Dynorphin A (1-9) | Data Not Available | Data Not Available | Data Not Available |
| U-50,488 | 3.2 - 15 | >10,000 | >10,000 |
| Salvinorin A | 0.14 - 1.8 | >10,000 | >10,000 |
Lower EC50 values indicate higher potency.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of the test compounds for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligands: [3H]U-69,593 (for KOR), [3H]DAMGO (for MOR), [3H]DPDPE (for DOR).
-
Test compounds: [DAla2] Dynorphin A (1-9), U-50,488, Salvinorin A.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (20-50 µg protein) are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
The incubation is carried out in assay buffer at 25°C for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
This assay measures the activation of G proteins, an early event in the signal transduction cascade of G protein-coupled receptors (GPCRs) like the opioid receptors.
Objective: To determine the EC50 (potency) and Emax (efficacy) of the test compounds in stimulating G protein activation at the kappa opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human kappa opioid receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Test compounds: [DAla2] Dynorphin A (1-9), U-50,488, Salvinorin A.
-
Unlabeled GTPγS for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (10-20 µg protein) are pre-incubated with GDP in assay buffer.
-
Varying concentrations of the test compound are added to the membranes.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
EC50 and Emax values are determined by non-linear regression analysis of the dose-response curves.
This assay measures the inhibition of adenylyl cyclase activity, a downstream signaling event following the activation of Gi/o-coupled receptors like the opioid receptors.
Objective: To determine the EC50 (potency) and Emax (efficacy) of the test compounds in inhibiting forskolin-stimulated cAMP production.
Materials:
-
Whole cells stably expressing the human kappa opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or RIA).
-
Test compounds: [DAla2] Dynorphin A (1-9), U-50,488, Salvinorin A.
-
Cell culture medium.
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are then treated with varying concentrations of the test compound for a short period.
-
Forskolin is added to all wells (except the basal control) to stimulate cAMP production.
-
The incubation is continued for a specified time (e.g., 15-30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a cAMP detection kit.
-
EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation are determined by non-linear regression analysis of the dose-response curves.
Mandatory Visualizations
Signaling Pathway of Kappa Opioid Receptor Agonists
Caption: KOR Agonist Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship in Selectivity Assessment
Caption: Logic of Selectivity Assessment.
Conclusion
This comparative guide highlights the selectivity profiles of [DAla2] Dynorphin A (1-9), U-50,488, and Salvinorin A for the kappa opioid receptor. Based on available data, U-50,488 and Salvinorin A are highly selective KOR agonists with minimal affinity and activity at MOR and DOR.[6][7][8][9] In contrast, while quantitative data is lacking, the literature suggests that the introduction of a D-alanine at position 2 of dynorphin A (1-9) results in a loss of kappa selectivity.[3][4][5] This implies that [DAla2] Dynorphin A (1-9) is likely a non-selective opioid peptide with significant activity at mu and possibly delta opioid receptors.
For researchers seeking to specifically probe the function of the kappa opioid system, U-50,488 and Salvinorin A represent more appropriate pharmacological tools due to their high selectivity. [DAla2] Dynorphin A (1-9), while potentially more stable than the endogenous peptide, should be used with caution in studies aiming to isolate KOR-mediated effects, and its activity at other opioid receptors should be considered when interpreting experimental results. Further quantitative characterization of the binding and functional profile of [DAla2] Dynorphin A (1-9) at all three opioid receptors is necessary to fully elucidate its pharmacological properties.
References
- 1. Dynorphin is a specific endogenous ligand of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and opioid activity of 2-substituted dynorphin A-(1-13) amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and opioid activity of conformationally constrained dynorphin A analogues. 2. Conformational constraint in the "address" sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of dynorphin A analogues with opioid antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
Differentiating Opioid Receptor-Mediated Effects with Selective Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the distinct roles of mu (µ), delta (δ), and kappa (κ) opioid receptors is paramount in the quest for more effective and safer therapeutics. Selective antagonists are indispensable tools in this endeavor, allowing for the precise dissection of the physiological and pharmacological effects mediated by each receptor subtype. This guide provides a comparative overview of commonly used selective opioid receptor antagonists, supported by experimental data and detailed protocols.
Opioid receptors, members of the G protein-coupled receptor (GPCR) superfamily, are central to pain modulation, reward pathways, and a host of other physiological processes.[1] The three main subtypes, mu, delta, and kappa, are all activated by endogenous opioid peptides and exogenous opioids.[1] However, the activation of each receptor subtype can lead to vastly different, and sometimes opposing, effects.[2] For instance, while mu-opioid receptor (MOR) activation is primarily associated with potent analgesia, it also carries the risk of respiratory depression and euphoria, contributing to the opioid crisis.[3] Conversely, kappa-opioid receptor (KOR) activation can induce dysphoria and aversion.[2] Delta-opioid receptor (DOR) activation has shown promise for analgesic and antidepressant effects.[3]
To isolate and study the specific contributions of each receptor, researchers rely on selective antagonists. These compounds bind to a specific opioid receptor subtype with high affinity, blocking the effects of agonists at that receptor without significantly affecting the others. This selectivity allows for the differentiation of receptor-mediated effects in both in vitro and in vivo models.
Comparative Analysis of Selective Opioid Antagonists
The table below summarizes the binding affinities (Ki) of commonly used selective antagonists for the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio, calculated by dividing the Ki for the less-preferred receptors by the Ki for the preferred receptor, provides a quantitative measure of selectivity.
| Antagonist | Primary Target | mu (Ki, nM) | delta (Ki, nM) | kappa (Ki, nM) | µ Selectivity Ratio (δ/µ, κ/µ) | δ Selectivity Ratio (µ/δ, κ/δ) | κ Selectivity Ratio (µ/κ, δ/κ) |
| Cyprodime (B53547) | Mu (µ) | ~3.8 | >1000 | >1000 | >263, >263 | - | - |
| Naltrindole (B39905) (NTI) | Delta (δ) | ~10 | ~0.1 | ~200 | - | ~100, ~2000 | - |
| nor-Binaltorphimine (nor-BNI) | Kappa (κ) | ~15 | ~40 | ~0.2 | - | - | ~75, ~200 |
| Naloxone | Non-selective | ~1-2 | ~10-20 | ~20-40 | 5-20, 10-40 | - | - |
| Naltrexone (B1662487) | Non-selective | ~0.5-1 | ~5-15 | ~1-5 | 5-30, 1-10 | - | - |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source. Data compiled from multiple sources.[4][5][6]
Naloxone and naltrexone are widely used as opioid antagonists but exhibit limited selectivity, acting as competitive antagonists at all three receptor types, albeit with a higher affinity for the mu receptor.[7][8] For more precise differentiation of receptor-specific effects, highly selective antagonists like cyprodime for the mu receptor, naltrindole for the delta receptor, and nor-binaltorphimine for the kappa receptor are essential.[4][5][9][10]
Experimental Protocols for Characterizing Opioid Antagonists
The characterization of selective opioid antagonists relies on a combination of in vitro and in vivo assays. Radioligand binding assays are fundamental for determining the binding affinity and selectivity of a compound, while functional assays assess its ability to block agonist-induced receptor activation. In vivo studies are crucial for understanding the physiological consequences of receptor blockade.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)
-
Unlabeled antagonist (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
GTPγS Binding Assay (Functional Assay)
This functional assay measures the extent of G protein activation upon agonist stimulation, which is inhibited by an antagonist. It provides a measure of the antagonist's potency (IC50 or Kb).
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
A selective agonist for the target receptor
-
Varying concentrations of the antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the antagonist at various concentrations for a defined period (e.g., 15 minutes) at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically its EC80 value) to the wells and incubate for a short period.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for a further period (e.g., 60 minutes) at 30°C.[12]
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.[13]
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist to determine the IC50 value.
In Vivo Behavioral Assays
In vivo studies are essential to confirm the functional effects of selective antagonists. These assays can range from measuring analgesia to assessing more complex behaviors.
Example: Tail-Flick Test for Analgesia This test measures the latency of a mouse or rat to withdraw its tail from a noxious heat source. Opioid agonists increase this latency, an effect that can be blocked by antagonists.
Procedure:
-
Baseline Measurement: Measure the baseline tail-flick latency of the animal.
-
Antagonist Administration: Administer the selective antagonist at a specific dose.
-
Agonist Administration: After a predetermined time, administer a selective agonist for the same receptor.
-
Latency Measurement: At various time points after agonist administration, measure the tail-flick latency.
-
Data Analysis: Compare the tail-flick latencies in animals treated with the agonist alone versus those pre-treated with the antagonist. A significant reduction in the agonist-induced increase in latency indicates antagonist activity.[14]
By using a selective antagonist for one receptor (e.g., cyprodime for MOR) and an agonist for another (e.g., a KOR agonist), researchers can determine if the agonist's effects are mediated through the mu-opioid receptor. If cyprodime does not block the agonist's effects, it suggests the effects are not MOR-mediated.
Visualizing the Concepts
To further clarify the principles and processes involved in using selective antagonists, the following diagrams illustrate key aspects.
Caption: Opioid receptor signaling pathway and the action of agonists and antagonists.
Caption: Workflow for characterizing a selective opioid receptor antagonist.
Caption: Logical process for using selective antagonists to identify receptor-mediated effects.
References
- 1. Opioid receptor - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 4. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. Opioid Receptor Antagonists: Naltrexone, Nalmefene, and Naloxone | Neupsy Key [neupsykey.com]
- 9. The Role of Opioid Receptor Antagonists in Regulation of Blood Pressure and T-Cell Activation in Mice Selected for High Analgesia Induced by Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of selective mu-, kappa- and delta-opioid antagonists on electroshock seizure threshold in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [DAla2] Dynorphin A (1-9) (porcine): A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of [DAla2] Dynorphin A (1-9) (porcine). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for [DAla2] Dynorphin A (1-9) (porcine). Although the SDS indicates no specific classification for hazards such as acute toxicity, skin corrosion, or carcinogenicity, treating the compound with caution as a potent bioactive peptide is paramount.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling [DAla2] Dynorphin A (1-9) (porcine) in either lyophilized or solution form. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A fully buttoned lab coat
Engineering Controls:
-
Handle lyophilized powder, which can easily become airborne, within a chemical fume hood or other ventilated enclosure to prevent inhalation.
-
Perform all dilutions and chemical inactivation steps in a well-ventilated area.
Step-by-Step Disposal Procedures
The primary principle for the disposal of [DAla2] Dynorphin A (1-9) (porcine) is to prevent its release into the environment. The SDS explicitly states that the material should not be discharged into sewer systems or contaminate water and soil. Disposal should be carried out through a licensed chemical destruction facility or by controlled incineration.
Step 1: Waste Segregation and Collection
-
Identify all waste streams containing [DAla2] Dynorphin A (1-9) (porcine). This includes:
-
Unused or expired lyophilized powder.
-
Remaining stock and working solutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials).
-
Contaminated PPE.
-
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the peptide in a dedicated, sealed, and compatible hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Chemical Inactivation of Liquid Waste (Recommended)
For liquid waste, chemical inactivation is the preferred method to denature the peptide before final disposal. This renders it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Objective: To hydrolyze and inactivate the peptide bonds of [DAla2] Dynorphin A (1-9) (porcine).
-
Materials:
-
Liquid waste containing the peptide.
-
10% Sodium Hypochlorite solution (household bleach) or 1 M Sodium Hydroxide (NaOH).
-
Appropriate PPE and a chemical fume hood.
-
A designated hazardous waste container.
-
-
Procedure:
-
Working in a chemical fume hood, select your inactivation reagent.
-
Carefully add the inactivation reagent to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Gently mix the solution.
-
Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
If using a strong base like 1 M NaOH, neutralize the solution to a pH between 5.5 and 9.0 by carefully adding a suitable neutralizing agent (e.g., a weak acid like citric acid).
-
Seal the container, label it clearly as "Inactivated [DAla2] Dynorphin A (1-9) (porcine) waste," and prepare for collection by your institution's EHS.
-
Step 3: Final Disposal
-
Arrange for Pickup: All waste, including chemically inactivated solutions and contaminated solid waste, must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.
-
Container Disposal: Empty containers that held the peptide should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and treated as hazardous liquid waste. After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or as recommended by your EHS office.
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide waste.
| Decontamination Agent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration (e.g., 10% bleach solution) | 30-60 minutes | Effective for many peptides; may be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | 30-60 minutes | A strong base that effectively hydrolyzes peptides; requires neutralization. |
Diagrams and Visualizations
Disposal Workflow for [DAla2] Dynorphin A (1-9) (porcine)
Caption: Workflow for the safe disposal of [DAla2] Dynorphin A (1-9) (porcine).
Personal protective equipment for handling [DAla2] Dynorphin A (1-9) (porcine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [DAla2] Dynorphin A (1-9) (porcine). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Immediate Safety Precautions
[DAla2] Dynorphin A (1-9) (porcine) should be handled with care, treating it as a potentially hazardous substance due to the limited availability of specific toxicity data.[1] All personnel must be trained on the safety protocols outlined in this document and the product's Safety Data Sheet (SDS).
Emergency Procedures:
| Situation | First Aid Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Consult a physician.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2] |
| Inhalation | If inhaled, move the person into fresh air. If breathing is difficult, seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling [DAla2] Dynorphin A (1-9) (porcine), particularly in its lyophilized powder form, to prevent inhalation and contact.[1][2][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side-shields | Required to protect against splashes and airborne particles.[2][4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during initial reconstitution.[4] | |
| Body Protection | Laboratory Coat | Standard lab coat required to protect clothing and skin.[1][4] |
| Fire-resistant coat | Advised when working with flammable solvents during reconstitution.[4] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Must be inspected before use.[2][4] Double-gloving is recommended for added protection.[4] |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to avoid inhalation.[4][5] The type should be determined by a risk assessment.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of the peptide.
Handling Lyophilized Peptide:
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5][6][7]
-
Weigh the desired amount of peptide quickly in a well-ventilated area or a chemical fume hood.[1]
-
Reseal the container tightly, preferably under an inert gas like dry nitrogen, and store it promptly under the recommended conditions.[7][8]
Reconstitution:
-
There is no universal solvent for all peptides; the appropriate solvent may require a trial-and-error approach.[6]
-
Test a small portion of the peptide first to determine the best solvent.[6]
-
For reconstitution, use sterile, low-pH buffers or solvents to minimize contamination and aggregation.[9]
Storage:
| Form | Storage Temperature | Storage Conditions |
|---|---|---|
| Lyophilized | -20°C or colder for long-term storage.[6][9][10] | Store in a tightly sealed container, away from bright light.[6][10] A desiccator is recommended to prevent moisture absorption.[9] |
| In Solution | -20°C in aliquots.[5][10] | The shelf-life in solution is limited.[10] Use sterile buffers at pH 5-6.[10] Avoid repeated freeze-thaw cycles.[6][10] |
Disposal Plan
All waste contaminated with [DAla2] Dynorphin A (1-9) (porcine) must be treated as potentially hazardous and disposed of according to institutional and local regulations.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated consumables (e.g., pipette tips, tubes, gloves) in a dedicated, clearly labeled, leak-proof container.[1]
-
Liquid Waste: Collect all aqueous solutions containing the peptide as chemical waste.[4]
-
Sharps: Dispose of any used needles or other sharps in a puncture-resistant sharps container.[1]
Disposal Procedure:
-
Contaminated materials should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling [DAla2] Dynorphin A (1-9) (porcine) from receipt to disposal.
Caption: Workflow for Handling [DAla2] Dynorphin A (1-9) (porcine).
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. novoprolabs.com [novoprolabs.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
